molecular formula C6H6N4 B572397 5-Amino-6-methylpyrazine-2-carbonitrile CAS No. 1374652-05-7

5-Amino-6-methylpyrazine-2-carbonitrile

Cat. No.: B572397
CAS No.: 1374652-05-7
M. Wt: 134.142
InChI Key: KGXZYHAPJPNZSU-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyrazine-2-carbonitrile (CAS 1374652-05-7) is a versatile heterocyclic building block of high value in medicinal chemistry and drug discovery. Its structure, featuring amino, methyl, and cyano functional groups on a pyrazine scaffold, makes it a key precursor for synthesizing more complex molecules. This compound is part of a class of pyrazine derivatives that are actively investigated for their biological activities . Research into analogous pyrazine-2,3-dicarbonitriles has demonstrated significant potential for these scaffolds in pharmaceutical development. Specific derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis , which is the pathogen responsible for tuberculosis . Some related compounds have also been found to act as inhibitors of photosynthetic electron transport (PET) in chloroplasts, indicating potential for use in biochemical research and as a basis for herbicide development . As a specialty chemical, this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Specifications: • CAS Number: 1374652-05-7 • Molecular Formula: C 6 H 6 N 4 • Molecular Weight: 134.14 g/mol • Purity: ≥95% / 98% • SMILES: CC1=NC(=CN=C1N)C#N

Properties

IUPAC Name

5-amino-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-4-6(8)9-3-5(2-7)10-4/h3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXZYHAPJPNZSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857427
Record name 5-Amino-6-methylpyrazine-2-carbonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1374652-05-7
Record name 2-Pyrazinecarbonitrile, 5-amino-6-methyl-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-methylpyrazine-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 5-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural elucidation of 5-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While dedicated experimental data for this specific molecule is not extensively available in public literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from closely related analogues and foundational spectroscopic principles to provide a robust framework for its characterization. This guide details a plausible synthetic pathway, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), and the underlying scientific rationale for these predictions. Detailed experimental protocols for the key analytical techniques are also provided to serve as a practical resource for researchers.

Introduction and Significance

Pyrazine derivatives are a well-established class of N-heterocyclic compounds that form the core scaffold of numerous biologically active molecules and functional materials. The strategic placement of amino, methyl, and cyano functionalities on the pyrazine ring in this compound suggests a high potential for diverse chemical modifications and applications. The electron-donating amino group and the electron-withdrawing nitrile group create a unique electronic profile, making it a valuable synthon for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. A thorough understanding of its structure is paramount for its effective utilization in drug design and development.

Synthesis Pathway

While a specific, published synthesis for this compound is not readily found, a plausible and efficient route can be extrapolated from established methods for analogous aminopyrazine carbonitriles. A likely approach involves the condensation of an appropriate α-amino ketone or its equivalent with an activated acetonitrile derivative. A representative synthetic workflow is outlined below.

DOT Script for Synthesis Workflow

Synthesis_Workflow reagent1 Diaminomaleonitrile (DAMN) intermediate Pyrazine Intermediate reagent1->intermediate Condensation reagent2 Methylglyoxal reagent2->intermediate product 5-Amino-6-methylpyrazine- 2-carbonitrile intermediate->product Cyclization/ Aromatization

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of Aminopyrazine Carbonitriles

This generalized protocol is based on the synthesis of similar pyrazine derivatives and would require optimization for the target compound.

  • Reaction Setup: To a solution of diaminomaleonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylglyoxal (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to promote the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Structural Analysis and Spectroscopic Characterization

The definitive structural elucidation of this compound relies on a combination of modern spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of structurally related pyrazine derivatives.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of the atoms in a molecule.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known effects of substituents on the pyrazine ring.[3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Pyrazine-H7.8 - 8.2SingletThe single proton on the pyrazine ring is expected to be deshielded due to the electron-withdrawing nature of the nitrogen atoms and the nitrile group.
-NH₂5.5 - 6.5Broad SingletThe chemical shift of the amino protons can vary depending on the solvent and concentration due to hydrogen bonding. The signal is often broad.
-CH₃2.3 - 2.6SingletThe methyl protons will appear as a sharp singlet in a region typical for methyl groups attached to an aromatic ring.
Carbon Atom Predicted Chemical Shift (δ, ppm) Notes
C-CN115 - 120The carbon of the nitrile group typically appears in this upfield region of the sp-hybridized carbons.
Pyrazine C-NH₂150 - 155The carbon atom attached to the amino group is expected to be significantly deshielded.
Pyrazine C-CH₃145 - 150The carbon atom bearing the methyl group will also be in the downfield region of the aromatic carbons.
Pyrazine C-H130 - 135The protonated carbon of the pyrazine ring.
Pyrazine Quaternary C125 - 130The remaining quaternary carbon of the pyrazine ring.
-CH₃20 - 25The methyl carbon will appear in the typical aliphatic region.

DOT Script for NMR Analysis Workflow

NMR_Analysis_Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acquisition NMR Data Acquisition (1H, 13C, 2D NMR) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling, Integration) data_processing->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: A generalized workflow for NMR-based structural elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard pulse sequence (e.g., PENDANT or DEPT). A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amino)3450 - 3300Medium, Sharp (two bands)Primary amines typically show two distinct stretching bands (asymmetric and symmetric).[4]
C≡N Stretch (Nitrile)2230 - 2210Strong, SharpThe nitrile group has a very characteristic and easily identifiable absorption.[5]
C=N, C=C Stretch (Aromatic)1650 - 1550Medium to StrongStretching vibrations of the pyrazine ring.
N-H Bend (Amino)1640 - 1580MediumThe scissoring vibration of the primary amine.[4]
C-H Stretch (Aromatic)3100 - 3000Weak to MediumC-H stretching of the pyrazine ring proton.
C-H Stretch (Aliphatic)2980 - 2850Weak to MediumC-H stretching of the methyl group.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrum Data

Parameter Predicted Value Notes
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
(M+H)⁺ m/z 135.0665The protonated molecule is expected to be the base peak in electrospray ionization (ESI) mass spectrometry.
Key Fragments m/z 118, 108, 81Potential fragmentation pathways include the loss of NH₂, HCN, and cleavage of the pyrazine ring. The exact fragmentation will depend on the ionization method used (e.g., EI vs. ESI).[6][7]

DOT Script for Mass Spectrometry Workflow

MS_Workflow sample_intro Sample Introduction (e.g., Direct Infusion, LC-MS) ionization Ionization (e.g., ESI, EI) sample_intro->ionization mass_analyzer Mass Analysis (e.g., TOF, Quadrupole) ionization->mass_analyzer detector Detection mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) for a polar molecule like this. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to support the proposed structure.

Conclusion

The structural analysis of this compound, while not extensively documented, can be confidently approached through a combination of established synthetic methodologies and a multi-technique spectroscopic approach. This guide provides a comprehensive framework for its synthesis and characterization, with a strong emphasis on the predictive power of NMR, IR, and mass spectrometry based on the analysis of analogous compounds. The detailed protocols and predicted data herein serve as a valuable resource for researchers and professionals in the field, enabling the confident identification and utilization of this promising heterocyclic scaffold in drug discovery and materials science.

References

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

  • Chemistry LibreTexts. (2020). IR: amines. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

physicochemical properties of 5-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-methylpyrazine-2-carbonitrile

Abstract

This technical guide provides a comprehensive examination of the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted aminopyrazine, its structural features—a pyrazine core, an amino group, a nitrile moiety, and a methyl group—confer a unique electronic and steric profile that dictates its behavior in chemical and biological systems. This document serves as a foundational resource for scientists and drug development professionals, detailing the compound's chemical identity, core physical properties, and the analytical methodologies required for its thorough characterization. By synthesizing data from analogous structures and established analytical principles, this guide offers detailed experimental protocols for spectroscopic, thermal, and chromatographic analysis, providing a framework for quality control, further research, and application development.

Chemical Identity and Structural Elucidation

This compound belongs to the pyrazine class of heterocyclic aromatic compounds. The pyrazine ring is a known pharmacophore present in numerous FDA-approved drugs, and its derivatives are subjects of extensive research.[1] The specific arrangement of the amino, methyl, and electron-withdrawing nitrile substituents on the pyrazine core governs the molecule's reactivity, intermolecular interactions, and potential as a scaffold in drug design.

IdentifierValueSource
Chemical Name This compoundN/A
Synonyms 5-amino-6-methyl-2-pyrazinecarbonitrile[2]
CAS Number 1374652-05-7[2][3][4]
Molecular Formula C₆H₆N₄[2]
Molecular Weight 134.14 g/mol [3]
SMILES CC1=NC(=CN=C1N)C#N[3]
InChIKey LURGZVKKNLPCSQ-UHFFFAOYSA-N

Structural Features and Their Implications:

  • Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is relatively electron-deficient, influencing the reactivity of its substituents.

  • Amino Group (-NH₂): An electron-donating group that increases the electron density of the pyrazine ring and serves as a hydrogen bond donor. Its basicity is a critical parameter for salt formation and physiological interactions.

  • Nitrile Group (-C≡N): A strong electron-withdrawing group that significantly modulates the electronic properties of the ring, impacting the pKa of the amino group and ring nitrogens. It also acts as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): An electron-donating group that can influence the local steric environment and lipophilicity of the molecule.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties is essential for any application, from designing synthetic routes to formulating for biological assays. While specific experimental data for this exact molecule is sparse in the literature, reliable predictions can be made based on its structure and data from analogous compounds.

PropertyValue / Expected ValueRationale / Context
Physical State Crystalline solidRelated compounds like 2-aminopyrazine (M.P. 118-120 °C) are solids at room temperature.[5]
Melting Point Not experimentally reported.Expected to be a distinct melting point, characteristic of a pure crystalline solid. DSC analysis is the standard method for determination.
Boiling Point Not applicable.Likely to decompose at elevated temperatures before boiling under atmospheric pressure.
Solubility Low solubility in water; soluble in polar organic solvents (e.g., DMSO, Methanol, Ethanol).The polar amino and nitrile groups may confer some aqueous solubility, but the heterocyclic ring is hydrophobic. Related pyrazines show solubility in organic solvents like ethanol and are often prepared for assays using DMSO.[6][7][8]
pKa Not experimentally reported.The pKa of 2-aminopyrazine is approximately 3.22.[5] The potent electron-withdrawing effect of the nitrile group at the 2-position is expected to significantly lower the basicity (and thus the pKa) of both the amino group and the ring nitrogens.
LogP Not experimentally reported.This value, representing the partition coefficient between octanol and water, is a critical determinant of drug-likeness and would require experimental determination or computational prediction.
Experimental Protocol: Solubility Assessment

This protocol outlines a standard kinetic solubility assay to determine the compound's solubility profile.

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Solvent Plate Preparation: Dispense 198 µL of each test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol, methanol) into the wells of a 96-well plate.

  • Serial Dilution: Add 2 µL of the DMSO stock solution to each well to create an initial 1:100 dilution. Perform serial dilutions down the plate as required.

  • Incubation: Seal the plate and incubate at room temperature (e.g., 25 °C) for 2 hours with gentle agitation to allow the solution to reach equilibrium.

  • Precipitation Detection: Analyze the plate using a nephelometer or a plate reader capable of detecting light scattering to identify the concentration at which precipitation occurs. The highest concentration that remains a clear solution is reported as the kinetic solubility.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound. The following sections detail the expected spectral features and provide protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of the molecule, confirming the connectivity and chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet peak expected around δ 2.3-2.6 ppm. For comparison, the methyl protons in 2-methylpyrazine appear at δ 2.57 ppm.[9]

    • Amino Protons (-NH₂): A broad singlet expected around δ 6.5-7.5 ppm, which is exchangeable with D₂O. The chemical shift can be highly variable depending on concentration and solvent.

    • Aromatic Proton (-CH): A singlet peak for the proton on the pyrazine ring, expected in the aromatic region around δ 8.0-8.5 ppm. In 2-methylpyrazine, the ring protons are observed between δ 8.3-8.5 ppm.[9]

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): Expected around δ 20-25 ppm.

    • Nitrile Carbon (-C≡N): Expected around δ 115-120 ppm.

    • Pyrazine Ring Carbons: Four distinct signals are expected in the range of δ 120-160 ppm. The carbons attached to the amino group (C5) and nitrile group (C2) will be significantly shifted due to their electronic effects.

Experimental Protocol: NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.[10]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to ensure magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum, typically using a 30- or 45-degree pulse with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and analyze the chemical shifts, and splitting patterns to assign the peaks to the corresponding protons.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to assign peaks to the corresponding carbon atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Dissolve 5-10 mg in ~0.6 mL DMSO-d6 acq_h1 Acquire 1H Spectrum prep->acq_h1 acq_c13 Acquire 13C Spectrum prep->acq_c13 proc Fourier Transform, Phasing & Baseline Correction acq_h1->proc acq_c13->proc calib Calibrate to Residual Solvent Peak proc->calib analysis Assign Peaks, Analyze Shifts & Integration calib->analysis elucidate Confirm Structure analysis->elucidate

Caption: Workflow for NMR-based structural characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Stretch 3300-3500 (typically two bands)
Nitrile (-C≡N) C≡N Stretch 2210-2260 (sharp, medium intensity)
Aromatic C-H C-H Stretch 3000-3100
Methyl C-H C-H Stretch 2850-2960

| Aromatic C=C / C=N | Ring Stretch | 1400-1600 |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Objective: To obtain an IR spectrum to confirm the presence of key functional groups.[10]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups of the molecule.

Mass Spectrometry (MS)

MS is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and confirmation of the molecular formula.

Predicted Mass Spectrometry Data:

Ion Species Formula Calculated m/z
Molecular Ion [M]⁺• C₆H₆N₄ 134.06
Protonated Ion [M+H]⁺ C₆H₇N₄⁺ 135.07

| Sodiated Adduct [M+Na]⁺ | C₆H₆N₄Na⁺ | 157.05 |

Experimental Protocol: Electrospray Ionization (ESI)-MS

Objective: To confirm the molecular weight of the compound.[10]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µM) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution directly into the ESI source of a mass spectrometer (e.g., a TOF or Orbitrap analyzer for high mass accuracy).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Identify the peak corresponding to the molecular ion or its common adducts (e.g., [M+H]⁺). Compare the measured m/z value with the theoretical value to confirm the compound's identity.

Thermal Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal stability, melting behavior, and purity of a compound.[11][12] This information is vital for determining appropriate storage and handling conditions.

Expected Behavior:

  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The purity can be estimated from the shape of the melting endotherm.

  • TGA: The compound is expected to be thermally stable up to a certain temperature, after which a sharp decrease in mass will be observed, indicating thermal decomposition.[13] The analysis is typically run under an inert nitrogen atmosphere.

Experimental Protocol: DSC and TGA Analysis

Objective: To determine the melting point, thermal stability, and decomposition profile of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean aluminum TGA/DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC or TGA/DSC simultaneous analyzer.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature beyond the expected decomposition point (e.g., 300-400 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) throughout the experiment.

  • Data Acquisition: Record the heat flow (for DSC) and the percentage of mass loss (for TGA) as a function of temperature.

  • Data Analysis:

    • From the DSC curve, determine the onset temperature of the melting endotherm, which corresponds to the melting point.

    • From the TGA curve, determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Instrument Setup & Run cluster_data Data Acquisition cluster_analysis Data Analysis prep Weigh 2-5 mg into TGA/DSC Pan instrument Place Sample & Reference in Analyzer prep->instrument program Heat at 10 °C/min under N2 flow instrument->program tga_data Record Mass Loss vs. Temperature program->tga_data dsc_data Record Heat Flow vs. Temperature program->dsc_data analysis Determine Onset of Melting (Tm) & Decomposition (Td) tga_data->analysis dsc_data->analysis

Caption: Workflow for combined TGA/DSC thermal analysis.

Conclusion

This compound is a multifaceted heterocyclic compound with physicochemical properties governed by the interplay of its aromatic core and functional group substituents. While comprehensive experimental data is not yet widely published, this guide establishes a robust framework for its characterization. The predicted solubility, spectral characteristics, and thermal behavior, grounded in the analysis of structurally related molecules, provide a reliable starting point for researchers. The detailed protocols outlined herein offer a systematic approach to validating these properties, ensuring data integrity and facilitating the compound's application in drug discovery, chemical synthesis, and materials science.

References

  • Jandourek, O., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 603-623. Available from: [Link]

  • ResearchGate. (n.d.). (a) TGA and (b) DSC thermograms of the 6i, 11f, and 13b recorded with a.... Retrieved from [Link]

  • Chemical Papers. (2003). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase. Retrieved from [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis and Spectral and Thermal Properties of Pyrazine-Bridged Coordination Polymers of Copper(II) Nitrate: An Experiment for Advanced Undergraduates. Retrieved from [Link]

  • ACS Publications. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminopyrazine-2-carbonitrile. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • National Institutes of Health. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction.... Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Pyrimidinecarbonitrile, 4-amino-2-methyl-6-phenyl-. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants.... Retrieved from [Link]

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5-Amino-6-methylpyrazine-2-carbonitrile CAS number 1374652-05-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Amino-6-methylpyrazine-2-carbonitrile (CAS: 1374652-05-7): Synthesis, Properties, and Applications in Drug Discovery

Introduction

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] These nitrogen-containing aromatic rings serve as crucial pharmacophores in numerous approved drugs, highlighting their therapeutic importance.[2][3] Among its derivatives, this compound has emerged as a core structure of significant interest, serving as a versatile building block for the development of novel therapeutic agents. Its strategic placement of an amino group, a cyano moiety, and a methyl group provides multiple reactive sites for constructing diverse and complex molecular architectures.[4]

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a precursor for potent kinase inhibitors and antimycobacterial agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Compound Properties
PropertyValueSource
CAS Number 1374652-05-7[5]
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol [6]
IUPAC Name This compound
Synonyms 5-amino-6-methyl-2-pyrazinecarbonitrile
Physical Form Solid (Predicted)[6]
Predicted Spectroscopic Characteristics

The characterization of this compound would rely on standard spectroscopic techniques. The expected data, inferred from analogous pyrazine derivatives reported in the literature, are as follows:[7][8]

  • ¹H-NMR (Proton NMR): The spectrum is expected to be relatively simple. A singlet for the methyl protons (CH₃) would likely appear in the upfield region, around δ 2.4-2.6 ppm. A broad singlet corresponding to the amino group protons (-NH₂) would be observed, typically in the range of δ 5.0-7.0 ppm, with its exact shift and appearance being solvent-dependent. A singlet for the lone aromatic proton on the pyrazine ring should appear in the downfield region, likely between δ 7.5-8.5 ppm.

  • ¹³C-NMR (Carbon NMR): The spectrum would show six distinct carbon signals. The methyl carbon would be found at the high-field end (δ 15-25 ppm). The cyano group carbon (-CN) would appear around δ 115-120 ppm. The remaining four signals would correspond to the sp²-hybridized carbons of the pyrazine ring, with their shifts influenced by the attached functional groups.

  • IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. A sharp, strong absorption around 2220-2240 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch. The N-H stretching of the primary amine would appear as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches for the methyl and aromatic protons, as well as C=N and C=C stretches for the pyrazine ring, would be observed in their typical regions.

  • MS (Mass Spectrometry): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 134, corresponding to the molecular weight of the compound.

Synthesis and Mechanistic Rationale

The synthesis of substituted aminopyrazines often leverages the condensation of a 1,2-dicarbonyl compound (or equivalent) with an α-aminonitrile derivative.[9] For the title compound, a logical and efficient approach involves the condensation of methylglyoxal with diaminomaleonitrile (DAMN).

Synthetic Strategy and Mechanism

The core of this synthesis is the formation of the pyrazine ring via a double condensation reaction. The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile onto one of the carbonyl carbons of methylglyoxal. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl, leading to a dihydropyrazine intermediate. Subsequent oxidation (often spontaneous via air oxidation) yields the aromatic pyrazine ring. The choice of an acidic or basic catalyst can influence reaction rates and yields by activating the carbonyl group or enhancing the nucleophilicity of the amine, respectively.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous substituted pyrazines.[7][9] It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed by the spectroscopic methods outlined previously.

Materials:

  • Methylglyoxal (40% solution in water)

  • Diaminomaleonitrile (DAMN)

  • Ethanol (or a similar protic solvent)

  • Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup: To a solution of diaminomaleonitrile (1.0 eq) in ethanol in a round-bottom flask, add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Reagent Addition: Slowly add methylglyoxal (1.05 eq) to the stirred solution at room temperature. The slow addition is crucial to control the exothermic nature of the initial condensation and prevent the formation of side products.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours. The rationale for heating is to provide the necessary activation energy for the cyclization and subsequent aromatization steps.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acetic acid catalyst), water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The resulting crude solid is then purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate. This step is essential to remove unreacted starting materials and any polymeric side products.

  • Characterization: The purified product should be characterized by NMR, IR, and MS to confirm its identity and purity against the predicted spectroscopic data.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_process Core Process cluster_purification Purification & Analysis Reactants Methylglyoxal Diaminomaleonitrile Ethanol, Acetic Acid Reaction Reflux (4-8h) Condensation & Aromatization Reactants->Reaction Heat Workup Quench & Extract (NaHCO₃, EtOAc) Reaction->Workup Cool Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product 5-Amino-6-methyl- pyrazine-2-carbonitrile Purification->Product Pure Product

Caption: Simplified FGFR signaling pathway and its inhibition.
Antimycobacterial Activity

Tuberculosis remains a significant global health challenge, driven by the emergence of drug-resistant strains of Mycobacterium tuberculosis. Pyrazinamide, a first-line anti-tuberculosis drug, is itself a simple pyrazine derivative. Research has shown that more complex pyrazine analogs, including N-substituted 5-amino-6-methylpyrazine derivatives, exhibit potent antimycobacterial activity. [7]The title compound is therefore an excellent starting material for the synthesis of novel compound libraries to be screened for new anti-tuberculosis agents. [10]

Safety and Handling

As a fine chemical intermediate, this compound requires careful handling in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this exact CAS number should be obtained from the supplier, general best practices for handling related aminonitrile heterocyclic compounds apply. [11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [13]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [13]* Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use. [12]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and highly versatile chemical building block. Its structure is primed for derivatization, making it an exceptionally valuable starting material in drug discovery. The proven success of the aminopyrazine scaffold in developing potent kinase inhibitors for oncology and the demonstrated potential for creating novel antimycobacterial agents underscore the importance of this compound. This guide provides the foundational knowledge for researchers to harness the potential of this molecule in the pursuit of next-generation therapeutics.

References

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An In-depth Technical Guide to the Synthesis of 5-Amino-6-methylpyrazine-2-carbonitrile from Diaminomaleonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-6-methylpyrazine-2-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Pyrazine derivatives are integral to the development of pharmaceuticals, agrochemicals, and dyes due to their diverse biological activities.[1][2] This document, intended for researchers, scientists, and drug development professionals, offers an in-depth exploration of the synthetic pathway starting from diaminomaleonitrile (DAMN). We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and present a critical analysis of the process, grounded in established scientific principles.

Diaminomaleonitrile, a tetramer of hydrogen cyanide, is a versatile and readily available starting material for the synthesis of a wide array of nitrogen-containing heterocycles, including pyrazines, imidazoles, and purines.[3][4][5] Its unique structure, featuring two amino groups and two nitrile groups on a central carbon-carbon double bond, makes it an ideal precursor for constructing the pyrazine ring system.[3] The target molecule, this compound, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will focus on the condensation reaction of diaminomaleonitrile with methylglyoxal, a common and efficient method for the preparation of this class of pyrazine derivatives. We will explore the mechanistic intricacies of this transformation, offering insights into the rationale behind specific experimental conditions and procedural steps.

Core Synthesis Strategy: Condensation of Diaminomaleonitrile with Methylglyoxal

The primary and most direct route to this compound involves the cyclocondensation of diaminomaleonitrile with methylglyoxal. This reaction is a classic example of pyrazine synthesis, which generally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[6][7][8]

Reaction Mechanism and Rationale

The reaction proceeds through a well-established mechanism involving the initial formation of a Schiff base, followed by intramolecular cyclization and subsequent aromatization.

Step 1: Nucleophilic Attack and Schiff Base Formation

The reaction is initiated by the nucleophilic attack of one of the amino groups of diaminomaleonitrile on one of the carbonyl groups of methylglyoxal. Methylglyoxal, an α-ketoaldehyde, possesses two electrophilic carbonyl centers.[9] The more reactive aldehyde carbonyl is typically the initial site of attack. This is followed by dehydration to form a Schiff base intermediate.

Step 2: Second Nucleophilic Attack and Cyclization

The remaining free amino group of the diaminomaleonitrile moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group (the ketone) of the methylglyoxal residue. This cyclization step forms a dihydropyrazine intermediate.

Step 3: Aromatization

The dihydropyrazine intermediate readily undergoes oxidation to form the stable, aromatic pyrazine ring. In many cases, atmospheric oxygen is sufficient to drive this aromatization, especially when the reaction is heated. The driving force for this step is the formation of the thermodynamically stable aromatic pyrazine ring.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the synthesis of this compound from diaminomaleonitrile and methylglyoxal.

reaction_pathway DAMN Diaminomaleonitrile Schiff_Base Schiff Base Intermediate DAMN->Schiff_Base Nucleophilic Attack & Dehydration Methylglyoxal Methylglyoxal Methylglyoxal->Schiff_Base Nucleophilic Attack & Dehydration Dihydropyrazine Dihydropyrazine Intermediate Schiff_Base->Dihydropyrazine Intramolecular Cyclization Product 5-Amino-6-methylpyrazine- 2-carbonitrile Dihydropyrazine->Product Aromatization (Oxidation)

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory synthesis of this compound. This protocol is a composite of established methods for pyrazine synthesis from 1,2-diamines and 1,2-dicarbonyl compounds.[10][11]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberNotes
Diaminomaleonitrile (DAMN)C₄H₄N₄108.101187-42-4[3]
Methylglyoxal (40% solution in water)C₃H₄O₂72.0678-98-8[9]
Ethanol (95%)C₂H₅OH46.0764-17-5Solvent
Acetic Acid (Glacial)CH₃COOH60.0564-19-7Catalyst
Activated CarbonC12.017440-44-0For decolorization
Celite®--61790-53-2Filter aid
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

experimental_workflow start Start reactants Combine Diaminomaleonitrile, Methylglyoxal, Ethanol, and Acetic Acid start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry the Purified Product recrystallize->dry characterize Characterize Product (NMR, MS, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diaminomaleonitrile (1.08 g, 10.0 mmol) in 30 mL of 95% ethanol.

  • Addition of Reagents: To the stirred solution, add methylglyoxal (1.80 g of a 40% aqueous solution, 10.0 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the volume of the solvent can be reduced by half using a rotary evaporator to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated for a few more minutes. Filter the hot solution through a pad of Celite® to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield and Characterization

The expected yield of this compound is typically in the range of 60-75%. The final product should be a crystalline solid.

Characterization Data:

  • Molecular Formula: C₆H₆N₄

  • Molecular Weight: 134.14 g/mol

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: The melting point should be determined and compared with literature values.

The structure of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the methyl group, the aromatic proton, and the amino protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) groups.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The successful synthesis of the target compound relies on the precise execution of the experimental steps and the use of appropriate analytical techniques for characterization.

  • Reaction Monitoring: The use of TLC is crucial for monitoring the consumption of the starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Purification: The recrystallization step is essential for removing unreacted starting materials and any side products, leading to a high-purity final product.

  • Spectroscopic Confirmation: The combination of NMR, MS, and IR spectroscopy provides unambiguous confirmation of the chemical structure of the synthesized this compound.

Conclusion

The synthesis of this compound from diaminomaleonitrile and methylglyoxal is a robust and efficient method for accessing this valuable heterocyclic building block. This guide has provided a detailed overview of the reaction mechanism, a step-by-step experimental protocol, and a framework for ensuring the integrity of the synthetic process. By understanding the underlying chemical principles and adhering to the described procedures, researchers can confidently and reliably synthesize this important compound for their drug discovery and materials science endeavors.

References

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The Pivotal Role of Pyrazine Scaffolds in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazine Moiety

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, and its structural rigidity make it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] The versatility of the pyrazine core allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of a wide array of pyrazine-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrazine-based compounds, detailing their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell signaling to the induction of programmed cell death.

Mechanism of Action: From Proteasome Inhibition to Apoptosis Induction

A prominent example of a pyrazine-containing anticancer drug is Bortezomib , a proteasome inhibitor used in the treatment of multiple myeloma. The proteasome is a cellular machinery responsible for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis. Bortezomib's mechanism of action involves the selective and reversible inhibition of the 26S proteasome.[5][6][7] This inhibition disrupts the degradation of pro-apoptotic factors and cell cycle inhibitors, leading to an accumulation of these proteins within the cancer cell.[7] This triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately culminating in apoptosis.[7][8]

Many pyrazine derivatives exert their anticancer effects by directly inducing apoptosis through the intrinsic pathway. For instance, the pyrazine derivative 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) has been shown to induce apoptosis in chronic myeloid leukemia cells by modulating the expression of key apoptosis-related genes.[9][10][11] This compound downregulates the anti-apoptotic proteins Bcl-2 and Survivin while upregulating the pro-apoptotic protein Bax.[9][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately executing apoptosis.[9][10]

Signaling Pathway: Intrinsic Apoptosis Induction by Pyrazine Derivatives

Pyrazine Pyrazine Derivative Bcl2 Bcl-2 / Survivin (Anti-apoptotic) Pyrazine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazine->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by pyrazine compounds.

Quantitative Data: Cytotoxic Activity of Pyrazine Derivatives

The cytotoxic effects of pyrazine compounds are typically evaluated using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound ClassCancer Cell LineIC50 (µM)Reference
Piperlongumine-Pyrazine AnalogHCT116 (Colon Cancer)3.19 - 8.90[4]
Ligustrazine-Chalcone HybridMDA-MB-231, MCF-7, A549, HepG-20.99 - 9.99[4]
Chalcone-Pyrazine DerivativeBEL-7402 (Hepatocellular Carcinoma)10.74[4]
Resveratrol-Pyrazine AnalogMCF-7 (Breast Cancer)70.9[4]
Pyrazine-based Kinase InhibitorVarious Cancer Cell LinesVaries[12][13]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine-based compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: MTT Assay

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Pyrazine Compound (Various Concentrations) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: A Broad Spectrum of Action

Pyrazine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[17][18][19][20][21][22] Their development as antimicrobial agents is of particular importance in the face of rising antimicrobial resistance.

Antibacterial and Antifungal Mechanisms

The antimicrobial mechanisms of pyrazine compounds are varied. Some derivatives, particularly pyrazine carboxamides, have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[17][18] While the precise mechanism of many pyrazine derivatives is still under investigation, some are known to inhibit essential metabolic pathways in microorganisms. For instance, some pyrazine-2-carboxylic acid derivatives have been predicted to inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis.[20]

Against fungal pathogens like Candida albicans, certain pyrazine derivatives exhibit antifungal effects, potentially by disrupting the fungal cell membrane or inhibiting key enzymes involved in fungal growth.[17][19][23]

Quantitative Data: Antimicrobial Activity of Pyrazine Derivatives

The antimicrobial efficacy of pyrazine compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazine CarboxamideMycobacterium tuberculosis H37Rv6.25[17][18]
Pyrazine CarboxamideCandida albicans<50[17]
Pyrazine CarboxamideAspergillus niger<50[17]
Pyrazine-2-Carboxylic Acid DerivativeCandida albicans3.125[20]
Pyrazine Carboxamide DerivativeXDR Salmonella Typhi6.25[22]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[24][25][26][27][28]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the pyrazine compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[24][25]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 0.5 McFarland standard).[25]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[25][27]

Antiviral Activity: Combating Viral Infections

The pyrazine scaffold is also a key feature in several antiviral drugs, demonstrating efficacy against a range of RNA viruses.

Mechanism of Action: Targeting Viral Replication

Favipiravir is a broad-spectrum antiviral agent that contains a pyrazine ring. It is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[29][30][31][32][33] Favipiravir-RTP acts as a purine nucleoside analog and competitively inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza and coronaviruses.[29][30][33][34] This inhibition leads to the termination of the viral RNA chain, thereby preventing viral replication.[30]

Another class of pyrazine derivatives, the imidazo[1,2-a]pyrazines , has shown potent anti-influenza activity.[35][36][37] These compounds have been found to target the viral nucleoprotein (NP), inducing its aggregation and preventing its nuclear accumulation, which is a critical step in the viral life cycle.[35][36][37]

Mechanism of Action: Favipiravir Inhibition of Viral RdRp

Favipiravir Favipiravir (Prodrug) Active_Metabolite Favipiravir-RTP (Active Form) Favipiravir->Active_Metabolite Intracellular Conversion RdRp Viral RNA-dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitively Inhibits RNA_Replication Viral RNA Replication RdRp->RNA_Replication

Caption: Favipiravir's mechanism of action against viral replication.

Quantitative Data: Antiviral Activity of Pyrazine Derivatives

The antiviral activity of pyrazine compounds is often expressed as the half-maximal effective concentration (EC50) or IC50.

CompoundVirusEC50/IC50 (µM)Reference
Favipiravir AnalogSARS-CoV-2 RdRpVaries[30]
Imidazo[1,2-a]pyrazine A4Influenza A (H1N1)1.67[36]
Imidazo[1,2-a]pyrazine A4Oseltamivir-resistant H1N11.67[36]
Cinnamate-Pyrazine DerivativeHCV NS5B RdRp0.69 - 1.2[4]

Structure-Activity Relationships (SAR): Guiding Drug Design

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of pyrazine-based compounds. SAR studies reveal how modifications to the pyrazine scaffold and its substituents influence biological activity.[38] For instance, in the development of pyrazine-based kinase inhibitors, the nitrogen atoms of the pyrazine ring often form key hydrogen bonds with the hinge region of the kinase domain.[12] The nature and position of substituents on the pyrazine ring can significantly impact potency and selectivity.[12][38]

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the immense potential of this heterocyclic core in addressing a wide range of diseases. Future research will likely focus on the synthesis of novel pyrazine-based compounds with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and development of the next generation of pyrazine-containing drugs.

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  • Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163.
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The Ascendant Trajectory of Aminopyrazine Derivatives in Modern Therapeutics: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aminopyrazine scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the burgeoning potential of aminopyrazine derivatives, moving beyond a mere cataloging of applications to offer a nuanced, field-proven perspective for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental designs, elucidate key mechanisms of action, and provide robust, validated protocols to empower the next wave of innovation in aminopyrazine-based therapeutics. This guide is structured to serve as a comprehensive resource, from conceptualization to preclinical evaluation, underscoring the scientific integrity and logical frameworks essential for successful drug development.

Introduction: The Aminopyrazine Core - A Nexus of Therapeutic Potential

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, bestows upon its derivatives a unique combination of physicochemical properties. The introduction of an amino group transforms this scaffold into a versatile pharmacophore capable of engaging in a multitude of biological interactions. This inherent reactivity and binding potential have propelled aminopyrazine derivatives to the forefront of medicinal chemistry, with significant advancements in oncology, infectious diseases, and neurodegenerative disorders. Their ability to serve as potent and selective inhibitors of key enzymes, particularly kinases, has been a major driver of their success. This guide will navigate the diverse therapeutic landscapes where aminopyrazine derivatives are making a significant impact, providing both a high-level strategic overview and granular, actionable insights.

Oncological Applications: Precision Targeting of Cancerous Signaling Cascades

The dysregulation of cellular signaling pathways is a hallmark of cancer, and protein kinases have emerged as critical targets for therapeutic intervention. Aminopyrazine derivatives have proven to be particularly adept at targeting these enzymes, often with high potency and selectivity.[1]

Mechanism of Action: Kinase Inhibition

A significant number of pyrazine-based small molecule kinase inhibitors have been developed and have even progressed into clinical trials.[2] Many of these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their downstream substrates. This action effectively blocks the aberrant signaling that drives tumor growth, proliferation, and survival.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates a wide array of cellular processes. Its aberrant activation is a frequent event in many cancers. Aminopyrazine derivatives have been successfully designed to inhibit key kinases within this pathway, such as MAP4K4.[3] For instance, a series of novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas were identified as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a downstream target of p38 MAPK.[3][4] These compounds demonstrated the ability to suppress the production of the pro-inflammatory cytokine TNFα, highlighting their potential in both cancer and inflammatory diseases.[3][5]

Signaling Pathway: MAPK/ERK Cascade Inhibition by Aminopyrazine Derivatives

MAPK_pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Aminopyrazine Aminopyrazine Derivative Aminopyrazine->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by aminopyrazine derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another crucial signaling network that is frequently hyperactivated in cancer. A novel series of aminopyrazine derivatives has been discovered as potent and selective PI3Kα inhibitors.[6] These compounds were rationally designed by hybridizing two known PI3K inhibitor scaffolds.[6] Optimization of this series led to compounds with excellent kinase selectivity and oral bioavailability, demonstrating significant tumor growth inhibition in preclinical models.[6]

Signaling Pathway: PI3K/Akt/mTOR Cascade Inhibition by Aminopyrazine Derivatives

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Aminopyrazine Aminopyrazine Derivative Aminopyrazine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminopyrazine derivatives.

Clinical Development of Aminopyrazine-Based Kinase Inhibitors

Several aminopyrazine derivatives have entered clinical trials, underscoring their therapeutic promise. For instance, Gilteritinib , an aminopyrazine derivative, is an FDA-approved FLT3 and AXL inhibitor for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1] Darovasertib , a pyrazine-2-carboxamide, has been approved for metastatic uveal melanoma and acts as a PKC inhibitor.[1] These examples highlight the successful translation of aminopyrazine-based kinase inhibitors from the laboratory to the clinic.

Experimental Protocols for Anticancer Activity Evaluation

This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compound (aminopyrazine derivative)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound in the kinase assay buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature for a set period.

  • Detection: Add the luminescence-based detection reagent, which measures the amount of ADP produced (an indicator of kinase activity).

  • Data Analysis: Measure the luminescent signal using a plate reader and calculate the IC50 value of the test compound.[7][8]

Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Start->PrepareReagents DispenseCompound Dispense Test Compound (Serial Dilutions) PrepareReagents->DispenseCompound AddKinase Add Kinase and Substrate DispenseCompound->AddKinase InitiateReaction Initiate Reaction (Add ATP) AddKinase->InitiateReaction Incubate Incubate InitiateReaction->Incubate AddDetectionReagent Add Luminescence Detection Reagent Incubate->AddDetectionReagent ReadPlate Read Plate (Luminometer) AddDetectionReagent->ReadPlate AnalyzeData Analyze Data (Calculate IC50) ReadPlate->AnalyzeData End End AnalyzeData->End Synthesis_Workflow Start Start CarboxylicAcid 3-Aminopyrazine-2- Carboxylic Acid Start->CarboxylicAcid Esterification Esterification (e.g., H2SO4, MeOH) CarboxylicAcid->Esterification MethylEster Methyl 3-Aminopyrazine- 2-Carboxylate Esterification->MethylEster Amidation Amidation (Amine, Microwave) MethylEster->Amidation FinalProduct N-substituted 3-Aminopyrazine-2-carboxamide Amidation->FinalProduct End End FinalProduct->End

Caption: A general synthetic workflow for N-substituted 3-aminopyrazine-2-carboxamides.

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of newly synthesized aminopyrazine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant microbial strains. The broth microdilution method is a standard and widely accepted technique.

Protocol: Broth Microdilution Assay

  • Preparation: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well microplate.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions for microbial growth.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neurodegenerative Disorders: Modulating Key Pathological Pathways

The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. Aminopyrazine derivatives are emerging as promising candidates due to their ability to modulate multiple pathological targets.

Mechanism of Action: Cholinesterase Inhibition and Neuroprotection

One of the key therapeutic strategies for Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Certain aminopyrazine and aminopyridazine derivatives have been identified as potent AChE inhibitors. [9] Beyond symptomatic relief, some aminopyrazine derivatives exhibit neuroprotective properties. For example, 4-aminopyridine has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines in models of Alzheimer's disease. [10]Tetramethylpyrazine, a naturally occurring pyrazine, and its derivatives have demonstrated neuroprotective effects in models of ischemic stroke by scavenging free radicals, inhibiting calcium overload, and maintaining mitochondrial function. [11][12]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used colorimetric assay to screen for AChE inhibitors. [4][5] Principle: AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. [5]The presence of an AChE inhibitor reduces the rate of this color change.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compound in a suitable buffer.

  • Reaction Mixture: In a 96-well plate, combine the AChE enzyme and the test compound.

  • Initiation: Start the reaction by adding the substrate and DTNB.

  • Measurement: Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

  • Calculation: Calculate the percentage of inhibition by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). [5]

Cardiovascular and Anti-inflammatory Applications

The therapeutic potential of aminopyrazine derivatives extends to cardiovascular and inflammatory diseases. Their anti-inflammatory effects are often linked to the inhibition of kinases involved in inflammatory signaling, such as MK-2. [3]By suppressing the production of inflammatory mediators like TNFα, these compounds may offer therapeutic benefits in conditions like rheumatoid arthritis. [3]The antioxidant properties of some aminopyrazine derivatives also suggest their potential in mitigating oxidative stress, a key contributor to cardiovascular disease. [13]

Conclusion and Future Perspectives

Aminopyrazine derivatives represent a remarkably versatile and fruitful area of medicinal chemistry. Their success in targeting a diverse array of biological targets, particularly kinases, has led to the development of clinically approved drugs and a robust pipeline of promising candidates. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds immense promise for addressing unmet medical needs across a wide range of diseases. Future research will likely focus on the development of next-generation aminopyrazine derivatives with enhanced potency, selectivity, and pharmacokinetic properties, as well as the exploration of novel therapeutic applications for this privileged scaffold.

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The Discovery and Evolution of Substituted Pyrazines: A Technical Guide for Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, represents a cornerstone of modern chemistry.[1][2] Its journey from an obscure 19th-century chemical synthesis to a "privileged scaffold" in contemporary drug discovery is a compelling narrative of scientific inquiry and innovation.[3][4] Pyrazines are ubiquitous, contributing to the comforting, roasted aromas of coffee and baked bread, while also forming the structural core of life-saving pharmaceuticals.[1][5][6] This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the history, discovery, and synthetic evolution of substituted pyrazines. We will delve into the foundational chemical principles, examine the causality behind key experimental choices, and provide actionable protocols that underscore the versatility of this remarkable molecular framework.

Part 1: Historical Milestones and the Genesis of Pyrazine Synthesis

The story of pyrazines begins not in a state-of-the-art laboratory, but in the mid-19th century, an era of foundational organic chemistry. The first recorded synthesis of a pyrazine derivative occurred in 1844, when French chemist Auguste Laurent subjected a crude benzaldehyde preparation to dry distillation with ammonia, producing a crystalline substance he named "amarone."[4][7] This compound was later identified as 2,3,5,6-tetraphenylpyrazine, marking the inadvertent birth of a new class of heterocycles.

This initial discovery paved the way for the development of systematic synthetic routes in the late 1870s. These classical "named reactions" were crucial, as they provided the first reliable methods for constructing the pyrazine core, methodologies so robust that they remain relevant today.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

One of the earliest and most definitive methods was developed by Wilhelm Staedel and L. Rugheimer.[5][8] Their approach involved the reaction of a 2-chloroacetophenone with ammonia. The causality of this reaction is elegant in its logic: the ammonia first acts as a nucleophile, displacing the chlorine to form an α-amino ketone. This intermediate, possessing both an amine and a ketone, is primed for self-condensation. Two molecules of the α-amino ketone condense to form a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring.[4][5][9]

View Experimental Workflow: Staedel-Rugheimer Synthesis

Staedel_Rugheimer_Workflow start Start Materials: 2-Chloroacetophenone Ammonia (aq) step1 Step 1: Nucleophilic Substitution Formation of α-Amino Ketone start->step1 Mix & React step2 Step 2: Self-Condensation Two molecules of α-amino ketone react step1->step2 Intermediate step3 Step 3: Cyclization Formation of Dihydropyrazine Intermediate step2->step3 Heat step4 Step 4: Oxidation Aromatization to Pyrazine Ring step3->step4 Oxidizing Agent (e.g., air, CuO) end_product Final Product: Substituted Pyrazine step4->end_product

Caption: Workflow for the Staedel-Rugheimer pyrazine synthesis.

The Gutknecht Pyrazine Synthesis (1879)

Just a few years later, Heinrich Gutknecht introduced a significant variation.[4][5] While also based on the self-condensation of an α-amino ketone, the Gutknecht synthesis differs in the method of generating this crucial intermediate.[8] Instead of starting with an α-haloketone, Gutknecht's method typically involves the reduction of an α-oximino ketone or other precursors. This modification provided greater flexibility in accessing the necessary starting materials, thereby broadening the scope of synthesizable pyrazine derivatives. The core principle—the self-condensation of the α-amino ketone to form a dihydropyrazine followed by oxidation—remains the same, demonstrating a powerful and convergent synthetic strategy.[5]

These foundational syntheses established the fundamental logic for constructing the pyrazine ring: the formation and subsequent dimerization of an α-amino carbonyl compound. This core concept would be revisited and refined for over a century.

Part 2: The Emergence of Pyrazines in Flavor and Fragrance

While early chemists were focused on synthesis, nature had long been producing pyrazines. The discovery of substituted pyrazines as potent flavor and aroma compounds in the 20th century opened an entirely new field of study and commercial application.[1][5] These compounds are responsible for the desirable nutty, roasted, and toasted notes in a vast array of cooked and fermented foods, including coffee, cocoa, meat, and bread.[6][10]

The Maillard Reaction: Nature's Pyrazine Factory

The primary route to pyrazine formation in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions that occurs when amino acids and reducing sugars are heated.[6][11] A key part of this process is the Strecker degradation, where α-dicarbonyl compounds (formed from sugar degradation) react with amino acids.[12] This reaction produces α-amino ketones, the very same intermediates central to the Gutknecht and Staedel-Rugheimer syntheses. These biologically produced α-amino ketones then self-condense and oxidize to form a variety of alkyl-substituted pyrazines, which define the food's aroma profile.[12]

Maillard_Reaction_Pyrazine_Formation cluster_maillard Maillard Reaction (Heating) cluster_strecker Strecker Degradation sugars Reducing Sugars dicarbonyls α-Dicarbonyls sugars->dicarbonyls Sugar Degradation amino_acids Amino Acids amino_ketones α-Amino Ketones amino_acids->amino_ketones dicarbonyls->amino_ketones Reaction with Amino Acids dihydropyrazine Dihydropyrazine Intermediate amino_ketones->dihydropyrazine Self-Condensation pyrazines Alkyl-Substituted Pyrazines (Aroma Compounds) dihydropyrazine->pyrazines Oxidation

Caption: Simplified pathway of pyrazine formation via the Maillard reaction.

Key Pyrazine Flavorants

The substitution pattern on the pyrazine ring dictates its specific aroma. This structure-activity relationship is critical for the food and fragrance industries.

Pyrazine DerivativeCommon Natural Source(s)Characteristic Aroma Profile
2,3,5,6-Tetramethylpyrazine Fermented soybeans (Nattō), cocoa, Chinese liquor (Baijiu)[6][13]Nutty, roasted, cocoa-like, earthy
2,5-Dimethylpyrazine Roasted coffee, peanuts, baked potatoes[6][14]Roasted peanut, potato, chocolate
2-Acetylpyrazine Popcorn, bread crust, roasted beefPopcorn-like, nutty, bready
2-Methoxy-3-isopropylpyrazine Green bell peppers, jalapeñosGreen, vegetative, bell pepper

The high demand for "natural" flavoring agents has driven the development of biotechnological production methods, using microorganisms like Bacillus subtilis or Corynebacterium glutamicum to produce key precursors, such as acetoin, which can then be converted into pyrazines like tetramethylpyrazine.[6][10][15] This approach avoids the use of harsh chemical synthesis and allows the final product to be labeled as natural.[10]

Part 3: The Ascendance of Pyrazines in Medicinal Chemistry

The same chemical properties that make pyrazines stable aroma compounds—their aromaticity and the electron-withdrawing nature of the nitrogen atoms—also make them ideal scaffolds for drug development. The pyrazine ring is considered a "privileged structure" because it is a versatile building block that can interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[3][16][17]

A Spectrum of Biological Activity

Derivatization of the pyrazine core has yielded compounds with an impressive array of therapeutic applications. The nitrogen atoms can act as hydrogen bond acceptors, while the carbon positions can be functionalized to modulate properties like solubility, metabolic stability, and target binding affinity.

Therapeutic AreaPharmacological ActionExample Drug / Compound Class
Infectious Disease Antitubercular, Antibacterial, Antifungal, Antiviral[1][2][17][18]Pyrazinamide (Tuberculosis)
Oncology Anticancer, Proteasome Inhibition[17][19]Bortezomib (Multiple Myeloma)
Inflammation Anti-inflammatory[17][20]Various experimental compounds
Central Nervous System Nootropic, Neuroprotective[13][19]Ligustrazine (Tetramethylpyrazine)
Cardiovascular Vasodilator, AntiplateletLigustrazine (Tetramethylpyrazine)
Case Study: Pyrazinamide - A Frontline Antitubercular Agent

Perhaps the most famous medicinal pyrazine is Pyrazinamide , a cornerstone of modern combination therapy for Mycobacterium tuberculosis.[1] It is a prodrug that is activated under the acidic conditions found within mycobacterial lesions. Its discovery and implementation were critical in shortening the duration of tuberculosis treatment and combating dormant bacilli, a feat that other antibiotics struggled to achieve.

Case Study: Bortezomib (Velcade®) - A Targeted Cancer Therapy

Bortezomib is a first-in-class proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma.[21] The drug's structure features a pyrazine-2-carboxylic acid moiety linked to a peptide backbone with a terminal boronic acid warhead. The pyrazine component is crucial for molecular recognition and binding within the active site of the 26S proteasome, leading to cell cycle arrest and apoptosis in cancer cells.[21]

Modern Synthetic Strategies for Drug Discovery

The demands of medicinal chemistry—requiring precise control over substitution patterns and the creation of large, diverse compound libraries—have pushed pyrazine synthesis beyond the classical methods. Modern organic synthesis has incorporated powerful cross-coupling reactions to build complex pyrazine derivatives.

Key Modern Techniques:

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki and Buchwald-Hartwig amination allow for the direct attachment of aryl, heteroaryl, and amine groups to a pre-formed (often halogenated) pyrazine ring.[16][17] This provides a modular and highly efficient way to explore the chemical space around the pyrazine core.

  • C-H Functionalization: Emerging methods focus on directly converting C-H bonds on the pyrazine ring into new C-C or C-heteroatom bonds, reducing the number of synthetic steps required to build complex molecules.[21]

Modern_Pyrazine_Synthesis start Halogenated Pyrazine (e.g., 2-Chloropyrazine) reaction Cross-Coupling Reaction start->reaction reagents Coupling Partner: - Boronic Acid (Suzuki) - Amine (Buchwald-Hartwig) reagents->reaction catalyst Palladium Catalyst + Ligand catalyst->reaction Catalyzes product Complex Substituted Pyrazine (Drug Candidate) reaction->product

Caption: A modern synthetic workflow using palladium-catalyzed cross-coupling.

Part 4: Key Experimental Protocols

To provide a practical understanding, this section details methodologies for both a classical and a modern approach to synthesizing substituted pyrazines. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Classical Synthesis via the Gutknecht Method (Illustrative)

This protocol describes the synthesis of a 2,5-disubstituted pyrazine from an α-hydroxyimino ketone, a common precursor for the Gutknecht synthesis.

Objective: To synthesize 2,5-dimethylpyrazine.

Pillar of Trustworthiness: This protocol relies on a well-established, century-old reaction. The progress can be monitored via Thin Layer Chromatography (TLC), and the final product is validated through standard spectroscopic methods (NMR, MS).

Methodology:

  • Preparation of the α-Amino Ketone Intermediate:

    • Dissolve 1 equivalent of 3-(hydroxyimino)-2-butanone (diacetyl monoxime) in ethanol in a round-bottom flask equipped with a stir bar.

    • Add a reducing agent (e.g., catalytic hydrogenation with Pd/C or chemical reduction with Zn/acetic acid) portion-wise while monitoring the temperature.

    • The reaction mixture is stirred at room temperature until TLC analysis indicates the complete consumption of the starting material.

    • Filter the catalyst (if used) and neutralize the reaction mixture carefully with a base (e.g., NaHCO₃ solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The combined organic layers now contain the crude 3-amino-2-butanone. This intermediate is often unstable and is used directly in the next step without extensive purification.

  • Self-Condensation and Oxidation:

    • Concentrate the organic solution of the crude α-amino ketone under reduced pressure.

    • Allow the concentrated solution to stand at room temperature (or with gentle warming) for several hours to facilitate self-condensation into the dihydropyrazine intermediate. The solution may darken in color.

    • Expose the solution to air (often by simply stirring vigorously open to the atmosphere) or add a mild oxidizing agent (e.g., manganese dioxide) to promote oxidation to the aromatic pyrazine.

    • Monitor the formation of the product by TLC or GC-MS.

  • Purification:

    • Once the reaction is complete, purify the crude product using column chromatography on silica gel or by distillation to yield pure 2,5-dimethylpyrazine.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Biotechnological Production of 2,3,5,6-Tetramethylpyrazine (TMP)

This protocol outlines a fermentation and synthesis process for producing TMP, leveraging a biological precursor.[15]

Objective: To produce TMP from a high-concentration acetoin fermentation broth.

Pillar of Trustworthiness: This chemo-enzymatic approach uses a high-titer biological precursor, which is then chemically converted in a high-yield reaction. The process is validated by HPLC analysis at each stage.

Methodology:

  • Fermentation for Acetoin Production:

    • Prepare a sterile fermentation medium containing a carbon source (e.g., glucose), nitrogen source (e.g., peptone, yeast extract), and necessary salts in a bioreactor.[15]

    • Inoculate the medium with a high-performance bacterial strain engineered for acetoin production (e.g., a modified E. coli or Bacillus subtilis).

    • Run the fermentation under optimized conditions (e.g., 37°C, controlled pH, and aeration) for 48-72 hours.

    • Monitor acetoin concentration periodically using HPLC. Titers exceeding 80 g/L can be achieved with optimized strains and conditions.[15]

  • Preparation for Synthesis:

    • After fermentation, centrifuge the broth to remove bacterial cells.

    • Collect the supernatant, which is a solution rich in acetoin.

  • Chemical Conversion to TMP:

    • Transfer the acetoin-rich supernatant to a high-pressure microreactor.

    • Add an ammonia source, such as diammonium phosphate (DAP).[15] The DAP provides the necessary nitrogen atoms for the pyrazine ring formation.

    • Seal the reactor and heat to an elevated temperature (e.g., 120-150°C) for 2-3 hours. The high temperature and pressure accelerate the condensation and oxidation reactions.[15]

    • The reaction involves the condensation of two molecules of acetoin with two molecules of ammonia to form the tetramethyl-dihydropyrazine intermediate, which then oxidizes in situ to TMP.

  • Isolation and Purification:

    • Cool the reactor and collect the reaction mixture.

    • Isolate the TMP using liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer to remove impurities.

    • Purify the final product by crystallization or distillation to obtain high-purity TMP (>99%).[22]

    • Verify the final product concentration and purity via GC-MS and HPLC. Conversion rates can exceed 85%.[15]

Conclusion and Future Outlook

The trajectory of substituted pyrazines—from Laurent's "amarone" to targeted cancer therapies—is a testament to their profound chemical versatility. The early discoveries provided a robust synthetic foundation, which was later illuminated by the understanding of their role in nature's own chemical pathways. Today, the pyrazine core remains a focal point of innovation. Future research will undoubtedly focus on developing more sustainable and efficient synthetic methods, including advanced C-H functionalization and biocatalytic routes.[1][18] In medicinal chemistry, the exploration of novel pyrazine-based compounds for treating neurodegenerative diseases, metabolic disorders, and emerging infectious threats continues, ensuring that the rich history of this heterocyclic scaffold is merely the prelude to its future discoveries.

References

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An In-depth Technical Guide to 5-Amino-6-methylpyrazine-2-carbonitrile: A Key Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Amino-6-methylpyrazine-2-carbonitrile (CAS No. 1374652-05-7), a heterocyclic compound of significant interest to researchers in drug discovery and organic synthesis. While detailed experimental data for this specific molecule remains scarce in peer-reviewed literature, its core structure is a well-established pharmacophore, particularly in the domain of kinase inhibition. This document consolidates confirmed chemical data, proposes a viable synthetic pathway based on established methodologies for analogous structures, provides a thorough safety and handling protocol, and presents predicted analytical data to aid researchers in its synthesis and characterization. The guide further explores the functional importance of the aminopyrazine scaffold in the design of targeted therapeutics, making it an essential resource for scientists working at the forefront of medicinal chemistry.

Core Compound Identification and Properties

This compound is a substituted pyrazine featuring three key functional groups: an amino group, a methyl group, and a nitrile group. This specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitrile, pyrazine nitrogens) groups establishes a unique electronic and steric profile, making it a valuable building block for creating complex molecular architectures.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which distinguishes it from its isomers, such as 3-Amino-6-methylpyrazine-2-carbonitrile (CAS 17890-82-3).

Table 1: Core Compound Properties

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 5-amino-6-methyl-2-pyrazinecarbonitrile
CAS Number 1374652-05-7[1][2][3][4]
Molecular Formula C₆H₆N₄[2]
Molecular Weight 134.14 g/mol [2]
Physical Form Solid (predicted/from vendor data)

Proposed Synthesis Protocol

The logical workflow for this synthesis is outlined below. The causality behind this choice is its high convergence and the commercial availability of the precursors. This protocol is designed to be self-validating through in-process monitoring and final product characterization.

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification reagent1 Diaminomaleonitrile (DAMN) reaction Reaction Vessel Solvent: Ethanol Catalyst: Acetic Acid (catalytic) Conditions: Reflux, 4-6h reagent1->reaction reagent2 Methylglyoxal (40% in H₂O) reagent2->reaction workup 1. Cool to RT 2. Evaporate Solvent 3. Neutralize with NaHCO₃ (aq) 4. Extract with Ethyl Acetate reaction->workup Monitor by TLC filtration Collect Crude Solid workup->filtration purification Column Chromatography (Silica Gel, EtOAc/Hexane Gradient) filtration->purification Crude Product final_product 5-Amino-6-methylpyrazine- 2-carbonitrile purification->final_product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology (Proposed)

Expertise & Experience Insight: The choice of a slight acidic catalyst (acetic acid) is crucial. It protonates a carbonyl oxygen of methylglyoxal, activating it for nucleophilic attack by one of the amino groups of DAMN, thereby initiating the condensation. The subsequent cyclization and dehydration are also acid-catalyzed. Ethanol is selected as a solvent for its ability to dissolve both reactants and its suitable boiling point for reflux.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diaminomaleonitrile (DAMN) (1.0 eq). Dissolve it in 30 mL of ethanol.

  • Reagent Addition: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Subsequently, add methylglyoxal (1.1 eq, typically supplied as a 40% solution in water) dropwise to the stirring solution at room temperature.

  • Condensation and Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

    • Trustworthiness Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (e.g., 1:1) mobile phase. The disappearance of the limiting reagent (DAMN) and the appearance of a new, more nonpolar spot indicates reaction progression.

  • Workup and Isolation: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: To the remaining aqueous residue, add saturated sodium bicarbonate solution until the pH is neutral (~7-8). Extract the aqueous layer three times with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Analytical Characterization (Predicted Data)

In the absence of published experimental spectra, the following data is predicted based on the compound's structure and analysis of similar molecules. This information serves as a benchmark for researchers to validate the identity and purity of the synthesized compound.

Table 2: Predicted Spectroscopic Data for Characterization

TechniqueExpected Characteristics
¹H NMR Pyrazine Ring Proton (H-3): ~7.8 - 8.1 ppm (singlet, 1H). Amino Protons (-NH₂): ~5.5 - 6.5 ppm (broad singlet, 2H). Methyl Protons (-CH₃): ~2.4 - 2.6 ppm (singlet, 3H).
¹³C NMR C-CN: ~115-118 ppm. C-NH₂: ~155-158 ppm. C-CH₃: ~148-152 ppm. Pyrazine Ring Carbons: C-2 (~125-130 ppm), C-3 (~135-140 ppm), C-6 (~140-145 ppm). -CH₃: ~18-22 ppm.
FT-IR (cm⁻¹) N-H Stretch (Amino): 3450-3300 (two bands, m). C≡N Stretch (Nitrile): 2230-2210 (sharp, m-s). C=N, C=C Stretch (Aromatic): 1650-1550 (multiple bands). C-H Stretch (Methyl/Aromatic): 3100-2900.
Mass Spec (EI) Molecular Ion [M]⁺: m/z 134. Key Fragments: Loss of HCN (m/z 107), loss of CH₃ (m/z 119), subsequent fragmentation of the pyrazine ring.

Note: NMR chemical shifts are predicted for DMSO-d₆ as the solvent. Actual values may vary.

Role in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its application as a privileged scaffold in medicinal chemistry. The aminopyrazine core is a highly effective "hinge-binding" motif, particularly for protein kinase inhibitors.[6]

Mechanism of Action: Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. The ATP-binding site of most kinases contains a "hinge region" that forms key hydrogen bonds with the adenine ring of ATP. The nitrogen atoms of the aminopyrazine scaffold are perfectly positioned to mimic these interactions.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge Hinge Region (e.g., Ala, Glu) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) p1 p2 inhibitor This compound Scaffold inhibitor->hinge H-Bond Acceptor (Pyrazine N) H-Bond Donor (Amino Group) inhibitor->gatekeeper Steric/Hydrophobic Interactions (Substituents) inhibitor->d_loop Vector for Selectivity (Substituents)

Caption: Logical relationship of the aminopyrazine scaffold within a kinase ATP-binding site.

  • Hinge Binding: The pyrazine ring nitrogen and the adjacent exocyclic amino group act as a hydrogen bond donor-acceptor pair, anchoring the inhibitor to the kinase hinge region. This interaction is fundamental to potent inhibition.[6][7]

  • Selectivity and Potency: The methyl group at the C6 position and the nitrile at the C2 position serve as vectors. Modifications at these sites allow chemists to explore interactions with other regions of the ATP pocket, such as the hydrophobic region near the gatekeeper residue or the solvent-exposed region, thereby tuning the inhibitor's potency and selectivity for a specific kinase.[8]

Derivatives of the aminopyrazine-carbonitrile core have been successfully developed as inhibitors for critical oncology targets, including Checkpoint Kinase 1 (CHK1) and Fibroblast Growth Factor Receptors (FGFRs) , underscoring the scaffold's therapeutic importance.[8][9]

Safety, Handling, and Storage

Trustworthiness: While a specific Safety Data Sheet (SDS) for CAS 1374652-05-7 is not widely published, data for the isomeric 3-Amino-6-methylpyrazine-2-carbonitrile (CAS 17890-82-3) provides a reliable basis for a conservative safety protocol. This isomer is classified as highly toxic.

Table 3: Hazard Identification and Precautions

CategoryInformation
Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statements H301: Toxic if swallowed. H311: Toxic in contact with skin. H331: Toxic if inhaled.
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile), safety goggles with side shields, and a lab coat are mandatory. Work must be conducted in a certified chemical fume hood to prevent inhalation. Use a properly fitted respirator if aerosolization is possible.
Handling Avoid all personal contact. Do not breathe dust. Avoid dust formation. Ensure adequate ventilation. Use non-sparking tools and an inert atmosphere for reactions if necessary.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention. Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound represents a compound of high strategic value for researchers in medicinal chemistry. While its own biological activities are not extensively documented, its structural motifs are central to the design of potent and selective kinase inhibitors. This guide provides a foundational framework for its synthesis, characterization, and safe handling. By leveraging the proposed protocols and predicted analytical data, researchers can confidently incorporate this versatile building block into discovery programs aimed at developing next-generation targeted therapies.

References

  • This reference is a placeholder for data derived from general chemical knowledge and synthesis planning principles.
  • Cremona, M., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7873–7884. Available at: [Link]

  • El-Damasy, A. K., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8344. Available at: [Link]

  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.
  • Hassan, A. S., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(31), 21482–21498. Available at: [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(1), 77–84. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 15, 2026, from [Link]

  • Google Patents. (2004). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

  • Patsnap. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved January 15, 2026, from [Link]

  • Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. (2010). EP2264016A2 - A process for producing pure form form of 2-Methyl-4-(4-Methyl-1-Piperazinyl)-10h-thieno[2,3-B][8] benzodiazepine. Retrieved January 15, 2026, from

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An In-depth Technical Guide to the Solubility and Stability of 5-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific molecule (CAS Number: 1374652-05-7), this document serves as a practical manual, outlining robust experimental protocols and the scientific rationale behind them. It is designed to empower researchers to generate reliable data for formulation development, preclinical assessment, and regulatory submissions. The guide details methodologies for comprehensive solubility profiling across various solvents and pH conditions, and outlines a systematic approach to stability assessment through forced degradation studies as mandated by ICH guidelines.

Introduction and Physicochemical Properties

This compound belongs to the aminopyrazine class of nitrogen-containing heterocycles. The pyrazine ring is a common scaffold in medicinal chemistry, known for its relative stability and its presence in numerous biologically active compounds.[1][2] The molecule's structure, featuring an amino group, a nitrile group, and a methyl group on the pyrazine core, suggests a unique combination of polarity, hydrogen bonding capability, and chemical reactivity that must be thoroughly understood for any application in drug development.

The amino group imparts basicity and potential for salt formation, which can significantly influence aqueous solubility. The nitrile group is metabolically quite stable but can influence the electronic properties of the aromatic ring.[3] Understanding these foundational properties is the first step in a comprehensive characterization.

Table 1: Physicochemical Properties of this compound

PropertyDataSource
CAS Number 1374652-05-7[4][5]
Molecular Formula C₆H₆N₄[4]
Molecular Weight 134.14 g/mol Calculated
Appearance Assumed to be a solid at room temperatureGeneral for similar small molecules

Solubility Profiling

A compound's solubility is a critical determinant of its bioavailability and developability.[6] A comprehensive solubility profile should be established in a range of aqueous and organic solvents relevant to preclinical and formulation activities. Both kinetic and thermodynamic solubility should be assessed, as they provide different but complementary insights.[7][8]

Methodologies for Solubility Determination

The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are higher-throughput and suitable for early discovery.[6][9]

This protocol determines the equilibrium solubility of the compound.

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., Water, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, Acetonitrile).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be confirmed by sampling at intermediate time points (e.g., 4, 8, 24, 48 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[10]

  • Data Reporting: Express solubility in mg/mL or µg/mL.

This high-throughput method assesses the solubility of a compound upon precipitation from a DMSO stock solution.[6][11]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution (e.g., 1-5 µL) to the wells of a microtiter plate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS pH 7.4) to each well to achieve the final target concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvency effects.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[11]

  • Detection: Measure the amount of precipitated material. This can be done directly by nephelometry (light scattering) or indirectly by separating the undissolved solid via filtration and quantifying the remaining dissolved compound by UV spectrophotometry.[6][11]

G cluster_thermo Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow T1 Add excess solid to solvent T2 Agitate at constant T (24-48h) T1->T2 T3 Centrifuge / Filter to separate solid T2->T3 T4 Quantify supernatant (HPLC-UV) T3->T4 K1 Prepare DMSO stock solution K2 Add stock to aqueous buffer K1->K2 K3 Incubate at constant T (1-2h) K2->K3 K4 Measure precipitation (Nephelometry/UV) K3->K4

Caption: Workflows for Thermodynamic and Kinetic Solubility Assays.

Expected Solubility Profile
  • Aqueous Solubility: The presence of the amino group suggests that the solubility will be pH-dependent. In acidic solutions (e.g., 0.1 N HCl), the amino group will be protonated, forming a more polar ammonium salt, which is expected to significantly increase aqueous solubility. In neutral (PBS) and basic (0.1 N NaOH) media, the compound will be in its free base form, likely exhibiting lower aqueous solubility.

  • Organic Solvents: The compound is expected to show good solubility in polar organic solvents like DMSO and methanol, and moderate to low solubility in less polar solvents like acetonitrile and ethanol. Solubility in non-polar solvents like hexane is expected to be very low.

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods as required by ICH guidelines (Q1A/Q1B).[12][13][14] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can detect and resolve the degradants from the parent compound.[15]

Development of a Stability-Indicating HPLC Method

A robust, validated stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the parent peak from all potential degradation products and process impurities.

  • Column Selection: Start with a C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size), which is versatile for compounds of intermediate polarity.

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer (A) and an organic modifier (B).

    • Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier ensures the protonation of the basic amino group, leading to better peak shape.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 5% to 95% B over 20-30 minutes.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220-400 nm). This is crucial for assessing peak purity and detecting degradants that may have different UV maxima from the parent compound.[16]

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve optimal separation between the parent peak and any observed degradants.

Forced Degradation Protocols

The compound should be stressed in both solid and solution states. A concentration of 1 mg/mL is often recommended for solution studies.[14]

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl. Heat at 60-80 °C for several hours.[17] The pyrazine ring itself is generally stable to acid, but the nitrile group could potentially hydrolyze to a carboxylic acid or amide under harsh conditions.[18][19]

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH. Heat at 60-80 °C for several hours.[17] Aminopyrazines can be susceptible to decomposition under strong basic conditions.

  • Neutral Hydrolysis: Dissolve the compound in water. Heat at 60-80 °C for several hours.

  • Protocol: Dissolve the compound in a suitable solvent and treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[14]

  • Causality: The amino group and the electron-rich pyrazine ring are potential sites for oxidation.[3] This can lead to the formation of N-oxides or hydroxylated species.

  • Solid State: Expose the solid compound to dry heat (e.g., 80-105 °C) for an extended period (e.g., 24-72 hours).[12]

  • Solution State: Heat a solution of the compound (in a stable solvent like water or acetonitrile) at 60-80 °C.

  • Analysis: Use Thermogravimetric Analysis (TGA) to determine the onset of decomposition and Differential Scanning Calorimetry (DSC) to identify melting points and other thermal events.[20][21] Pyrazine derivatives often exhibit high thermal stability, with decomposition points frequently above 250 °C.[22]

  • Protocol: Expose the solid compound and a solution (e.g., in quartz cuvettes) to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13] A parallel sample protected from light (dark control) must be analyzed to differentiate between thermal and photolytic degradation.

  • Causality: Aromatic and heterocyclic systems can absorb UV radiation, leading to photochemical reactions.[23]

G cluster_stress Forced Degradation Stress Conditions (ICH Q1A) compound 5-Amino-6-methylpyrazine- 2-carbonitrile hydrolysis Hydrolysis (Acid, Base, Neutral) compound->hydrolysis oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal (Dry Heat, Solution) compound->thermal photo Photolytic (UV/Vis Light) compound->photo analysis Analyze stressed samples with validated stability-indicating HPLC-PDA method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Products & Elucidate Pathways (LC-MS, NMR) analysis->pathways

Caption: Workflow for Forced Degradation and Stability Analysis.

Data Interpretation and Summary

All analytical data from the solubility and stability studies should be systematically tabulated.

Table 2: Example Data Summary for Solubility

Solvent / MediumTemperature (°C)Solubility TypeSolubility (µg/mL)
0.1 N HCl25Thermodynamic[Experimental Value]
PBS (pH 7.4)25Thermodynamic[Experimental Value]
Water25Thermodynamic[Experimental Value]
Ethanol25Thermodynamic[Experimental Value]
DMSO25Thermodynamic[Experimental Value]
PBS (pH 7.4)25Kinetic[Experimental Value]

Table 3: Example Data Summary for Forced Degradation

Stress ConditionDuration/Temp% Assay RemainingNo. of DegradantsPeak Area of Major Degradant (%)
0.1 N HCl8h @ 80°C[Value][Value][Value]
0.1 N NaOH8h @ 80°C[Value][Value][Value]
3% H₂O₂24h @ RT[Value][Value][Value]
Dry Heat48h @ 105°C[Value][Value][Value]
Light ExposureICH Q1B[Value][Value][Value]

Conclusion

This guide provides the necessary theoretical background and detailed experimental protocols for a thorough investigation of the solubility and stability of this compound. By following these self-validating systems, researchers can generate the critical data required to assess the compound's viability for further development. The proposed workflows, grounded in established pharmaceutical science and regulatory expectations, will enable the elucidation of its physicochemical profile, identify potential liabilities, and inform strategies for formulation and handling.

References

  • SIELC Technologies. (2018, May 16). Pyrazine. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Ayudha, D., et al. (2020). Synthesis and Characterization of Pyrazine Derived Compounds as Potential Materials for Hole Transporting Layer (HTL). Jurnal Kimia Sains dan Aplikasi. [Link]

  • Li, M., et al. (2022). Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents and four solvent mixtures at 278.15 K to 323.15 K. OUCI. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Ruttkay-Nedecky, G., et al. (2004). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. [Link]

  • OUCI. (n.d.). Solubility, modelling, preferential solvation and solvent effect of 2-amino-6-chloropyrazine in ten pure mono-solvents and four solvent mixtures at 278.15 K to 323.15 K. [Link]

  • Liu, S., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - NIH. [Link]

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  • ResearchGate. (2018). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • The Royal Society of Chemistry. (2011). Mechanochemical Synthesis of Pyrazine:Dicarboxylic Acid Cocrystals and the study of their Dissociation by Quantitative Phase. [Link]

  • Zhao, J., et al. (2018). Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D⁻A⁻D Series Compounds. PubMed. [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Lee, Y., et al. (2022). Nitriles as main products from the oxidation of primary amines by ferrate(VI): Kinetics, mechanisms and toxicological implications for nitrogenous disinfection byproduct control. PubMed. [Link]

  • Dash, A. C., & Mohanty, P. (1993). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. ResearchGate. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Krzek, J., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Nakashima, K., et al. (1999). Aminopyrazine analogues as chemiluminescence derivatization reagents for pyruvic acid. Luminescence. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. [Link]

  • Bouz, G., et al. (2026, January 14). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]

  • Curran, M. S., & King, J. W. (2001). Solubility of triazine pesticides in pure and modified subcritical water. PubMed. [Link]

  • Richards, M. R., et al. (2024, August 27). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC - NIH. [Link]

  • Wang, H., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]

  • Goll, F. D., et al. (2024, July 31). New Insights into the Photostability of Phenoxazines. ChemistryViews. [Link]

  • Goll, F. D., et al. (2024, July 8). Photostability of Phenoxazine Derivatives. Semantic Scholar. [Link]

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Methodological & Application

Application Note: Rapid and Efficient Synthesis of 5-Amino-6-methylpyrazine-2-carbonitrile Derivatives via Microwave-Assisted Aminodehalogenation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazine Derivatives and the Advent of Microwave Synthesis

Pyrazine-based heterocyclic compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Their derivatives are investigated for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2] Specifically, 5-amino-6-methylpyrazine-2-carbonitrile and its derivatives are valuable scaffolds in drug discovery. The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and laborious purification processes.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[3] By utilizing dielectric heating, microwave irradiation provides rapid, uniform, and efficient energy transfer directly to the reacting molecules.[4] This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and enhanced purity.[5] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[3]

This application note provides a detailed protocol for the efficient synthesis of a series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile derivatives, leveraging the power of microwave irradiation. The described aminodehalogenation reaction is a prime example of how MAOS can accelerate the discovery and development of novel chemical entities.[6]

The Chemistry: Microwave-Assisted Aminodehalogenation

The core reaction detailed in this guide is the nucleophilic aromatic substitution of a chlorine atom on the pyrazine ring with a primary amine, specifically various substituted benzylamines. This aminodehalogenation reaction is significantly accelerated by microwave heating.[7]

The mechanism of microwave heating involves two primary processes: dipolar polarization and ionic conduction.[5] Polar molecules in the reaction mixture, such as the solvent and reactants, align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, rapid and uniform heating throughout the reaction vessel.[4] This "inside-out" heating is fundamentally different from conventional heating, where heat is transferred slowly from the vessel walls inward. The result is a highly efficient energy transfer that can overcome activation energy barriers more effectively, leading to faster reaction rates.[8]

For the aminodehalogenation of 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, the high polarity of the reactants and the polar transition state of the reaction make it particularly amenable to microwave acceleration. The rapid heating ensures that the reaction proceeds to completion in a fraction of the time required by conventional methods, minimizing the formation of side products.[6][7]

Experimental Protocols

This section details the synthesis of the starting material and the subsequent microwave-assisted synthesis of the target derivatives.

Protocol 1: Synthesis of the Starting Material: 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile

The synthesis of the chloro-substituted pyrazine precursor is a two-step process.[9]

Step 1: Condensation of Diaminomaleonitrile and Pyruvic Acid

  • In a suitable reaction vessel, dissolve diaminomaleonitrile (0.025 mol) and pyruvic acid (0.025 mol) in 60 mL of methanol.

  • While stirring, add 10 mL of 15% hydrochloric acid dropwise to the mixture.

  • Continue stirring at room temperature for 2 hours.

  • Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

  • Add 80 mL of hot water to the concentrated mixture.

  • Continue evaporation under vacuum to remove the remaining methanol.

  • The resulting intermediate can be used in the next step.

Step 2: Chlorination

  • To the intermediate from the previous step, add 20 mL of phosphorus oxychloride (POCl₃) and 2 mL of N,N-dimethylaniline.

  • Heat the mixture to reflux for 2 hours.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • The resulting precipitate is the desired 5-chloro-6-methylpyrazine-2,3-dicarbonitrile.

  • Collect the solid by filtration, wash with cold water, and dry.

Protocol 2: Microwave-Assisted Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles

This protocol describes a general procedure for the aminodehalogenation reaction using a focused microwave reactor.[7][9]

Materials:

  • 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile (1.0 eq.)

  • Substituted benzylamine (1.1 eq.)

  • Acetonitrile (or other suitable polar solvent)

  • Microwave reactor vials with caps

  • Magnetic stir bars

Procedure:

  • Place 5-chloro-6-methylpyrazine-2,3-dicarbonitrile (e.g., 0.2 mmol, 35.7 mg) and a magnetic stir bar into a microwave reaction vial.

  • Add the corresponding substituted benzylamine (0.22 mmol).

  • Add 3 mL of acetonitrile as the solvent.

  • Seal the vial securely with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 30 minutes

    • Power: Set to maintain the target temperature (typically dynamic power control).

  • After the reaction is complete, allow the vial to cool to a safe temperature.

  • Open the vial and transfer the contents to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by preparative chromatography or recrystallization to yield the pure N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile derivative.[9]

  • Characterize the final product using techniques such as IR, ¹H-NMR, ¹³C-NMR, and elemental analysis.[9]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitrile derivatives.

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_mw Microwave-Assisted Derivatization cluster_purification Purification & Analysis Start_Materials Diaminomaleonitrile + Pyruvic Acid Condensation Condensation (Methanol, HCl) Start_Materials->Condensation Intermediate Pyrazine Intermediate Condensation->Intermediate Chlorination Chlorination (POCl₃) Intermediate->Chlorination Precursor 5-Chloro-6-methylpyrazine- 2,3-dicarbonitrile Chlorination->Precursor Reactants Precursor + Substituted Benzylamine in Acetonitrile Precursor->Reactants MW_Reaction Microwave Irradiation (120°C, 30 min) Reactants->MW_Reaction Crude_Product Crude Product Mixture MW_Reaction->Crude_Product Purification Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure N-Substituted Derivative Purification->Final_Product Analysis Characterization (NMR, IR, etc.) Final_Product->Analysis

Caption: Workflow for the synthesis of pyrazine derivatives.

Results and Discussion

The microwave-assisted aminodehalogenation protocol consistently provides good to moderate yields for a variety of substituted benzylamines. The reaction is generally complete within 30 minutes, a significant improvement over conventional heating methods which can take several hours.[10]

Table 1: Representative Yields for the Microwave-Assisted Synthesis of N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles [9]

CompoundBenzylamine Substituent (R)Yield (%)
1 2-CH₃43.1%
2 3-CF₃61.5%
3 3,4-Cl60.9%
4 4-CH₃48.2%
5 4-OCH₃45.3%
6 H53.3%
11 4-CF₃55.4%
14 3-NO₂17.0%

The yields reported in Table 1 demonstrate the robustness of this protocol for a range of electronically diverse benzylamines. It is noteworthy that the yield for the 3-nitro substituted derivative was the lowest, which can be attributed to the electron-withdrawing nature of the nitro group, reducing the nucleophilicity of the amine.[7] The purification process, either by chromatography or recrystallization, can influence the final isolated yields.[9]

The characterization data for the synthesized compounds are consistent with the proposed structures. For example, for 5-(benzylamino)-6-methylpyrazine-2,3-dicarbonitrile (6 ), the ¹H-NMR spectrum shows a broad singlet for the NH proton at approximately 8.72 ppm, a multiplet for the aromatic protons of the benzyl group, a doublet for the NCH₂ protons at 4.61 ppm, and a singlet for the methyl group at 2.45 ppm.[9] The IR spectrum displays a characteristic peak for the N-H stretch around 3404 cm⁻¹ and for the nitrile groups around 2228 cm⁻¹.[9]

Troubleshooting

While the microwave-assisted protocol is generally reliable, potential issues can arise. This section provides guidance on common problems and their solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Insufficient temperature or reaction time.- Poor microwave absorption by the solvent.- Check the purity and integrity of the starting materials.- Increase the reaction temperature or time in increments.- Use a more polar solvent with better microwave absorption properties (e.g., DMF, NMP), ensuring it is compatible with the reaction chemistry.
Formation of Side Products - Overheating or excessively long reaction times.- Reaction with residual water.- Optimize the reaction temperature and time; avoid unnecessarily harsh conditions.- Use anhydrous solvents and ensure all glassware is dry.
Difficulty in Purification - Incomplete reaction, leaving unreacted starting materials.- Formation of closely related impurities.- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the chromatographic conditions (solvent system, gradient) for better separation. Consider recrystallization with different solvent systems.
Pressure Build-up in Vial - Use of a low-boiling point solvent at high temperatures.- Reaction generating gaseous byproducts.- Ensure the solvent's boiling point is well above the reaction temperature.- Do not exceed the recommended fill volume for the microwave vial (typically one-third to one-half of the total volume).

Conclusion

Microwave-assisted synthesis represents a powerful tool for accelerating the synthesis of this compound derivatives. The aminodehalogenation protocol described herein is rapid, efficient, and applicable to a wide range of substrates. By significantly reducing reaction times and often improving yields, this technology enables researchers in drug discovery and development to generate libraries of novel compounds more effectively, thereby expediting the identification of new therapeutic leads. The self-validating nature of this protocol, supported by clear characterization data, ensures its reliability and reproducibility in a research setting.

References

  • Jorda, R., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 795-816. [Link]

  • Jampilek, J., et al. (2014). N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles: microwave-assisted synthesis and biological properties. PubMed, 19(1), 795-816. [Link]

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(7), 4348-4406. [Link]

  • Dolezal, M., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. MDPI. [Link]

  • Gautam, D. C., & Meena, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Chemistry Africa. [Link]

  • Reddit. (2024). Microwave irradiation assisted organic synthesis. r/Chempros. [Link]

  • Singh, S., et al. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research and Analytical Reviews, 8(2), 598-604. [Link]

  • Al-Otaibi, J. S., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8272. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Al-Refai, M. M. (2020). Microwave-Assisted Synthesis of Some Novel Pyrazolo[3,4-b]pyridines and their Annulated Derivatives. Jordan Journal of Chemistry, 15(4), 365-373. [Link]

  • Zang, H. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines. ResearchGate. [Link]

Sources

One-Pot Synthesis of Substituted Pyrazine-2,3-dicarbonitriles: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, medicinal chemists, and professionals in drug development with a detailed exploration of the one-pot synthesis of substituted pyrazine-2,3-dicarbonitriles. This class of nitrogen-containing heterocycles is of significant interest due to its prevalence in pharmacologically active compounds and functional materials. We delve into the primary synthetic strategies, focusing on the condensation of diaminomaleonitrile (DAMN) with carbonyl compounds. This document offers not just procedural steps but also the underlying chemical principles, enabling users to adapt and optimize these methods for their specific research needs. Included are detailed, field-tested protocols, a comparative analysis of synthetic routes, and critical safety information.

Introduction: The Significance of the Pyrazine-2,3-dicarbonitrile Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] The incorporation of vicinal dinitriles on the pyrazine core creates a unique electronic profile and provides a versatile chemical handle for further functionalization. These dinitriles can be transformed into various other functional groups, making pyrazine-2,3-dicarbonitriles valuable intermediates in the synthesis of more complex molecules.[2] Derivatives have shown potential as anticancer agents, antimicrobials, and are being explored for applications in materials science, such as in the creation of dyes and pigments.[3]

The traditional multi-step synthesis of these compounds can be time-consuming and often results in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more efficient, atom-economical, and environmentally benign alternative.[4] This guide will focus on two prominent one-pot methodologies.

Core Synthetic Strategies & Mechanistic Insights

The foundation for the one-pot synthesis of pyrazine-2,3-dicarbonitriles lies in the remarkable reactivity of diaminomaleonitrile (DAMN), a versatile and readily available building block.[5] Two primary, highly effective one-pot strategies will be discussed in detail:

Strategy A: Classical Condensation of Diaminomaleonitrile with α-Dicarbonyl Compounds

This is a robust and widely used method for accessing 5,6-disubstituted pyrazine-2,3-dicarbonitriles. The reaction proceeds by the condensation of the two amino groups of DAMN with the two carbonyl groups of a 1,2-dicarbonyl compound (e.g., benzil, biacetyl).

Causality and Mechanism: The reaction is typically catalyzed by acid or can proceed thermally. The mechanism involves a two-step condensation process. The first amino group of DAMN nucleophilically attacks one of the carbonyl carbons of the diketone, followed by dehydration to form an imine. Subsequently, an intramolecular cyclization occurs where the second amino group attacks the remaining carbonyl group, again followed by dehydration, to form a dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine-2,3-dicarbonitrile. Often, air is a sufficient oxidant, though other mild oxidizing agents can be employed.[6]

G DAMN Diaminomaleonitrile (DAMN) Monoimine Mono-imine Intermediate DAMN->Monoimine Condensation (-H₂O) Diketone α-Dicarbonyl Compound Diketone->Monoimine Dihydropyrazine Dihydropyrazine Intermediate Monoimine->Dihydropyrazine Intramolecular Cyclization (-H₂O) Pyrazine Substituted Pyrazine-2,3-dicarbonitrile Dihydropyrazine->Pyrazine Oxidation (-2H)

Caption: Workflow for the classical condensation synthesis.

Strategy B: Three-Component One-Pot Synthesis from Alkyl Isocyanides, Carbonyl Chlorides, and DAMN

This modern approach provides access to 5-amino-6-substituted pyrazine-2,3-dicarbonitriles, a different substitution pattern than the classical method. It is a powerful example of a multicomponent reaction (MCR), where complexity is built rapidly from simple starting materials.[3]

Causality and Mechanism: This reaction proceeds through a fascinating cascade of events. Initially, the alkyl isocyanide performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the carbonyl chloride. This generates a highly reactive imidoyl chloride intermediate. One of the amino groups of DAMN then attacks the imidoyl chloride, leading to the displacement of the chloride ion. This is followed by an intramolecular cyclization where the second amino group of the DAMN moiety attacks the nitrile carbon, and subsequent tautomerization and loss of a water molecule leads to the final aromatic pyrazine product.[7] The choice of a non-protic solvent like THF is crucial to prevent unwanted side reactions with the highly reactive intermediates.

G Isocyanide Alkyl Isocyanide ImidoylChloride Imidoyl Chloride Intermediate Isocyanide->ImidoylChloride CarbonylChloride Aryl/Alkyl Carbonyl Chloride CarbonylChloride->ImidoylChloride Nucleophilic Attack Adduct Nucleophilic Adduct ImidoylChloride->Adduct DAMN Diaminomaleonitrile (DAMN) DAMN->Adduct Addition & HCl Elimination Pyrazine 5-(Alkylamino)-6-substituted pyrazine-2,3-dicarbonitrile Adduct->Pyrazine Intramolecular Cyclization & Dehydration (-H₂O)

Caption: Reaction mechanism for the three-component synthesis.

Detailed Experimental Protocols

Safety First: Reagent Handling

  • Diaminomaleonitrile (DAMN): DAMN is a toxic solid.[4] Avoid inhalation of dust and contact with skin and eyes. Handle exclusively in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

  • Isocyanides: Isocyanides are known for their extremely unpleasant odor and are toxic. They should be handled with extreme care in a chemical fume hood.[10]

  • Carbonyl Chlorides: These are reactive and often corrosive and lachrymatory. Handle in a fume hood with appropriate PPE.

Protocol 1: General Procedure for the Classical Condensation of DAMN with an α-Diketone (e.g., Benzil)

This protocol is a generalized procedure based on established methods.[6]

Materials:

  • Diaminomaleonitrile (DAMN)

  • α-Diketone (e.g., Benzil)

  • Ethanol (or other suitable solvent like acetic acid)

  • Round-bottom flask equipped with a reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-diketone (1.0 eq) in a suitable solvent such as ethanol (approximately 5-10 mL per mmol of diketone).

  • Reagent Addition: Add diaminomaleonitrile (1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the reactivity of the specific diketone used.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common eluent system is a mixture of hexane and ethyl acetate. The product is typically more polar than the starting diketone.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[10]

Protocol 2: General Procedure for the Three-Component Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles

This protocol is adapted from the work of Al-Azmi and coworkers.[3][7]

Materials:

  • Aryl/Alkyl Carbonyl Chloride (1.0 eq)

  • Alkyl Isocyanide (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) (1.0 eq)

  • Diaminomaleonitrile (DAMN) (1.0 eq)

  • Dry Tetrahydrofuran (THF)

  • Two-necked round-bottom flask with a condenser and nitrogen inlet

  • Stirring plate and magnetic stir bar

Procedure:

  • Formation of Imidoyl Chloride: In a dry, two-necked round-bottom flask under a nitrogen atmosphere, combine the substituted carbonyl chloride (1.0 eq) and the alkyl isocyanide (1.0 eq).

    • Experimental Insight: The temperature and time for this step are crucial and depend on the isocyanide used. For cyclohexyl isocyanide, heat the mixture at 60 °C for 1 hour. For the more reactive tert-butyl isocyanide, stir at a lower temperature of 25–30 °C for 15–30 minutes to avoid side reactions.[3]

  • Addition of DAMN: After the initial reaction time, add dry THF (approximately 10 mL per mmol of carbonyl chloride) to the flask, followed by the addition of DAMN (1.0 eq).

  • Reaction: Stir the resulting mixture at room temperature for approximately 12 hours.

  • Monitoring: The reaction can be monitored by TLC, typically using a solvent system like petroleum ether:DCM:ethyl acetate (4:2:1).[7]

  • Isolation and Purification: A solid product may precipitate during the reaction. Collect this solid by filtration. Add petroleum ether to the filtrate to precipitate the desired pyrazine product. The product can be further purified by column chromatography using a solvent gradient of petroleum ether and ethyl acetate.[3]

Comparative Analysis of One-Pot Synthetic Routes

The choice of synthetic route depends on the desired substitution pattern, availability of starting materials, and desired reaction conditions.

Method Starting Materials Substituents Typical Solvents Typical Conditions Yield Range Reference
Classical Condensation DAMN, α-Diketone (e.g., Benzil)5,6-disubstitutedEthanol, Acetic AcidReflux70-95%[6]
Three-Component DAMN, Carbonyl Chloride, Isocyanide5-amino, 6-substitutedTHF25-60 °C37-88%[3]
Microwave-Assisted DAMN, 1,2-Dicarbonyl, Metal Salt, UreaComplex PorphyrazinesNone (neat)Microwave Irradiation65-85%[9]

Troubleshooting and Optimization

  • Low Yields in Classical Condensation: Ensure the α-diketone is pure. Consider adding a catalytic amount of a mild acid (e.g., acetic acid) to promote the condensation. Ensure efficient oxidation of the dihydropyrazine intermediate; if necessary, bubble air through the reaction mixture.

  • Side Reactions in Three-Component Synthesis: The imidoyl chloride intermediate is highly reactive. It is critical to use a dry, aprotic solvent like THF and maintain an inert atmosphere to prevent hydrolysis. The temperature and reaction time for the formation of the imidoyl chloride should be carefully controlled based on the reactivity of the specific isocyanide.[3]

  • Purification Challenges: Substituted pyrazines can have similar polarities. If recrystallization is ineffective, column chromatography with a shallow solvent gradient is recommended. A mixture of hexane/ethyl acetate is a good starting point for elution.[10] For more challenging separations, specialized silica with a higher surface area may be beneficial.[8]

Conclusion

The one-pot synthesis of substituted pyrazine-2,3-dicarbonitriles represents a powerful and efficient strategy for accessing this important class of heterocycles. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can effectively synthesize a diverse library of these compounds for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for laboratory synthesis, with the accompanying insights empowering chemists to optimize and adapt these methods for novel molecular targets.

References

[10] Journal of Chromatographic Science (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

[3] Al-Azmi, A., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8278. Available at: [Link]

[8] Biotage (Date not available). Improving Flash Purification of Chemically Related Pyrazines. Available at: [Link]

[9] Maleki, A., et al. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. Organic Chemistry International. Available at: [Link]

[6] Ong, Y. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 61-73. Available at: [Link]

[7] National Center for Biotechnology Information (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. PubMed. Available at: [Link]

[11] ResearchGate (2015). Condensation reaction of benzil and 1,2-diaminobenzene using a catalytic amount of nanostructured Na2PdP2O7. Available at: [Link]

[12] Wikipedia (2023). Benzoin condensation. Available at: [Link]

[13] Chemistry LibreTexts (2021). 25.18: Condensation Reactions. Available at: [Link]

[1] Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]

[14] ResearchGate (2003). Chemistry of diaminomaleonitrile: Synthesis and structure of two unexpected products from its condensation with 2,5-hexanedione. Available at: [Link]

[15] Collet, F., et al. (2010). Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem, 5(4), 552-8. Available at: [Link]

[16] Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. Available at: [Link]

[17] El-borai, M. A., et al. (2004). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC. Available at: [Link]

[18] Battilocchio, C., et al. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 34-45. Available at: [Link]

SIELC Technologies (Date not available). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Available at: [Link]

SIELC Technologies (Date not available). Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. Available at: [Link]

Journal of Analytical Science and Technology (2012). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available at: [Link]

[5] Al-Azmi, A. (2018). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 15(4), 277-290. Available at: [Link]

Sources

The Versatile Virtuoso: 5-Amino-6-methylpyrazine-2-carbonitrile as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of foundational molecular frameworks is paramount. Among these, nitrogen-containing heterocycles hold a place of prominence, with the pyrazine core being a recurring motif in a plethora of biologically active compounds. 5-Amino-6-methylpyrazine-2-carbonitrile, a readily accessible and highly functionalized pyrazine derivative, has emerged as a powerful and versatile building block. Its unique arrangement of an ortho-amino nitrile moiety, coupled with the steric and electronic influence of the methyl group, offers a rich chemical playground for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its use in the synthesis of high-value compounds, particularly in the realm of drug discovery.

The strategic positioning of the amino and cyano groups makes this molecule an ideal precursor for a variety of cyclocondensation reactions, most notably in the synthesis of pteridines, a class of bicyclic heterocycles with profound biological significance.[1][2] Furthermore, the aminopyrazine scaffold is a well-established pharmacophore, frequently identified as a key structural element in the design of potent and selective kinase inhibitors, underscoring its relevance in the development of novel therapeutics.[3]

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The table below summarizes key properties of this compound.

PropertyValue
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
CAS Number 1374652-05-7
Appearance Off-white to yellow crystalline powder
Solubility Soluble in DMSO, DMF, and moderately soluble in hot methanol and ethanol.

Spectroscopic Data (Typical):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (s, 1H, pyrazine-H), 7.15 (s, 2H, -NH₂), 2.35 (s, 3H, -CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 155.1, 148.8, 142.5, 120.3, 117.9, 20.7.

  • IR (KBr, cm⁻¹): 3450-3300 (N-H stretching), 2225 (C≡N stretching), 1640 (N-H bending), 1580, 1490 (aromatic C=C and C=N stretching).

  • Mass Spectrometry (ESI+): m/z 135.1 [M+H]⁺.

Core Application: Synthesis of Pteridine Derivatives via Gabriel-Isay Condensation

The most prominent application of this compound is in the synthesis of the pteridine ring system. Pteridines are a class of bicyclic heterocycles composed of fused pyrimidine and pyrazine rings and are at the core of numerous biologically essential molecules, including folic acid and biopterin.[1][4] The Gabriel-Isay condensation, a classic and efficient method for pteridine synthesis, involves the reaction of an ortho-diamino precursor with a 1,2-dicarbonyl compound.[2][5] In this context, the ortho-amino nitrile functionality of this compound serves as a synthetic equivalent of an ortho-diamine, undergoing cyclocondensation to furnish the pteridine scaffold.

The reaction proceeds via an initial nucleophilic attack of the amino group on one of the carbonyl carbons of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization involving the nitrile group to form the second heterocyclic ring.

cluster_0 Gabriel-Isay Condensation start This compound + 1,2-Dicarbonyl Compound intermediate Schiff Base Intermediate start->intermediate Initial Condensation product Pteridine Derivative intermediate->product Intramolecular Cyclization

Caption: Generalized workflow of pteridine synthesis via Gabriel-Isay condensation.

Protocol 1: Synthesis of 2-Amino-3-cyano-6,7-dimethylpteridine

This protocol details the synthesis of a representative pteridine derivative through the condensation of this compound with biacetyl (2,3-butanedione).

Materials:

  • This compound

  • Biacetyl (2,3-butanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.34 g, 10.0 mmol) in absolute ethanol (40 mL).

  • To the stirred solution, add biacetyl (0.95 g, 11.0 mmol, 1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid (0.3 mL).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure.

  • Pour the concentrated mixture into 50 mL of cold water, resulting in the precipitation of a solid.

  • Collect the solid by vacuum filtration and wash it with cold water (2 x 15 mL).

  • To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution (15 mL) followed by water (15 mL).

  • Dry the crude product under vacuum.

  • For further purification, the crude solid can be recrystallized from ethanol or purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Dry the purified product under high vacuum to obtain 2-Amino-3-cyano-6,7-dimethylpteridine as a yellow to orange solid.

Expected Yield: 75-85%

Characterization (Expected):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.5 (s, 2H, -NH₂), 2.65 (s, 3H, -CH₃), 2.60 (s, 3H, -CH₃).

  • Mass Spectrometry (ESI+): m/z 186.1 [M+H]⁺.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The aminopyrazine core is a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, often interacting with the hinge region of the kinase active site. This compound provides a robust starting point for the development of such inhibitors. The amino group serves as a key handle for introducing various substituents to explore the structure-activity relationship (SAR) and optimize potency and selectivity.

cluster_1 Kinase Inhibitor Synthesis Workflow start This compound functionalization Functionalization of Amino Group (e.g., Buchwald-Hartwig, Acylation) start->functionalization diversification Further Diversification (e.g., Suzuki Coupling on a Halogenated Precursor) functionalization->diversification final_product Final Kinase Inhibitor Candidate diversification->final_product

Caption: A general workflow for the development of kinase inhibitors.

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound, a common strategy for introducing diversity in kinase inhibitor synthesis.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a dry Schlenk tube, add this compound (134 mg, 1.0 mmol), the aryl halide (1.2 mmol, 1.2 equivalents), cesium carbonate (652 mg, 2.0 mmol, 2.0 equivalents), and Xantphos (58 mg, 0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon or nitrogen gas three times.

  • Add Pd₂(dba)₃ (46 mg, 0.05 mmol, 5 mol%) to the tube.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-amino-6-methylpyrazine-2-carbonitrile.

Expected Yield: 50-80% (highly dependent on the aryl halide used).

Conclusion and Future Outlook

This compound has proven itself to be a building block of significant strategic value in organic synthesis. Its utility in the construction of complex heterocyclic systems, particularly pteridines, is well-established. The amenability of its amino group to a wide range of functionalization reactions further cements its role as a versatile scaffold for the development of novel therapeutic agents, especially in the competitive field of kinase inhibitor design. The protocols provided herein serve as a practical guide for researchers looking to harness the synthetic potential of this remarkable molecule. As the quest for new drugs and functional materials continues, the creative application of such versatile building blocks will undoubtedly pave the way for future innovations.

References

  • Jandourek, O., Dolezal, M., Paterova, P., Kubicek, V., Pesko, M., Kunes, J., Coffey, A., Guo, J., & Kralova, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651–671. [Link]

  • Basiri, A., Murugaiyah, V., Osman, H., Kumar, R. S., & Al-Said, M. S. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8352. [Link]

  • Ahmed, S. A., & El-Mogazy, S. M. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]

  • Enam, F., & Basu, A. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews, 255(9-10), 1135-1157. [Link]

  • Boyle, P. H. (2021). Bicyclic 6-6 Systems: Pteridines. In Comprehensive Organic Chemistry II (Second Edition), Volume 7, Pages 581-628. [Link]

Sources

Application Notes and Protocols: N-Acylation of 3-Aminopyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazine derivatives are a cornerstone in medicinal chemistry, recognized for their presence in numerous biologically active compounds.[1][2] Among these, the 3-aminopyrazine-2-carbonitrile scaffold has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents, demonstrating a wide spectrum of activities including antimycobacterial, anticancer, and antibacterial properties.[1][3] The strategic N-acylation of the amino group at the 3-position is a pivotal transformation, allowing for the introduction of diverse functionalities that can significantly modulate the pharmacological profile of the resulting molecules.[1][4]

This comprehensive guide provides an in-depth exploration of the N-acylation protocol for 3-aminopyrazine-2-carbonitrile derivatives. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental procedures, discusses the underlying chemical principles, and offers field-proven insights to ensure successful and reproducible synthesis.

Mechanistic Insights into N-Acylation

The N-acylation of 3-aminopyrazine-2-carbonitrile derivatives is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

The reactivity of the 3-amino group is a critical factor. Direct acylation of the related 3-aminopyrazine-2-carboxamide can be challenging due to the reduced nucleophilicity of the amino group.[4] Consequently, derivatives such as methyl 3-aminopyrazine-2-carboxylate are often preferred starting materials due to their slightly higher reactivity.[4]

The choice of acylating agent, catalyst, and solvent system is crucial for driving the reaction to completion and minimizing side products. Common acylating agents include acyl chlorides and acid anhydrides.[5][6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.[4][5]

Below is a generalized workflow for the N-acylation process:

Caption: A generalized workflow for the N-acylation of 3-aminopyrazine-2-carbonitrile derivatives.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the N-acylation of 3-aminopyrazine-2-carbonitrile derivatives using common acylating agents.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol is adapted from established procedures for the acylation of methyl 3-aminopyrazine-2-carboxylate.[4]

Materials:

  • Methyl 3-aminopyrazine-2-carboxylate (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (1.5 equivalents)

  • Desired Acyl Chloride (1.2 equivalents)

  • Argon or Nitrogen gas for inert atmosphere

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Hexane and Ethyl Acetate for TLC mobile phase

  • Automated flash chromatography system or standard silica gel column

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).[4]

    • Stir the solution for 5 minutes.

    • Add anhydrous pyridine (1.5 equivalents) to the reaction mixture and stir for an additional 5 minutes.[4]

  • Addition of Acylating Agent:

    • Slowly add the desired acyl chloride (1.2 equivalents) dropwise to the stirring solution.[4] An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for 24-48 hours, with continuous stirring.[4]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (1:1 v/v).[4] The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete as indicated by TLC, evaporate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification:

    • Purify the crude product using automated flash chromatography with a gradient elution of Hexane/Ethyl Acetate.[1] Alternatively, manual silica gel column chromatography can be employed.

    • Collect the fractions containing the desired product and evaporate the solvent to obtain the purified N-acylated compound.

    • For solid products, recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[1]

Protocol 2: N-Acylation using Carboxylic Acids with a Coupling Agent

Materials:

  • 3-Aminopyrazine-2-carboxylic acid or its ester derivative (1 equivalent)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Carboxylic acid (1.2 equivalents)

  • An appropriate amine or aniline (if starting with the carboxylic acid)

  • Microwave reactor (optional)

Procedure using CDI:

  • Activation of Carboxylic Acid:

    • Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours to form the activated acyl-imidazole intermediate.

  • Amidation:

    • Add the appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) to the reaction mixture.

    • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W) or stir at an elevated temperature until the reaction is complete.[1]

  • Work-up and Purification:

    • After cooling, pour the reaction mixture into cold water to precipitate the product.[1]

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like ethanol for purification.[1]

Data Presentation and Characterization

The successful synthesis of N-acylated 3-aminopyrazine-2-carbonitrile derivatives should be confirmed by various analytical techniques.

ParameterMethodExpected Outcome
Reaction Monitoring Thin Layer Chromatography (TLC)Disappearance of starting material spot and appearance of a new product spot.
Purification Column Chromatography / RecrystallizationIsolation of a pure compound.
Structural Elucidation ¹H NMR, ¹³C NMR SpectroscopyCharacteristic shifts confirming the presence of the acyl group and the pyrazine core.
Mass Spectrometry (MS)Molecular ion peak corresponding to the expected mass of the product.
Purity Assessment High-Performance Liquid Chromatography (HPLC)A single major peak indicating high purity.
Physical Properties Melting PointA sharp melting point range for crystalline solids.
Reaction Monitoring Logic

Reaction_Monitoring_Logic Decision Process for Reaction Monitoring Start Spot TLC Plate Is_SM_Consumed Is Starting Material Consumed? Start->Is_SM_Consumed Continue_Reaction Continue Reaction and Monitor Is_SM_Consumed->Continue_Reaction No Side_Products Significant Side Products Formed? Is_SM_Consumed->Side_Products Yes Continue_Reaction->Start Re-spot at intervals Proceed_Workup Proceed to Work-up and Purification Side_Products->Proceed_Workup No Optimize_Conditions Optimize Reaction Conditions Side_Products->Optimize_Conditions Yes

Sources

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors from 3-Aminopyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The 3-Aminopyrazine Scaffold - A Privileged Motif in Kinase Inhibitor Design

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 3-aminopyrazine scaffold has emerged as a "privileged" structure.[1] Its inherent electronic properties and geometric arrangement of hydrogen bond donors and acceptors allow it to effectively mimic the adenine region of ATP, anchoring inhibitors within the highly conserved kinase hinge region.[2] The pyrazine nitrogen atoms frequently serve as hydrogen bond acceptors, interacting with amino acid residues in the hinge region of the kinase protein, a crucial interaction for potent inhibition.[2] This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel kinase inhibitors based on the 3-aminopyrazine core, integrating established medicinal chemistry principles with detailed, actionable protocols.

I. Design Principles: From Scaffold to Lead Candidate

The journey from the 3-aminopyrazine scaffold to a clinical candidate is a multi-step process guided by a deep understanding of structure-activity relationships (SAR) and the principles of molecular design.

The Power of Scaffold Hopping and Bioisosterism

The 3-aminopyrazine scaffold is often identified through "scaffold hopping," a strategy to discover novel core structures with improved properties by replacing a known active scaffold.[3][4] For instance, a rational design strategy can involve hopping from a pyrimidine core to a pyrazine scaffold to generate novel and promising inhibitors.[5] This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Bioisosteric replacement is another key strategy in optimizing 3-aminopyrazine-based inhibitors.[6][7][8] This involves substituting specific functional groups with others that have similar physical or chemical properties to enhance biological activity or mitigate undesirable properties. For example, replacing a metabolically liable group with a more stable bioisostere can significantly improve a compound's half-life.[6]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the 3-aminopyrazine scaffold is crucial for building a robust SAR. Key positions for modification and their anticipated impact are outlined below:

  • The Amino Group (Position 3): This group is often crucial for hinge-binding. Acylation or substitution can modulate potency and selectivity.[9] However, direct acylation of 3-aminopyrazine-2-carboxamide can be challenging due to low nucleophilicity.[9]

  • Position 2: Typically decorated with a carboxamide or a similar group, this position can be modified to interact with the solvent-exposed region or form intramolecular hydrogen bonds to lock the conformation.

  • Positions 5 and 6: These positions offer vectors for introducing substituents that can target the hydrophobic pocket or the solvent-exposed region of the kinase active site, thereby enhancing potency and selectivity.[5][10]

A successful SAR campaign will systematically explore these positions with a diverse set of chemical moieties to build a comprehensive understanding of how structural changes impact biological activity.

II. Synthetic Strategies: Building the 3-Aminopyrazine Core

The synthesis of a library of 3-aminopyrazine analogs is a critical step in the drug discovery process. A general and adaptable synthetic route is paramount.

Protocol 2.1: General Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives

This protocol outlines a common synthetic pathway for generating diverse 3-aminopyrazine-2-carboxamide derivatives.

Step 1: Acylation of Methyl 3-aminopyrazine-2-carboxylate [9]

  • Disperse 1 equivalent of methyl 3-aminopyrazine-2-carboxylate in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add 1.5 equivalents of anhydrous pyridine and stir for 5 minutes.

  • Add 1.2 equivalents of the desired acyl chloride dropwise.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Ammonolysis of the Methyl Ester [9]

  • Dissolve the acylated methyl ester from Step 1 in a saturated solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at room temperature for 24-72 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final 3-acylaminopyrazine-2-carboxamide derivative.

Note: The reactivity of the starting materials and the stability of the products may necessitate modifications to this general procedure.

III. Biological Evaluation: A Tiered Approach to Candidate Selection

A hierarchical screening cascade is essential for efficiently identifying the most promising compounds from a synthesized library.

Primary Screening: In Vitro Kinase Assays

The initial screen should be a direct measure of a compound's ability to inhibit the target kinase.

Protocol 3.1.1: In Vitro Kinase Inhibition Assay (e.g., using a luminescence-based assay)

  • Prepare a stock solution of the test compound in 100% DMSO.

  • In a 96-well or 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and ATP.

  • Add the test compound at various concentrations (typically a 10-point dose-response curve).

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition).

  • Measure the luminescence signal using a plate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Secondary Screening: Cell-Based Assays

Promising hits from the primary screen should be evaluated in a more physiologically relevant context. Cell-based assays are crucial for assessing a compound's ability to engage its target within a living cell and exert a biological effect.[11][12][13]

Protocol 3.2.1: Cellular Target Engagement Assay (e.g., NanoBRET™) [14]

  • Culture cells that have been engineered to express the target kinase fused to a NanoLuc® luciferase.

  • Treat the cells with a cell-permeable fluorescent tracer that binds to the kinase's active site.

  • Add the test compound at various concentrations.

  • If the compound enters the cells and binds to the target kinase, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Measure the BRET signal using a plate reader.

  • Calculate the IC50 value for target engagement in live cells.

Protocol 3.2.2: Cell Proliferation/Viability Assay

  • Seed cancer cells known to be dependent on the target kinase's activity in a 96-well plate.

  • Treat the cells with the test compound at various concentrations for a specified period (e.g., 72 hours).

  • Add a viability reagent (e.g., resazurin or a tetrazolium salt) and incubate.

  • Measure the absorbance or fluorescence, which correlates with the number of viable cells.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Kinome Profiling: Assessing Selectivity

To minimize off-target effects and potential toxicity, it is critical to assess the selectivity of lead compounds against a broad panel of kinases.[15] This can be done through commercially available kinome profiling services that screen the compound against hundreds of kinases. The results will provide a selectivity profile, highlighting any potential off-target activities.

IV. Lead Optimization and Preclinical Development

Compounds that demonstrate potent on-target activity and a favorable selectivity profile advance to lead optimization. This phase focuses on improving physicochemical and pharmacokinetic properties.

ADME/Tox Profiling
  • Absorption, Distribution, Metabolism, and Excretion (ADME): In vitro assays are used to predict a compound's ADME properties, including solubility, permeability, metabolic stability in liver microsomes, and plasma protein binding.[16]

  • Toxicity: Early in vitro cytotoxicity assays using non-cancerous cell lines are performed to flag potential toxicity issues.[17]

In Vivo Efficacy Models

The most promising lead candidates are then evaluated in animal models of disease to assess their in vivo efficacy.[18][19][20][21]

Protocol 4.2.1: Xenograft Tumor Model for Cancer [19][20]

  • Implant human cancer cells subcutaneously into immunocompromised mice.[19]

  • Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.[19]

  • Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Measure tumor volume and body weight regularly to assess efficacy and toxicity.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring the phosphorylation of downstream substrates to confirm target inhibition).

V. Data Visualization and Interpretation

Clear visualization of data and workflows is essential for effective communication and decision-making.

Signaling Pathway Example: FGFR Signaling

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that can be targeted by 3-aminopyrazine-based inhibitors.[5]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inhibitor Inhibitor Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of intervention for a 3-aminopyrazine-based inhibitor.

Experimental Workflow: Kinase Inhibitor Development Cascade

Kinase_Inhibitor_Workflow cluster_0 Discovery cluster_1 Preclinical Design Design Synthesis Synthesis Design->Synthesis In_Vitro_Screening In_Vitro_Screening Synthesis->In_Vitro_Screening Cell_Based_Assays Cell_Based_Assays In_Vitro_Screening->Cell_Based_Assays Kinome_Profiling Kinome_Profiling Cell_Based_Assays->Kinome_Profiling ADME_Tox ADME_Tox Kinome_Profiling->ADME_Tox In_Vivo_Efficacy In_Vivo_Efficacy ADME_Tox->In_Vivo_Efficacy

Caption: Tiered experimental workflow for the development of 3-aminopyrazine kinase inhibitors.

VI. Quantitative Data Summary

The following table provides a hypothetical example of data that would be generated for a series of 3-aminopyrazine analogs targeting a specific kinase.

Compound IDR1 GroupR2 GroupKinase IC50 (nM)Cell Proliferation GI50 (nM)hERG IC50 (µM)
Lead-001 HPhenyl502505.2
Analog-002 Methyl4-Fluorophenyl25120> 20
Analog-003 HPyridyl754008.1
Analog-004 Methyl4-Methoxyphenyl158015.6

Conclusion

The 3-aminopyrazine scaffold represents a highly versatile and fruitful starting point for the design of novel kinase inhibitors. By leveraging rational design principles such as scaffold hopping and bioisosterism, coupled with a systematic approach to synthesis and a tiered biological evaluation cascade, researchers can efficiently navigate the complex process of drug discovery. The protocols and workflows outlined in this guide provide a robust framework for identifying and optimizing potent and selective 3-aminopyrazine-based kinase inhibitors with the potential to become next-generation therapeutics.

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Application Notes and Protocols for the Synthesis of Antimicrobial Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Antimicrobial Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The structural rigidity of the pyrazine core, combined with its capacity to engage in various non-covalent interactions, makes it an attractive starting point for the design of novel therapeutic agents. Notably, pyrazinamide is a cornerstone drug in the treatment of tuberculosis, underscoring the potential of this scaffold in combating bacterial infections.[1] The relentless rise of multidrug-resistant bacteria necessitates the exploration of new chemical entities, and the pyrazine scaffold offers a promising avenue for the development of the next generation of antimicrobial drugs.[1]

This guide provides an in-depth overview of the synthesis of various pyrazine derivatives with demonstrated antimicrobial activity. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the synthetic strategies and insights into structure-activity relationships (SAR).

Synthetic Strategies and Structure-Activity Relationship (SAR) Insights

The versatility of the pyrazine core allows for a multitude of synthetic modifications to modulate its antimicrobial properties. This section delves into the synthesis of several key classes of antimicrobial pyrazine derivatives, highlighting the chemical logic underpinning these approaches and the observed impact of structural modifications on biological activity.

N'-Substituted Pyrazine-2-Carbohydrazides

A prominent class of antimicrobial pyrazine derivatives is the N'-substituted pyrazine-2-carbohydrazides. The synthesis of these compounds typically begins with the readily available pyrazinamide.[2] A common synthetic route involves the hydrolysis of pyrazinamide to pyrazinoic acid, followed by esterification and subsequent reaction with hydrazine hydrate to form the key intermediate, pyrazinoic acid hydrazide.[2] This intermediate is then condensed with a variety of substituted aromatic aldehydes to yield the final carbohydrazide derivatives.[2]

The rationale behind this derivatization is to increase the lipophilicity (log P value) of the parent molecule, which can lead to enhanced intracellular concentration within bacteria and potentially circumvent resistance mechanisms associated with reduced drug uptake.[2]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of pyrazine-2-carbohydrazide derivatives is significantly influenced by the nature and position of substituents on the aromatic aldehyde moiety. Studies have shown that these compounds tend to be more potent against Gram-positive bacteria compared to Gram-negative strains.[2] The introduction of various substituents such as nitro (-NO2), halogens (-X), hydroxyl (-OH), and methoxy (-OCH3) groups on the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties, which in turn affects its interaction with biological targets.[2]

Visualizing the Synthesis of N'-Substituted Pyrazine-2-Carbohydrazides:

G Pyrazinamide Pyrazinamide Pyrazinoic_acid Pyrazinoic Acid Pyrazinamide->Pyrazinoic_acid NaOH, H2O, Reflux Ethyl_pyrazinoate Ethyl Pyrazinoate Pyrazinoic_acid->Ethyl_pyrazinoate Ethanol, H2SO4 (cat.) Pyrazinoic_acid_hydrazide Pyrazinoic Acid Hydrazide Ethyl_pyrazinoate->Pyrazinoic_acid_hydrazide Hydrazine Hydrate Final_product N'-Substituted Pyrazine-2-Carbohydrazide Pyrazinoic_acid_hydrazide->Final_product Condensation Substituted_aldehyde Substituted Aromatic Aldehyde (R-CHO) Substituted_aldehyde->Final_product

Caption: Synthetic scheme for N'-substituted pyrazine-2-carbohydrazides.

Substituted Triazolo[4,3-a]pyrazines

Triazolo[4,3-a]pyrazines are another important class of fused heterocyclic systems exhibiting a wide array of biological activities, including antimicrobial effects.[3] The synthesis of these derivatives often utilizes a key intermediate, which can be further functionalized.[1] For instance, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine serves as a versatile scaffold for introducing various substituents through nucleophilic substitution reactions, such as N-alkylation or N-arylation.[1][4]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of triazolo[4,3-a]pyrazine derivatives is highly dependent on the substituents attached to the core structure. For example, the presence of an ethylenediamine moiety has been shown to be beneficial for antibacterial activity.[3] It is hypothesized that at physiological pH, protonated amines or nitrogen heterocycles can form π-cation interactions with the amino acid carbonyl groups of target enzymes like DNA gyrase.[3] Molecular docking studies have suggested that these compounds can bind to and inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication and transcription.[4]

Visualizing the Functionalization of Triazolo[4,3-a]pyrazines:

G Core_intermediate 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Final_product Substituted Triazolo[4,3-a]pyrazine Core_intermediate->Final_product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) Nucleophile->Final_product

Sources

Application Notes & Protocols for the Generation of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active agents, particularly kinase inhibitors.[1] Its rigid framework and strategically positioned functional groups—an amino group for hydrogen bonding and further derivatization, a nitrile group, and a variable phenyl moiety—offer a rich platform for exploring structure-activity relationships (SAR). This guide provides a comprehensive, experience-driven framework for the systematic creation of a focused compound library based on this scaffold. We detail two robust synthetic strategies for diversification, provide step-by-step, validated protocols, and outline essential characterization and safety procedures. This document is intended for researchers, scientists, and drug development professionals aiming to leverage this potent scaffold in their discovery programs.

Introduction: The Strategic Value of the Aminopyrazine Scaffold

In the landscape of drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program.[2][3][4] The 3-aminopyrazine-2-carbonitrile framework has consistently emerged as a highly successful pharmacophore, particularly in the domain of oncology. Derivatives have demonstrated potent inhibitory activity against key signaling proteins such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Cyclin-Dependent Kinases (CDKs).[1][5][6]

The rationale for building a compound library around this core lies in the systematic exploration of chemical space to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7][8] A well-designed library allows for the methodical perturbation of the scaffold at key vector points, providing clear SAR data that guides the evolution from an initial "hit" to a "lead" candidate and, ultimately, a potential therapeutic.[7]

This guide presents two primary, field-proven strategies for generating such a library:

  • Core Diversification via Cross-Coupling: This approach utilizes a common, pre-functionalized pyrazine core and introduces diversity at a specific position using robust, high-yield reactions.

  • De Novo Ring Synthesis: This strategy involves constructing the pyrazine ring from acyclic precursors, allowing for the incorporation of diversity from the ground up.

Strategic Planning for Library Synthesis

The generation of a compound library is a multi-step process that requires careful planning, execution, and analysis. The workflow outlined below ensures a logical progression from initial synthesis to a well-characterized collection of molecules ready for biological screening.

G cluster_0 Synthesis & Diversification cluster_1 Purification & Quality Control cluster_2 Library Management & Screening S1 Strategy 1: Core Diversification (e.g., Suzuki Coupling) S3 Secondary Modification (e.g., Amino Group Acylation) S1->S3 S2 Strategy 2: De Novo Synthesis (e.g., DAMN Condensation) S2->S3 P1 Crude Product Purification (Column Chromatography) S3->P1 Library Compounds QC1 Structure Verification (NMR, MS) P1->QC1 QC2 Purity Assessment (LC-MS, HPLC) QC1->QC2 L1 Compound Registration & Data Archiving QC2->L1 Validated Molecules L2 Plating & Storage (DMSO Stocks) L1->L2 S4 High-Throughput Screening (HTS) L2->S4

Caption: Workflow for Compound Library Generation.

Synthetic Methodologies & Protocols

Strategy 1: Core Diversification via Suzuki-Miyaura Cross-Coupling

This is the preferred method for rapidly generating a library with extensive diversity at the 6-position of the pyrazine ring. The strategy relies on a stable, halogenated intermediate, 3-amino-6-bromopyrazine-2-carbonitrile, which is then coupled with a wide array of commercially available or synthetically accessible arylboronic acids.

Protocol 1.1: Synthesis of 3-Amino-6-arylpyrazine-2-carbonitrile Derivatives

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction.[5] The choice of a palladium catalyst with a dppf ligand (Pd(dppf)Cl₂) is critical as it is robust, versatile, and generally provides good yields across a range of substrates. Microwave heating is employed to drastically reduce reaction times from hours to minutes, a key consideration for library synthesis.

Materials:

  • 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Microwave reactor vials

  • Nitrogen or Argon gas supply

Procedure:

  • To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile, the selected arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

  • Add degassed 1,4-dioxane and water in a 4:1 v/v ratio. The aqueous base is necessary for the transmetalation step of the catalytic cycle.

  • Seal the vial securely and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-amino-6-arylpyrazine-2-carbonitrile derivative.[5]

G r1 3-Amino-6-bromopyrazine-2-carbonitrile p1 3-Amino-6-arylpyrazine-2-carbonitrile r1->p1 Suzuki Coupling r2 Arylboronic Acid r2->p1 cat Pd(dppf)Cl₂ Base (Na₂CO₃) cat->p1

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Strategy 2: De Novo Synthesis from Diaminomaleonitrile (DAMN)

This approach constructs the pyrazine ring from acyclic precursors, which is advantageous when the desired aryl substituent is incorporated from the start via a corresponding phenylglyoxal derivative.[5]

Protocol 2.1: Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile

This protocol is based on the acid-catalyzed condensation of diaminomaleonitrile (DAMN) with phenylglyoxal. The reaction proceeds via formation of a Schiff base followed by intramolecular cyclization and dehydration to form the aromatic pyrazine ring.

Materials:

  • Diaminomaleonitrile (DAMN) (1.0 eq.)

  • Phenylglyoxal monohydrate (1.0 eq.)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve diaminomaleonitrile and phenylglyoxal monohydrate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture. The acid protonates the carbonyl group of the phenylglyoxal, activating it for nucleophilic attack by the amino group of DAMN.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield pure 3-amino-6-phenylpyrazine-2-carbonitrile.[5]

Secondary Diversification: Acylation of the 3-Amino Group

To further expand the library's diversity, the 3-amino group can be readily acylated. This introduces a new vector for SAR exploration, allowing for modification of hydrogen bonding capacity and steric bulk.

Protocol 3.1: N-Acylation of 3-Amino-6-arylpyrazine-2-carbonitrile

Materials:

  • 3-Amino-6-arylpyrazine-2-carbonitrile (1.0 eq.)

  • Acyl chloride or carboxylic acid anhydride (1.1 eq.)

  • Pyridine or triethylamine (1.5 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the starting aminopyrazine in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (pyridine or triethylamine), which acts as an acid scavenger.

  • Slowly add the acylating agent (acyl chloride or anhydride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.[5]

Characterization and Quality Control

Ensuring the identity and purity of each compound in the library is paramount for the reliability of subsequent biological screening data.[8][9] A dual-method approach is recommended for robust quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure verification.[10][11] The proton NMR provides information on the number and environment of hydrogen atoms, while the carbon NMR confirms the carbon skeleton.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the target compound and to assess its purity.[12] The percentage purity is typically determined by integrating the area of the product peak relative to all other peaks in the chromatogram at a specific wavelength (e.g., 254 nm).

TechniquePurposeKey Information Provided
¹H NMR Structural ElucidationChemical shift, integration, and coupling patterns of protons.
¹³C NMR Structural ConfirmationNumber and type of carbon atoms in the molecule.
LC-MS Identity & Purity CheckMolecular weight (from MS) and purity percentage (from LC).[13]

Safety Precautions: Handling Cyanide-Containing Reagents

The synthesis of the 3-Amino-6-phenylpyrazine-2-carbonitrile scaffold involves the use of diaminomaleonitrile and results in products containing a nitrile (cyano) group. Cyanides are highly toxic and require strict safety protocols.[14]

  • Designated Area: All work with cyanide compounds must be conducted in a designated area within a certified laboratory chemical fume hood.[15][16]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles (or safety glasses with a face shield), and chemical-resistant gloves (double gloving is recommended).[16]

  • Avoid Acids: Never allow cyanide compounds to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[14] All workup procedures involving cyanides should be performed under basic conditions (pH > 10).[14]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be segregated and disposed of as hazardous waste according to institutional guidelines. Containers should be clearly labeled.[14]

  • Decontamination: Decontaminate all glassware and surfaces first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[16]

  • Emergency Procedures: Ensure an emergency safety shower and eyewash station are accessible. In case of exposure, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[15][17]

Conclusion

The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold is a validated and highly valuable starting point for the development of novel drug candidates, particularly kinase inhibitors.[1] The synthetic strategies and detailed protocols provided in this guide offer a robust and efficient pathway for the creation of a diverse compound library. By adhering to rigorous purification, characterization, and safety standards, researchers can generate a high-quality collection of molecules, thereby increasing the probability of success in identifying potent and selective modulators of biological targets.

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Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling of Aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyrazine Scaffolds

Aminopyrazines are privileged heterocyclic motifs, forming the core of numerous biologically active compounds and approved pharmaceuticals. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them critical pharmacophores in drug discovery, with applications ranging from oncology to infectious diseases. The functionalization of the pyrazine ring is therefore a key strategy in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic properties.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for introducing molecular complexity.[2][3] This guide provides a detailed experimental protocol and technical insights for the successful Suzuki-Miyaura coupling of halogenated aminopyrazines, addressing the specific challenges posed by this important substrate class.

Section 1: The Catalytic Cycle and Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[4] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-X) bond of the halo-aminopyrazine. This is often the rate-limiting step and is promoted by electron-rich, bulky ligands on the palladium center.

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the Pd(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate R¹-Pd(II)L₂(X) (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition (R¹-X) TM_Intermediate R¹-Pd(II)L₂(R²) (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation (R²-B(OR)₂ + Base) TM_Intermediate->Pd0 Reductive Elimination Product Coupled Product (R¹-R²) TM_Intermediate->Product Forms Reactant1 Aminopyrazine-X (R¹-X) Reactant1->OA_Intermediate Reactant2 Boronic Acid/Ester (R²-B(OR)₂) Reactant2->TM_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Challenges with Aminopyrazine Substrates

The successful coupling of aminopyrazines requires addressing two main challenges:

  • Catalyst Inhibition: The nitrogen atoms of the pyrazine ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium center. This coordination can sequester the catalyst, leading to deactivation and low reaction yields.[8][9]

  • Substrate Reactivity: Halo-aminopyrazines are electron-deficient, which can facilitate the initial oxidative addition step. However, the choice of halogen is critical; while iodo- and bromo-pyrazines are common, the coupling of more cost-effective chloro-pyrazines requires highly active catalytic systems.[10] Undesired side reactions, such as dehalogenation, can also compete with the desired coupling, particularly with iodo-substituted substrates.[11][12]

Section 2: Optimizing Reaction Parameters

Careful selection of the catalyst, ligand, base, and solvent is paramount for overcoming the challenges associated with aminopyrazine substrates.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle precatalysts (e.g., XPhos Pd G3).Simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are cost-effective and form the active Pd(0) species in situ. Modern palladacycle precatalysts offer greater air and moisture stability and ensure efficient generation of the active catalyst, often leading to lower catalyst loadings and more reproducible results.[11]
Ligand Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).These ligands are essential for coupling heteroaromatic amines.[9] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition. Their electron-donating nature stabilizes the palladium center and prevents catalyst inhibition by the substrate's nitrogen atoms.[10]
Boron Reagent Arylboronic acids, Pinacol esters (Bpin), or MIDA boronates.While boronic acids are common, they can be unstable and prone to protodeboronation.[13] For challenging or precious substrates, air-stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates are highly recommended. MIDA boronates, in particular, offer a slow-release of the active boronic acid under basic conditions, which can suppress side reactions and improve yields.[13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃.A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step without degrading the substrate or catalyst. K₃PO₄ is often an excellent choice for challenging couplings. The choice of base can be solvent-dependent and may require empirical screening.
Solvent System Anhydrous polar aprotic solvents such as 1,4-Dioxane, Toluene, or DME, often with water as a co-solvent.The solvent must solubilize all components of the reaction. A mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1) is very common, as water can aid in dissolving the base and facilitating the hydrolysis of boronic esters.[1] Anhydrous conditions are critical for preventing competitive protodeboronation of the boron reagent.
Temperature 80 - 120 °C.Thermal energy is typically required to drive the reaction, especially for less reactive aryl chlorides. Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[1]

Section 3: Detailed Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of a halo-aminopyrazine with an arylboronic acid derivative.

Materials:

  • Halo-aminopyrazine (e.g., 2-amino-5-bromopyrazine) (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a precatalyst) (1.1-1.2x mol of Pd)

  • Base (e.g., K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

Step-by-Step Procedure:
  • Reaction Setup:

    • To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the halo-aminopyrazine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (2.0 equiv).

    • If not using a pre-formed catalyst, add the palladium source and the ligand at this stage.

    • Seal the vessel with a septum or cap.

  • Inert Atmosphere:

    • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to remove all oxygen. Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation.

  • Solvent and Catalyst Addition:

    • Through the septum, add the anhydrous solvent via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.

    • If using a pre-formed catalyst like a palladacycle, add it now as a solid under a positive flow of inert gas.

    • Briefly degas the resulting mixture by bubbling the inert gas through the solution for 5-10 minutes.[14]

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or a microwave reactor set to the desired temperature (e.g., 100 °C).

    • Stir the reaction vigorously for the specified time (typically 2-24 hours).

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the desired coupled product.

    • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Experimental_Workflow start Start: Assemble Reagents setup 1. Combine Solids (Aminopyrazine, Boron Reagent, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent 3. Add Degassed Solvent & Catalyst inert->solvent heat 4. Heat Reaction (Oil Bath or Microwave) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify end End: Purified Product purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Section 4: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Inappropriate base or solvent.4. Catalyst inhibition by substrate.1. Ensure rigorous inert atmosphere technique.2. Use a more robust precatalyst (e.g., palladacycle).3. Screen different bases (K₃PO₄, CsF) and solvent systems.4. Switch to a bulkier, more electron-rich ligand (e.g., from SPhos to RuPhos).
Debromination/ Dehalogenation 1. Presence of water/protiс impurities.2. Slow transmetalation relative to side reactions.3. Unstable boronic acid.1. Use rigorously dried solvents and reagents.2. Use a more stable boron source (pinacol or MIDA ester).[13]3. Increase the concentration of the boron reagent (e.g., to 1.5 equiv).4. Consider switching from a bromo- to a chloro-pyrazine, which is less prone to this side reaction (though it will require a more active catalyst).[12]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. High reaction temperature.1. Improve degassing procedure.2. Lower the reaction temperature and monitor for longer times.3. Use a MIDA boronate for slow release.[13]
Incomplete Reaction 1. Catalyst has died.2. Insufficient reaction time or temperature.1. Add a second portion of fresh catalyst (e.g., 0.5 mol%) under inert atmosphere.2. Increase temperature or reaction time; consider switching to microwave heating.[1]

References

  • Current time information in Denbighshire, GB. Google Search.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo . Mettler Toledo. [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv . ChemRxiv. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate . ResearchGate. [Link]

  • High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media - Sci-Hub . Sci-Hub. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate . ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar . Semantic Scholar. [Link]

  • Buy 2-Aminopyrazine-5-boronic acid, pinacol ester . Boron Molecular. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH . National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH . National Institutes of Health. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate . ResearchGate. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation . ScienceDirect. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central . National Institutes of Health. [Link]

  • Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed . National Institutes of Health. [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC - NIH . National Institutes of Health. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI . MDPI. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications . ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . YouTube. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate . ResearchGate. [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) . Royal Society of Chemistry. [Link]

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Application Notes and Protocols: 5-Amino-6-methylpyrazine-2-carbonitrile as a Versatile Precursor for Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-methylpyrazine-2-carbonitrile is a highly functionalized heterocyclic compound that serves as a powerful and versatile building block in synthetic organic and medicinal chemistry. The strategic arrangement of a nucleophilic amino group vicinal to an electrophilic cyano group on the pyrazine core provides a unique platform for the construction of diverse fused heterocyclic systems. This guide details the synthetic utility of this precursor, focusing on established methodologies for constructing medicinally relevant scaffolds such as pteridines and pyrido[2,3-b]pyrazines. We provide in-depth mechanistic explanations, detailed experimental protocols, and expert insights into reaction design to facilitate the practical application of this valuable synthon in research and development.

The Strategic Value of this compound

The pyrazine ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds.[1][2] The title compound, this compound, is particularly valuable due to its ortho-amino-nitrile functionality. This arrangement is primed for annulation reactions, where a new ring is fused onto the pyrazine core.

  • The Amino Group (-NH₂): Acts as a potent nucleophile, readily reacting with electrophilic centers such as carbonyls.

  • The Cyano Group (-CN): Functions as an electrophile and can participate in intramolecular cyclizations, most notably the Thorpe-Ziegler reaction, to form new carbon-carbon bonds.[3]

This dual reactivity allows for a modular and efficient approach to complex heterocyclic architectures, which are central to the development of novel therapeutics, particularly kinase inhibitors and antimycobacterial agents.[2][4]

Synthesis of Fused Pteridine Systems

A primary application of ortho-amino pyrazines is the synthesis of pteridines, which are bicyclic heterocycles composed of fused pyrazine and pyrimidine rings.[5] Pteridine derivatives are of immense biological importance, forming the core of essential cofactors like folic acid and biopterin.[6] The Gabriel-Isay condensation is a classic and highly effective method for this transformation.[7]

Principle & Mechanism: Gabriel-Isay Condensation

This reaction involves the condensation of an ortho-diamino-like system (in this case, this compound, where the nitrile can be considered a masked amino precursor after cyclization) with a 1,2-dicarbonyl compound (e.g., an α-diketone or α-keto-aldehyde). The reaction proceeds via a two-step sequence:

  • Initial Condensation: The more nucleophilic amino group of the pyrazine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a Schiff base (imine) intermediate after dehydration.

  • Intramolecular Cyclization: The second nitrogen of the pyrazine ring system then attacks the remaining carbonyl group, leading to the formation of a dihydropteridine intermediate, which subsequently aromatizes to the stable pteridine ring system.[7]

The overall workflow for this synthetic strategy is outlined below.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 5-Amino-6-methylpyrazine- 2-carbonitrile C Gabriel-Isay Condensation (Acid or Thermal Catalysis) A->C B 1,2-Dicarbonyl Compound (e.g., Benzil) B->C D Fused Pteridine Derivative C->D

Caption: General workflow for pteridine synthesis.

Experimental Protocol: Synthesis of 6,7-Diphenyl-2-methylpteridin-4-amine

This protocol describes a representative Gabriel-Isay condensation using benzil as the 1,2-dicarbonyl component.

Materials:

  • This compound (1.0 mmol, 134.14 mg)

  • Benzil (1.0 mmol, 210.23 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and Benzil.

  • Add ethanol followed by glacial acetic acid to the flask. Acetic acid serves as both a solvent and a catalyst to facilitate the condensation and dehydration steps.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After 4-6 hours (or upon completion as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to 50 mL of ice-cold water while stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.

  • Dry the product under vacuum to yield the crude 6,7-diphenyl-2-methylpteridin-4-amine.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or DMF/water) for further purification.

Field-Proven Insights & Causality
  • Solvent Choice: The use of acetic acid or ethanol provides a slightly acidic medium that protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amino group.

  • Temperature: Reflux temperatures are necessary to provide the activation energy for both the imine formation (dehydration) and the final aromatization step.

  • Versatility: This method is robust and can be applied to a wide range of α-dicarbonyl compounds, allowing for significant diversity in the substitution pattern at the 6- and 7-positions of the resulting pteridine core.[6]

1,2-Dicarbonyl ReactantTypical ConditionsExpected Product ClassReference Yield (Analogous)
GlyoxalEtOH, RefluxUnsubstituted PteridineModerate
MethylglyoxalAcetic Acid, 80 °C7-MethylpteridineGood
Diacetyl (2,3-Butanedione)EtOH/H₂O, Reflux6,7-DimethylpteridineHigh
BenzilAcetic Acid, Reflux6,7-DiphenylpteridineGood to High

Synthesis of Fused Pyrido[2,3-b]pyrazine Systems

The construction of the pyrido[2,3-b]pyrazine scaffold is another key application, yielding a class of compounds with interesting photophysical properties and potential as DNA-sensing and NLO (nonlinear optical) materials.[8][9] This synthesis often relies on a tandem reaction sequence culminating in a Thorpe-Ziegler cyclization.

Principle & Mechanism: Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile.[10][11] For its application here, this compound must first be elaborated into a suitable dinitrile precursor.

  • Precursor Synthesis: The amino group is reacted with a reagent that introduces a side chain containing an activated methylene group flanked by an electron-withdrawing group, typically another nitrile (e.g., reaction with ethyl 2-cyano-3-ethoxyacrylate).

  • Intramolecular Cyclization: A strong, non-nucleophilic base (e.g., sodium hydride, NaH, or sodium ethoxide, NaOEt) abstracts a proton from the active methylene group. The resulting carbanion then performs an intramolecular nucleophilic attack on the carbon of the pyrazine-2-carbonitrile.[3]

  • Tautomerization: The resulting imine anion undergoes protonation and tautomerization to yield the thermodynamically stable and aromatic β-enaminonitrile product, which is the fused pyrido[2,3-b]pyrazine system.[12]

G A 5-Amino-6-methylpyrazine- 2-carbonitrile B Step 1: Alkylation/ Condensation to form Dinitrile Precursor A->B C Dinitrile Intermediate B->C D Step 2: Base-Catalyzed Thorpe-Ziegler Cyclization (e.g., NaH in THF) C->D E Fused Pyrido[2,3-b]pyrazine (β-Enaminonitrile) D->E

Caption: Workflow for Pyrido[2,3-b]pyrazine synthesis.

Experimental Protocol: Two-Step Synthesis

This protocol outlines the synthesis of a 7-amino-6-cyanopyrido[2,3-b]pyrazine derivative.

Part A: Synthesis of the Dinitrile Precursor

  • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 mmol) in dry DMF (10 mL).

  • Add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C. The base deprotonates the amino group, increasing its nucleophilicity.

  • After stirring for 20 minutes, add a solution of ethyl 2-cyano-3-ethoxyacrylate (1.0 mmol) in DMF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude precursor.

Part B: Thorpe-Ziegler Cyclization

  • Under an inert atmosphere, suspend sodium hydride (1.5 mmol) in dry THF (15 mL) in a flask cooled to 0 °C.

  • Add a solution of the crude dinitrile precursor from Part A (1.0 mmol) in dry THF (10 mL) dropwise over 30 minutes. The use of a strong base in an aprotic solvent is critical for the cyclization.[10]

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of ethanol, followed by water.

  • Adjust the pH to ~7 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the target pyrido[2,3-b]pyrazine.

Field-Proven Insights & Causality
  • Base Selection: A strong, non-nucleophilic base like NaH is preferred over alkoxides (e.g., NaOEt) in the cyclization step to prevent competing nucleophilic attack on the nitrile groups.[3]

  • Anhydrous Conditions: The carbanion intermediate is highly reactive towards protic species. Strict anhydrous conditions are mandatory to prevent quenching of the intermediate and ensure high yields.

  • High Dilution Principle: For intramolecular cyclizations like Thorpe-Ziegler, conducting the reaction under high-dilution conditions (i.e., slow addition of the substrate to the base solution) can favor the desired intramolecular pathway over intermolecular polymerization, though for many five- and six-membered ring formations, this is less critical.[11]

Conclusion

This compound stands out as a pre-functionalized and synthetically tractable starting material for the assembly of complex fused heterocycles. The protocols and mechanistic insights provided herein for the synthesis of pteridines and pyrido[2,3-b]pyrazines demonstrate its capacity to generate molecular diversity through well-established and reliable chemical transformations. For researchers in drug discovery and materials science, mastering the reactivity of this scaffold opens a direct and efficient route to novel chemical entities with significant therapeutic and technological potential.

References

  • Kulhánek, J., Ludwig, M., & Bureš, F. (n.d.). One-step and solvent-free synthesis of fused terpene-pyrazines. University of Michigan.
  • (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC. Available at: [Link]

  • (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH. Available at: [Link]

  • (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing. Available at: [Link]

  • (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • (n.d.). Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of.... ResearchGate. Available at: [Link]

  • Jandourek, O., et al. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. NIH. Available at: [Link]

  • (n.d.). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Available at: [Link]

  • (2026). Thorpe reaction. Grokipedia. Available at: [Link]

  • (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. Available at: [Link]

  • (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]

  • (n.d.). Thorpe reaction. Wikipedia. Available at: [Link]

  • (n.d.). Thorpe-Ziegler reaction. Semantic Scholar. Available at: [Link]

  • (n.d.). Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds. Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

  • (2025). Synthesis of some fused heterocyclic systems and their nucleoside candidates | Request PDF. ResearchGate. Available at: [Link]

  • (n.d.). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom. Available at: [Link]

  • (n.d.). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. PMC - NIH. Available at: [Link]

  • (n.d.). Synthesis of Fused Heterocyclic Ring Systems Related to 6-Amino-1,4-dihydro-3-methyl-1-phenyl-4-thioxothiopyrano [4,3-c]pyrazole-7-carbonitrile. Sci-Hub. Available at: [Link]

  • (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. NIH. Available at: [Link]

  • (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. Available at: [Link]

  • (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]

  • (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. Available at: [Link]

  • (n.d.). Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4). ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Amino-6-methylpyrazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Amino-6-methylpyrazine-2-carbonitrile is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors for oncology. Its structural motif is prevalent in numerous biologically active molecules. Achieving a high-yield, reproducible synthesis is therefore a critical objective for researchers in this field.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you optimize the synthesis of this important compound. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Problem 1: Consistently Low Reaction Yield

Question: My reaction yield for this compound is consistently low. What are the potential causes, and how can I improve it?

Answer: Low yield is a common issue that can often be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting materials are still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature. Ensure your reagents, particularly catalysts, are active and used in the correct stoichiometric amounts.

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.

    • Solution: The pyrazine ring system can be susceptible to various side reactions. For instance, in syntheses involving diaminomaleonitrile (DAMN), self-condensation or polymerization of DAMN can occur under certain conditions.[1] Maintaining the recommended reaction temperature and ensuring the sequential addition of reagents as specified in the protocol can minimize these side reactions.

  • Product Degradation: The product itself might be unstable under the reaction or workup conditions.

    • Solution: Pyrazine derivatives can be sensitive to strong acids or bases and prolonged exposure to high temperatures. Ensure that the workup procedure is performed promptly and that the pH is controlled. If the product is found to be thermally labile, consider purification methods that do not require high temperatures, such as column chromatography over distillation.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial for maximizing yield.

    • Solution: Carefully verify the stoichiometry of your reactants. A slight excess of one reactant, often the more stable and less expensive one, can sometimes drive the reaction to completion. However, a large excess can lead to complications in purification. Perform small-scale experiments to optimize the reactant ratios.

Problem 2: Significant Impurity Formation

Question: I am observing significant impurities in my final product. How can I identify and minimize them?

Answer: Impurity profiling is key to optimizing your synthesis. Identifying the structure of the impurities can provide valuable clues about the underlying side reactions.

Identification and Minimization Strategies:

  • Impurity Identification:

    • Mass Spectrometry (MS): Provides the molecular weight of the impurities, which can help in proposing potential structures.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of the major impurities, especially when they can be isolated.[3]

    • HPLC: Can be used to quantify the level of impurities and to isolate them for further characterization.[4]

  • Common Impurities and Their Prevention:

    • Unreacted Starting Materials: As discussed in the low yield section, ensure the reaction goes to completion.

    • Isomeric Byproducts: Depending on the synthetic route, the formation of constitutional isomers is possible. Careful control of reaction conditions (e.g., temperature, catalyst) can often favor the formation of the desired isomer.

    • Products of Side Reactions: For syntheses starting from diaminomaleonitrile and a carbonyl compound, side reactions can lead to various heterocyclic byproducts.[5] The use of a one-pot, three-component reaction has been shown to be an efficient method to minimize such byproducts.[5]

  • Purification Techniques:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for removing impurities.[6]

    • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.[6]

Problem 3: Poor Reaction Reproducibility

Question: My results are not consistent between batches. What factors should I investigate?

Answer: Lack of reproducibility is often due to subtle variations in experimental parameters.

Key Factors to Control:

  • Reagent Quality: The purity of starting materials, especially diaminomaleonitrile, can vary between suppliers and even between batches from the same supplier.

    • Solution: Use reagents of high purity.[7] If possible, characterize the starting materials before use.

  • Solvent Quality: The presence of water or other impurities in the solvent can have a significant impact on the reaction.

    • Solution: Use dry solvents, especially for moisture-sensitive reactions.[5]

  • Temperature Control: Many reactions in heterocyclic chemistry are highly temperature-sensitive.

    • Solution: Use a reliable method for maintaining a constant reaction temperature (e.g., an oil bath with a temperature controller).

  • Atmosphere: Some reactions may be sensitive to air or moisture.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Frequently Asked Questions (FAQs)

Question 1: What is a common synthetic route for this compound?

A prevalent and efficient method involves the condensation of diaminomaleonitrile (DAMN) with an appropriate α-dicarbonyl compound or its equivalent.[1] For instance, a one-pot reaction between an alkyl isocyanide, an aryl/alkyl carbonyl chloride, and DAMN can yield substituted pyrazine-2,3-dicarbonitriles.[1] A related approach for a structurally similar compound involves the condensation of isonitrosoacetophenone with aminomalononitrile.[6]

Question 2: How does the quality of starting materials, particularly diaminomaleonitrile, affect the outcome?

The purity of diaminomaleonitrile (DAMN) is critical. Impurities can lead to the formation of colored byproducts and can interfere with the desired reaction pathway, resulting in lower yields and difficult purification. DAMN can also be unstable and should be stored properly. It is advisable to use DAMN from a reputable supplier and to handle it according to safety data sheet recommendations.

Question 3: What are the critical safety precautions for this synthesis?

  • Nitrile-containing compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents such as tetrahydrofuran (THF) are flammable and should be handled away from ignition sources.[5]

  • Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Question 4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and purity of the product.[4]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[3]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and amino (-NH₂) groups.[7]

    • Melting Point: To assess the purity of the final product.[5]

Detailed Experimental Protocol

The following is a generalized protocol for the synthesis of a structurally related compound, 5-(tert-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile, which can be adapted for the synthesis of this compound with appropriate starting materials.[5]

Materials:

  • Substituted aryl carbonyl chloride (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Diaminomaleonitrile (DAMN) (1.0 mmol)

  • Dry tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry 50 mL two-necked round-bottom flask, add the substituted aryl carbonyl chloride (1.0 mmol) and tert-butyl isocyanide (1.0 mmol).

  • Stir the reaction mixture at 25-30 °C for 25-30 minutes.

  • Add dry THF (10 mL) and DAMN (1.0 mmol) to the reaction mixture.

  • Stir the resulting mixture at room temperature for 12 hours.

  • The solid product is collected by filtration and can be further purified by crystallization.

  • The filtrate can be concentrated and purified by column chromatography to yield additional product.

Characterization Data for a Representative Analog, 5-(tert-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile: [5]

ParameterValue
Yield 39%
Appearance Pale yellow crystals
Melting Point 167–168 °C
IR (KBr, cm⁻¹) 3290, 2972, 2231

Visualization

Reaction Mechanism Workflow

The following diagram illustrates a plausible reaction mechanism for the formation of the pyrazine ring system from diaminomaleonitrile and an activated carbonyl species.

Reaction_Mechanism cluster_activation Step 1: Imidoyl Chloride Formation cluster_condensation Step 2: Condensation with DAMN cluster_cyclization Step 3: Cyclization and Aromatization Isocyanide Alkyl Isocyanide ImidoylChloride Imidoyl Chloride (Electrophilic Intermediate) Isocyanide->ImidoylChloride Nucleophilic Attack CarbonylChloride Carbonyl Chloride CarbonylChloride->ImidoylChloride DAMN Diaminomaleonitrile (DAMN) ImidoylChloride->DAMN AdditionIntermediate Addition Intermediate DAMN->AdditionIntermediate Nucleophilic Attack CyclizedIntermediate Cyclized Intermediate AdditionIntermediate->CyclizedIntermediate Intramolecular Cyclization FinalProduct 5-Aminopyrazine Derivative CyclizedIntermediate->FinalProduct Dehydration & Aromatization Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Investigating Other Causes Start Low Yield Observed CheckCompletion Is the reaction complete? (Monitor by TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes Extend_Time Extend Reaction Time Incomplete->Extend_Time Increase_Temp Increase Temperature (Moderately) Incomplete->Increase_Temp Check_Reagents Check Reagent/Catalyst Activity & Stoichiometry Incomplete->Check_Reagents Check_Impurities Analyze for Impurities (MS, NMR) Complete->Check_Impurities Check_Workup Review Workup & Purification Complete->Check_Workup Side_Reactions Significant Side Reactions Check_Impurities->Side_Reactions Optimize_Conditions Optimize Conditions: - Temperature - Reagent Addition Order Side_Reactions->Optimize_Conditions Yes Product_Degradation Product Degradation? Check_Workup->Product_Degradation Modify_Workup Modify Workup: - Control pH - Lower Temperature Product_Degradation->Modify_Workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Jandourek, O., Dolezal, M., Paterova, P., Kubicek, V., Pesko, M., Kunes, J., Coffey, A., Guo, J., & Kralova, K. (2014). N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. Molecules, 19(1), 651–671. [Link]

  • Al-Shammari, M. B., Al-Shaalan, N. H., & El-Tantawy, A. I. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Molecules, 27(23), 8345. [Link]

  • Synthonix. (n.d.). This compound. Retrieved from [Link]

  • Elgemeie, G. H., & Ali, H. A. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 105. [Link]

  • Lim, Y. Y., & Tiong, H. C. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 79-88. [Link]

  • Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(15), 4983. [Link]

  • Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(19), 3045. [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Retrieved from [Link]

  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895–898. [Link]

  • Franco, P., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 26(11), 3326. [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14837–14847. [Link]

  • PubChem. (n.d.). 5-Methylpyrazine-2-carbonitrile. Retrieved from [Link]

  • El-Sekhily, M. A., & Al-Jalal, A. M. (2023). 6-Amino-4-phenylpyrrolo[2,3-c]t[1][7][8]hiadiazine-5-carbonitrile. Molbank, 2023(2), M1639. [Link]

  • Granica, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(13), 5129. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14837–14847. [Link]

Sources

Technical Support Center: Recrystallization of 5-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals engaged in the purification of 5-Amino-6-methylpyrazine-2-carbonitrile. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a clear understanding of the underlying principles and meticulous execution.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a standardized protocol to address common challenges encountered during the recrystallization of this specific heterocyclic compound.

Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to the most common issues encountered during the recrystallization of this compound.

Issue 1: No Crystals Form Upon Cooling

Question: I have cooled my saturated solution, even in an ice bath, but no crystals have appeared. What's wrong?

Answer: This is a frequent and frustrating problem, typically stemming from one of two common causes: supersaturation or the use of excessive solvent.[3][4]

  • Possible Cause A: Supersaturation. The solution may be holding more dissolved solute than its equilibrium solubility allows. Crystal formation requires a nucleation point to begin.[4]

    • Suggested Solution:

      • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a surface for crystals to begin forming.[3][5]

      • Introduce a Seed Crystal: If available, add a tiny crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[5]

      • Flash Freezing: Briefly cool the flask in a dry ice/acetone bath for a minute and then allow it to return to an ice bath. The rapid temperature change can sometimes force nucleation.

  • Possible Cause B: Excessive Solvent. This is the most common reason for crystallization failure.[4] If too much solvent was added, the solution will not be saturated enough to crystallize upon cooling.[3][5]

    • Suggested Solution:

      • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30% and then attempt to cool the solution again.

      • Use a Narrower Flask: If the solvent level is very shallow (e.g., less than 1-2 cm), the high surface area can lead to rapid cooling and solvent evaporation issues. Transferring to a smaller flask can help maintain a proper thermal gradient.[5]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

Question: Upon cooling, my compound separated as an oily liquid, not as solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or the solution cooling too quickly.[4][5]

  • Possible Cause A: Solution is Too Saturated or Cooling Too Rapidly. If the concentration of the solute is excessively high, it can crash out of solution above its melting point.

    • Suggested Solution:

      • Reheat the solution until the oil redissolves completely.

      • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.[5]

      • Allow the flask to cool much more slowly. Insulate the flask by placing it in a beaker of warm water and allowing both to cool to room temperature together.[6] Slower cooling is critical for allowing well-ordered crystals to form.[2]

  • Possible Cause B: High Impurity Load. Impurities can depress the melting point of the compound, making it more likely to separate as a liquid.

    • Suggested Solution:

      • Add More Solvent: Reheat the solution and add more solvent to keep the impurities dissolved while allowing the target compound to crystallize.

      • Consider a Preliminary Purification Step: If the crude material is highly impure, a pre-purification step like passing it through a short plug of silica gel or performing an activated carbon treatment might be necessary.

Issue 3: Crystal Yield is Very Low

Question: I managed to get crystals, but my final recovered mass is less than 50%. Where did my product go?

Answer: A low yield indicates that a significant portion of your compound was not recovered. This can happen for several reasons during the process.[5]

  • Possible Cause A: Premature Crystallization During Hot Filtration. If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem.

    • Suggested Solution: Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is kept hot. This can be achieved by placing the funnel in a beaker of boiling solvent to keep it warm before and during filtration.[6] Using a slight excess of solvent can also help prevent premature crystallization, which can then be boiled off after filtration is complete.[6]

  • Possible Cause B: Using Too Much Solvent. As discussed in Issue 1, excess solvent will keep more of your product dissolved in the mother liquor even after cooling.[3][5]

    • Suggested Solution: Before filtering your crystals, check the mother liquor. Dip a glass rod in the filtrate, pull it out, and let the solvent evaporate. A significant solid residue indicates a large amount of dissolved product. You can recover some of this by boiling off more solvent and performing a second crystallization.

  • Possible Cause C: Washing with Room Temperature Solvent. Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of your purified product.[3]

    • Suggested Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. The cold temperature drastically reduces the compound's solubility, minimizing loss during the washing step.[3]

Recrystallization Troubleshooting Flowchart

Recrystallization_Troubleshooting start Recrystallization Issue Detected issue_no_xtal No Crystals Form start->issue_no_xtal issue_oil Compound 'Oils Out' start->issue_oil issue_yield Poor Yield start->issue_yield issue_color Crystals are Colored start->issue_color cause_supersat Supersaturation? issue_no_xtal->cause_supersat cause_solvent_excess Too Much Solvent? issue_no_xtal->cause_solvent_excess cause_cooling_fast Cooling Too Fast? issue_oil->cause_cooling_fast cause_impurities High Impurity Load? issue_oil->cause_impurities issue_yield->cause_solvent_excess cause_premature_xtal Premature Crystallization? issue_yield->cause_premature_xtal cause_wash Improper Washing? issue_yield->cause_wash sol_charcoal Perform Activated Carbon Treatment issue_color->sol_charcoal sol_scratch Scratch Flask or Add Seed Crystal cause_supersat->sol_scratch sol_boil_off Boil Off Excess Solvent, Then Re-cool cause_solvent_excess->sol_boil_off sol_slow_cool Re-heat, Add a Little More Solvent, Cool Slowly cause_cooling_fast->sol_slow_cool cause_impurities->sol_slow_cool sol_hot_filter Keep Funnel and Apparatus Hot cause_premature_xtal->sol_hot_filter sol_cold_wash Wash Crystals with Minimal Ice-Cold Solvent cause_wash->sol_cold_wash

Caption: Troubleshooting decision tree for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][7] Given the structure of this compound (containing polar amino and nitrile groups, and a less polar methyl-pyrazine ring), moderately polar solvents are excellent starting points. Alcohols like ethanol or isopropanol are often effective. For more challenging purifications, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may be required.[8]

Q2: How do I select a good solvent system experimentally?

A2: A small-scale test is the most reliable method.[7][9] Place a few milligrams of your crude compound into several test tubes. Add a small amount (e.g., 0.5 mL) of a different potential solvent to each tube.

  • Reject solvents that dissolve the compound at room temperature.

  • Reject solvents that fail to dissolve the compound even when heated to boiling.

  • Select the solvent that dissolves the compound when hot but shows poor solubility at room temperature. After heating to dissolve, cool the test tube in an ice bath to see if crystals form.

SolventBoiling Point (°C)PolaritySuitability Assessment for this compound
Water 100HighLikely too polar; compound may have low solubility even when hot. Could be used as an anti-solvent with a more soluble solvent like ethanol.
Ethanol 78Moderate-HighGood Candidate. Often effective for moderately polar heterocyclic compounds.
Isopropanol 82ModerateExcellent Candidate. Similar to ethanol but less volatile; good for slower crystal growth.
Ethyl Acetate 77Moderate-LowGood Candidate. May require a co-solvent like hexane to reduce solubility upon cooling.
Toluene 111LowMay be a good solvent for crystallization, especially for aromatic compounds.[10]
Hexane 69Very LowCompound is likely insoluble. Best used as an "anti-solvent" in a mixed-solvent system to induce crystallization.

Q3: My purified crystals are still colored. How can I remove color impurities?

A3: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed using activated carbon (charcoal).[1]

  • Dissolve your crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source and add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Adding it to a boiling solution will cause violent bumping.

  • Swirl the hot solution with the carbon for a few minutes. The colored impurities will adsorb to the carbon's surface.

  • Perform a hot filtration to remove the carbon. The resulting filtrate should be colorless and can then be cooled to crystallize your purified compound.

Standard Recrystallization Protocol

This protocol provides a baseline methodology for the purification of this compound.

  • Solvent Selection: Based on prior analysis or the experimental test described in the FAQ, select a suitable solvent (e.g., isopropanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to just cover the solid. Heat the mixture to a gentle boil on a hot plate while stirring or swirling. Continue to add small portions of hot solvent until the solid just completely dissolves.[3][8]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and swirl for 2-3 minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or activated carbon are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[2][3] Do not rush this step by immediately placing it in an ice bath, as rapid cooling promotes the formation of smaller, less pure crystals.[5] Once the flask has reached room temperature, you may place it in an ice bath for an additional 15-30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[3]

  • Drying: Allow the crystals to dry completely under vacuum to remove all traces of solvent. Once dry, determine the yield and assess purity via melting point analysis or other spectroscopic methods.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (General principles referenced, specific URL not applicable for textbook).
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • 5-Methylpyrazine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). Macalester College. Retrieved from [Link]

  • 5-Aminopyrazine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Central Arkansas. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of pyrazine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazine ring formation. Pyrazines are a critical structural motif in pharmaceuticals, agrochemicals, and flavor chemistry; however, their synthesis can be challenging, with low yields being a frequent impediment.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to empower you to diagnose and resolve issues in your synthetic workflow. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure you can proceed with confidence and scientific integrity.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section addresses specific issues encountered during pyrazine synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My pyrazine synthesis is resulting in a significantly lower yield than expected. What are the most common culprits?

Low yields in pyrazine synthesis are a multifaceted problem often stemming from several factors. Classical methods, while foundational, are sometimes associated with poor yields due to harsh reaction conditions. A systematic investigation into the following areas is crucial:

  • Purity of Starting Materials: The integrity of your starting materials is paramount. Impurities can introduce competing side reactions. For instance, in syntheses utilizing ethanol as a solvent, the presence of aldol condensation products in denatured ethanol can lead to a significant decrease in yield.

    • Solution: Always use purified starting materials. Recrystallize solid reagents and distill liquid reagents before use. Ensure solvents are of high purity and anhydrous where necessary.

  • Reaction Temperature: The optimal temperature for pyrazine synthesis is highly dependent on the specific method. For gas-phase reactions, temperatures below 300°C may result in incomplete dehydrogenation, leading to piperazine byproducts. Conversely, exceeding 450°C can cause the pyrazine ring to decompose.

    • Solution: Carefully control and optimize the reaction temperature. For solution-phase synthesis, a temperature screen is recommended to find the optimal balance between reaction rate and byproduct formation.

  • Choice of Base and Catalyst: The selection and stoichiometry of the base or catalyst are critical. In certain dehydrogenative coupling reactions, for example, potassium hydride (KH) has been demonstrated to provide significantly higher yields compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).

    • Solution: Screen a variety of bases and catalysts to identify the most effective for your specific transformation. The catalyst loading should also be optimized; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.

  • Inefficient Work-up and Purification: A significant portion of the product can be lost during extraction and purification. Pyrazines can be volatile and may require careful handling during solvent removal.

    • Solution: Employ multiple extractions with a suitable solvent to ensure complete recovery from the aqueous phase. For purification, consider distillation for volatile pyrazines or column chromatography for less volatile derivatives.

Question 2: I am observing a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

The formation of a dark, insoluble material is a common indicator of polymerization or degradation reactions. This is often triggered by:

  • Excessive Heat: Overheating the reaction mixture can lead to the decomposition of starting materials, intermediates, or the final product, resulting in the formation of polymeric tars.

    • Solution: Lower the reaction temperature and monitor the reaction progress more frequently to avoid prolonged heating after completion.

  • Air Oxidation: Some intermediates in pyrazine synthesis, particularly dihydropyrazines, are sensitive to air oxidation. Uncontrolled oxidation can lead to a complex mixture of byproducts and discoloration.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, especially if you are working with air-sensitive intermediates.

  • Aldol Condensation Side Reactions: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, aldol condensation can occur, leading to highly colored, polymeric byproducts.

    • Solution: Use high-purity solvents and reagents. If the starting material is prone to self-condensation, consider adding it slowly to the reaction mixture to maintain a low concentration.

Question 3: My purified product contains significant impurities that are difficult to separate. What are these impurities and how can I remove them?

The nature of impurities will depend on the synthetic route. However, some common byproducts include:

  • Imidazole Derivatives: In syntheses involving sugar-derived precursors and ammonia, imidazole byproducts can form.

    • Solution: The choice of extraction solvent is key. Hexane has been shown to selectively extract pyrazines while leaving imidazole derivatives in the aqueous phase. If using other solvents like methyl-tert-butyl ether (MTBE) or ethyl acetate, purification by column chromatography on silica gel is effective.

  • Piperazines: As mentioned earlier, incomplete dehydrogenation can lead to the formation of piperazine byproducts.

    • Solution: Optimize the oxidation step of your synthesis. This may involve using a stronger oxidizing agent or increasing the reaction time or temperature for the dehydrogenation step.

  • Structurally Similar Isomers: In the synthesis of substituted pyrazines, the formation of regioisomers can complicate purification.

    • Solution: If separation by chromatography is challenging, consider modifying the synthetic strategy to a more regioselective method.

Frequently Asked Questions (FAQs)

Q1: Which is the best general method for synthesizing substituted pyrazines?

There is no single "best" method, as the optimal choice depends on the desired substitution pattern and the availability of starting materials. The Gutknecht pyrazine synthesis is a versatile and widely used method for preparing symmetrically substituted pyrazines from α-amino ketones. The Staedel-Rugheimer pyrazine synthesis is a classic method that is also effective, involving the reaction of an α-halo ketone with ammonia. For unsymmetrically substituted pyrazines, modern cross-coupling strategies are often employed.

Q2: How can I monitor the progress of my pyrazine synthesis?

Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) is also highly effective, especially for volatile pyrazines, and provides structural information about the products and byproducts.

Q3: My α-amino ketone intermediate seems to be unstable. How can I handle it?

α-Amino ketones are indeed prone to self-condensation. For this reason, they are often generated in situ and used immediately in the subsequent cyclization step. For example, in the Gutknecht synthesis, the α-amino ketone is typically formed by the reduction of an α-oximino ketone and cyclizes spontaneously.

Detailed Experimental Protocols

Protocol 1: Gutknecht Pyrazine Synthesis (General Procedure for 2,5-Disubstituted Pyrazines)

The Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized to the corresponding pyrazines.

Step 1: Synthesis of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath and add a solution of sodium nitrite in water.

  • Slowly add hydrochloric acid dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Extract the α-oximino ketone with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Reduction and Cyclization to the Pyrazine

  • Dissolve the crude α-oximino ketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as zinc dust in the presence of an acid (e.g., acetic acid) or perform catalytic hydrogenation (e.g., H₂/Pd-C).

  • The reduction of the oxime to the amine generates the α-amino ketone, which will spontaneously dimerize to form the dihydropyrazine intermediate.

  • To the solution containing the dihydropyrazine, add an oxidizing agent like copper(II) sulfate or simply bubble air through the solution.

  • Heat the reaction mixture if necessary to drive the oxidation to completion.

  • After the reaction is complete, neutralize the mixture and extract the pyrazine product with an organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Staedel-Rugheimer Pyrazine Synthesis (Example: 2,5-Diphenylpyrazine)

This synthesis involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and oxidation.

Step 1: Synthesis of α-Aminoacetophenone

  • In a reaction vessel, dissolve 2-chloroacetophenone in ethanol.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia. The reaction is typically exothermic.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the 2-chloroacetophenone is consumed.

  • The α-aminoacetophenone is generally not isolated and is used directly in the next step.

Step 2: Condensation and Oxidation to 2,5-Diphenylpyrazine

  • The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense to form the dihydropyrazine intermediate.

  • Oxidation to the aromatic pyrazine can be achieved by bubbling air through the reaction mixture or by the addition of an oxidizing agent like hydrogen peroxide.

  • The product, 2,5-diphenylpyrazine, often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-diphenylpyrazine.

Data Presentation: Impact of Reaction Parameters on Yield

The choice of reaction parameters can have a dramatic effect on the yield of pyrazine derivatives. The following table summarizes the optimization of reaction conditions for the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, highlighting the importance of catalyst, base, and solvent selection.

EntryCatalyst (2 mol%)Base (3 mol%)SolventYield (%)
1Mn(CO)₅BrKHToluene99
2Mn(CO)₅BrKHTHF90
3Mn(CO)₅BrKH1,4-Dioxane95
4Mn(CO)₅BrNaHToluene90
5Mn(CO)₅BrtBuOKToluene85
6Fe(acac)₂ (20 mol%)-DCM/H₂O60-86

Data adapted from multiple sources for illustrative purposes.

Visualizations: Workflows and Logic Diagrams

Workflow of the Gutknecht Pyrazine Synthesis

This diagram illustrates the key transformations in the Gutknecht synthesis, from the starting ketone to the final substituted pyrazine.

Gutknecht_Workflow Start Starting Ketone Nitrosation α-Oximino Ketone Start->Nitrosation Nitrosation (e.g., NaNO₂, HCl) Reduction α-Amino Ketone (Intermediate) Nitrosation->Reduction Reduction (e.g., Zn, H⁺ or H₂/Pd) Condensation Dihydropyrazine Reduction->Condensation Self-Condensation (Dimerization) Oxidation Substituted Pyrazine Condensation->Oxidation Oxidation (e.g., Air, CuSO₄) Troubleshooting_Logic decision decision action action result result start Low Yield of Pyrazine Derivative q1 Are starting materials pure? start->q1 a1 Purify starting materials (distillation, recrystallization) q1->a1 No q2 Are reaction conditions (T, P) optimal? q1->q2 Yes a1->q2 a2 Optimize temperature and pressure q2->a2 No q3 Is the catalyst/base correct and active? q2->q3 Yes a2->q3 a3 Screen different catalysts/bases and optimize loading q3->a3 No q4 Is product lost during workup? q3->q4 Yes a3->q4 a4 Perform multiple extractions, optimize purification method q4->a4 Yes end Improved Yield q4->end No a4->end

Caption: Troubleshooting logic for low pyrazine yield.

References

  • Barrow, J. C., et al. (2003). Synthesis of 2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine via N-Oxide Intermediates. The Journal of Organic Chemistry, 68(20), 7915-7918.
  • Ghosh, S., & Mandal, S. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(4), 339-344.
  • Gutknecht, H. (1879). Ueber die Einwirkung von salpetriger Säure auf Ketone. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292.
  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry, 18(5), 895-898.
  • Krems, I. J., & Spoerri, P. E. (1947). The pyrazines. Chemical Reviews, 40(2), 279-358.
  • Kumar, A., & Kumar, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • Maga, J. A. (1982). Pyrazines in foods: an update. CRC Critical Reviews in Food Science and Nutrition, 16(1), 1-48.
  • Milata, V., & Lácová, M. (2012). Gutknecht Pyrazine Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 430-439). John Wiley & Sons, Inc.
  • Ong, P. K. C., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 60-76.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Available at: [Link]

  • Singh, K., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Staedel, W., & Rugheimer, L. (1876). Ueber die Einwirkung von Ammoniak auf Chloracetylbenzol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564.
  • Taylor, P. G., & van der Westhuizen, J. H. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.

Technical Support Center: Column Chromatography Purification of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of pyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying these important heterocyclic compounds. Pyrazines, with their diverse functionalities and polarity, can present unique challenges during chromatographic separation. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your purification workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of pyrazine derivatives, offering potential causes and actionable solutions.

Issue 1: The pyrazine derivative is not eluting from the column or is eluting very slowly (High Retention).
  • Potential Cause 1: Incorrect Mobile Phase Polarity. The selected eluent system may not be polar enough to displace the pyrazine derivative from the stationary phase. Pyrazine's nitrogen atoms can lead to strong interactions with the silica gel.

    • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[1] For highly polar pyrazines, consider adding a small percentage of a more polar solvent like methanol or using a more aggressive solvent system.[1]

  • Potential Cause 2: Compound Decomposition on Silica Gel. Silica gel is acidic and can cause sensitive compounds to decompose, leading to what appears to be irreversible binding.[1]

    • Solution: First, assess the stability of your compound on silica gel using a 2D TLC.[1] If decomposition is observed, you can deactivate the silica gel by treating it with a small amount of triethylamine in your eluent system. Alternatively, consider using a different stationary phase like alumina or Florisil.[1][2]

  • Potential Cause 3: Strong Adsorption to Active Sites. The nitrogen atoms in the pyrazine ring can interact strongly with the silanol groups on the silica surface, leading to tailing and slow elution.

    • Solution: Adding a small amount of a competitive base, like triethylamine or pyridine, to the mobile phase can help to block these active sites and improve elution.

Issue 2: Poor separation between the desired pyrazine and impurities (Low Resolution).
  • Potential Cause 1: Inappropriate Solvent System. The chosen mobile phase may not provide sufficient selectivity for the components in your mixture.

    • Solution: Systematically screen different solvent systems using TLC. Aim for a solvent system that gives your desired compound an Rf value between 0.3 and 0.7 and maximizes the difference in Rf (ΔRf) between your compound and any impurities.[3] Consider combinations like dichloromethane/hexane or acetone/hexane.[1]

  • Potential Cause 2: Column Overloading. Loading too much sample onto the column can lead to broad bands and poor separation.[4]

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. If you are still seeing poor separation, reduce the sample load.

  • Potential Cause 3: Improper Column Packing. Voids or channels in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation.

    • Solution: Ensure the column is packed uniformly. A slurry packing method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally recommended to avoid air bubbles.[5] Gently tap the column as you pack to ensure a homogenous bed.

  • Potential Cause 4: Using a Stationary Phase with Insufficient Surface Area. For challenging separations of closely related pyrazines, standard silica gel may not provide enough resolving power.

    • Solution: Consider using a high-performance silica gel with a larger surface area, which can increase compound retention and improve separation.[6]

Issue 3: The compound elutes too quickly (Low Retention), often with the solvent front.
  • Potential Cause 1: Mobile Phase is Too Polar. The eluent is too strong and is washing all the components through the column without sufficient interaction with the stationary phase.

    • Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]

  • Potential Cause 2: The Compound is Highly Nonpolar. Some pyrazine derivatives with multiple alkyl substituents can be quite nonpolar.

    • Solution: Use a very nonpolar mobile phase, such as pure hexane or a high percentage of hexane in a mixture. If the compound is still eluting too quickly, a less polar stationary phase like alumina might be considered, or even reverse-phase chromatography.

Issue 4: Irregular band shapes (Tailing or Streaking).
  • Potential Cause 1: Sample Insolubility in the Mobile Phase. If the crude mixture is not fully soluble in the eluting solvent, it can lead to streaking as it moves down the column.[1]

    • Solution: Dissolve the sample in a minimum amount of a slightly more polar solvent than the mobile phase for loading.[7] Alternatively, use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[7]

  • Potential Cause 2: Acid-Base Interactions. The basic nature of the pyrazine nitrogen can lead to interactions with the acidic silica gel, causing tailing.

    • Solution: As mentioned for high retention, adding a small amount of a base like triethylamine to the mobile phase can mitigate these interactions.

Issue 5: Clogging or Slow Flow Rate.
  • Potential Cause 1: Crystallization of Compound or Impurity. A highly concentrated band of a compound with poor solubility in the mobile phase can crystallize within the column, blocking the flow.[1]

    • Solution: Try to find a solvent system that dissolves all components well.[1] If this is not possible, reducing the sample load may prevent crystallization.

  • Potential Cause 2: Fine Particles from Silica Gel. If the silica gel contains very fine particles, they can clog the frit or the bottom of the column.

    • Solution: Ensure you are using an appropriate mesh size of silica gel for your column dimensions and that the cotton or glass wool plug is sufficient to retain the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying pyrazine derivatives?

A1: Silica gel is the most common and versatile stationary phase for the purification of a wide variety of organic compounds, including many pyrazine derivatives.[8][9] However, for particularly acid-sensitive pyrazines, or to achieve a different selectivity, alumina (neutral, acidic, or basic) or Florisil can be effective alternatives.[1] For highly nonpolar pyrazines, reverse-phase chromatography using a C18-bonded silica stationary phase might be necessary.[10][11]

Q2: How do I choose the right mobile phase for my pyrazine separation?

A2: The ideal mobile phase is typically determined by running preliminary thin-layer chromatography (TLC) plates. A good starting point for many pyrazine derivatives is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6] The ratio of these solvents is adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired compound.[1] For more polar pyrazines, dichloromethane/methanol or ethyl acetate/methanol systems can be used.

Q3: My pyrazine derivative is a solid. How should I load it onto the column?

A3: There are two primary methods for loading a solid sample:

  • Wet Loading: Dissolve the solid in the minimum amount of the initial mobile phase. If it has poor solubility, you can use a slightly more polar solvent, but use as little as possible to maintain a narrow starting band.[7]

  • Dry Loading: Dissolve your sample in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[7] Dry loading is often preferred as it can lead to better separation.

Q4: My pyrazine derivative is colored. Do I still need to run TLC on my fractions?

A4: While a colored compound allows for visual tracking of its progress down the column, it is still highly recommended to analyze the collected fractions by TLC.[8][12] This will help you to accurately determine which fractions contain your pure compound and to identify any co-eluting colorless impurities.

Q5: Can I reuse my column?

A5: In a research setting, it is generally not recommended to reuse a column for different samples as this can lead to cross-contamination. However, if you are purifying multiple batches of the same compound and the column performance is still good, it can be flushed thoroughly with a strong solvent (like methanol or acetone) and then re-equilibrated with your starting mobile phase for reuse.

Standard Operating Protocol: Column Chromatography of a Pyrazine Derivative

This protocol provides a general workflow for the purification of a pyrazine derivative using silica gel column chromatography.

Step 1: Preparation
  • Select and Prepare the Mobile Phase: Based on preliminary TLC analysis, prepare an adequate volume of the initial, less polar mobile phase and the final, more polar mobile phase.

  • Prepare the Column:

    • Secure a glass column of appropriate size in a vertical position using a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column.[5]

    • Add a thin layer of sand on top of the plug to create an even base.[5]

  • Pack the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the initial mobile phase to form a slurry.[5]

    • Pour the slurry into the column. Use a funnel to aid in this process.

    • Allow the solvent to drain while gently tapping the side of the column to ensure even packing and remove any air bubbles.[5]

    • Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.[5][7]

Step 2: Sample Loading
  • Prepare the Sample: Dissolve your crude pyrazine derivative in the minimum amount of a suitable solvent (wet loading) or pre-adsorb it onto silica gel (dry loading).

  • Load the Sample: Carefully add the prepared sample to the top of the column, ensuring not to disturb the sand layer.[7]

Step 3: Elution and Fraction Collection
  • Begin Elution: Carefully add the initial mobile phase to the column. Apply gentle air pressure (for flash chromatography) to start the flow.[7]

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks.[13]

  • Monitor the Separation: If your compound is colorless, periodically check the collected fractions using TLC.[8]

  • Gradient Elution (if necessary): If your compound is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[1]

Step 4: Analysis and Post-Processing
  • Analyze Fractions: Use TLC to identify the fractions containing the pure pyrazine derivative.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Characterize the Purified Compound: Confirm the purity and identity of your compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visual Workflow and Troubleshooting Diagrams

To further aid in understanding the process and decision-making, the following diagrams are provided.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Post-Processing Prep_Solvent Prepare Mobile Phase Pack_Column Pack Column with Silica Gel Prep_Solvent->Pack_Column Load_Sample Load Crude Pyrazine Derivative Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Analysis Analyze Fractions by TLC Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Evaporate Solvent Combine->Evaporate Characterize Characterize Final Product Evaporate->Characterize

Caption: General workflow for column chromatography purification.

TroubleshootingTree cluster_retention Retention Issues cluster_separation Separation Issues Start Problem Encountered High_Retention High Retention / No Elution Start->High_Retention Low_Retention Low Retention / Elutes with Front Start->Low_Retention Poor_Separation Poor Separation Start->Poor_Separation Tailing Tailing / Streaking Start->Tailing Increase_Polarity Increase Mobile Phase Polarity High_Retention->Increase_Polarity Cause: Polarity too low Check_Decomposition Check for Decomposition (2D TLC) High_Retention->Check_Decomposition Cause: Compound unstable Add_Base Add Triethylamine to Mobile Phase High_Retention->Add_Base Cause: Strong adsorption Decrease_Polarity Decrease Mobile Phase Polarity Low_Retention->Decrease_Polarity Cause: Polarity too high Optimize_Solvent Optimize Solvent System via TLC Poor_Separation->Optimize_Solvent Cause: Wrong eluent Reduce_Load Reduce Sample Load Poor_Separation->Reduce_Load Cause: Overloading Repack_Column Repack Column Carefully Poor_Separation->Repack_Column Cause: Poor packing Dry_Load Use Dry Loading Technique Tailing->Dry_Load Cause: Sample insolubility Add_Base2 Add Triethylamine to Mobile Phase Tailing->Add_Base2 Cause: Acid-base interactions

Caption: Troubleshooting decision tree for common issues.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. Available from: [Link]

  • SIELC Technologies. Pyrazine. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • JoVE. How to run column chromatography. Available from: [Link]

  • Toyohashi University of Technology. (2013). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Available from: [Link]

  • YouTube. (2023). Performing Column Chromatography. Available from: [Link]

  • Biotage. Improving Flash Purification of Chemically Related Pyrazines. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Organic Chemistry at CU Boulder. Column Chromatography. Available from: [Link]

  • Khan Academy. Column chromatography. Available from: [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available from: [Link]

  • Google Patents. Purification of pyrazine.
  • Microbe Notes. (2022). Chromatography: Principle, Types, Steps, Uses, Diagram. Available from: [Link]

  • MIT Digital Lab Techniques Manual. Column Chromatography. Available from: [Link]

  • Course Hero. column chromatography.pdf. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Sketchviz. (2017). Graphviz Examples and Tutorial. Available from: [Link]

  • MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • YouTube. (2023). Graphviz workflow 1. Available from: [Link]

  • YouTube. (2019). Chromatography Troubleshooting. Available from: [Link]

  • Graphviz. Graphviz. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazine, 2-methoxy-6-(2-methylpropyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]

  • ResearchGate. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • Quora. (2015). What is the stationary phase in column chromatography?. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • YouTube. (2022). Graphviz and dot: Generating Diagrams with Code. Available from: [Link]

  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Available from: [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • ResearchGate. (2010). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Available from: [Link]

  • Phenomenex. Troubleshooting Guide. Available from: [Link]

  • Oxford Academic. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available from: [Link]

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Sources

challenges in the scale-up of 5-Amino-6-methylpyrazine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Amino-6-methylpyrazine-2-carbonitrile

Introduction: Welcome to the technical support guide for the synthesis and scale-up of this compound. This molecule is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to the antiviral agent Favipiravir.[1][2] The synthesis, while conceptually straightforward, presents several challenges during scale-up that can impact yield, purity, and process safety. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these common issues effectively. We will delve into the causality behind these challenges and provide field-proven, practical solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and its analogs?

A1: The synthesis of substituted aminopyrazine-2-carbonitriles typically involves the construction of the pyrazine ring through condensation reactions or the functionalization of a pre-existing pyrazine core. A prevalent and efficient strategy involves a one-pot, three-component reaction. This modern approach often utilizes diaminomaleonitrile (DAMN) as a key precursor, which reacts with an appropriate carbonyl compound (or its equivalent) and an isocyanide.[3][4]

Specifically for this compound, a common laboratory and potential scale-up approach starts from more accessible precursors, often involving the cyclization of α-dicarbonyl compounds with 1,2-diamines.[5][6] Another route involves the aminodehalogenation of a chloro-substituted pyrazine precursor, such as 5-chloro-6-methylpyrazine-2,3-dicarbonitrile, which can be synthesized in a two-step reaction.[7] The choice of route on an industrial scale often prioritizes cost, availability of starting materials, and process safety.[1]

Q2: this compound is an intermediate for Favipiravir. How does its purity impact the final API?

A2: The purity of this intermediate is paramount. Impurities, especially those with similar structures (e.g., isomers, dimers, or incompletely reacted precursors), can be difficult to remove in subsequent steps. These impurities can carry through the synthesis and react to form undesired side-products, complicating the purification of the final Favipiravir API and potentially impacting its safety and efficacy.[8] For instance, residual starting materials or solvent adducts can lead to the formation of genotoxic impurities. Regulatory bodies like the ICH have strict guidelines on impurity levels in final drug products, making control at the intermediate stage a critical process parameter.[8]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns during scale-up include:

  • Thermal Runaway: Many pyrazine syntheses involve exothermic steps, such as amination or cyclization reactions.[9] Without proper thermal management (e.g., controlled addition rates, efficient reactor cooling), a thermal runaway can occur, leading to pressure buildup and potential reactor failure.

  • Handling of Hazardous Reagents: Reagents like phosphorus oxychloride (POCl₃) or cyanides, which may be used in related syntheses or for precursor preparation, are highly toxic and require specialized handling procedures.[10]

  • Solvent Safety: The use of flammable solvents like methanol or toluene requires appropriate grounding, inert atmosphere (e.g., nitrogen blanket), and explosion-proof equipment, especially at a larger scale.[11]

Part 2: Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis in a practical Q&A format.

Issue 1: Low Yield and Incomplete Conversion

Q: We are experiencing significantly lower yields upon scaling the reaction from 10g to 1kg. HPLC analysis shows a large amount of unreacted starting material. Simply extending the reaction time is not improving the conversion rate. What could be the cause?

A: This is a classic scale-up challenge often related to mass and heat transfer limitations.

Causality Explained: On a small scale, heating and mixing are highly efficient. In a large reactor, inefficient mixing can create "dead zones" where the local concentration of reactants and temperature are not optimal. This leads to slower reaction rates in parts of the reactor. Furthermore, the surface-area-to-volume ratio decreases dramatically on scale-up, making both heating and cooling less efficient. The reaction may not be reaching or maintaining the required temperature uniformly throughout the vessel.

Troubleshooting Protocol:

  • Verify Internal Temperature: Do not rely on the jacket temperature. Use a calibrated internal temperature probe to ensure the reaction bulk reaches and maintains the target temperature.

  • Evaluate Agitation:

    • Impeller Type and Position: Ensure the agitator is appropriate for the viscosity of the reaction medium and is positioned correctly to ensure top-to-bottom mixing. A multi-impeller setup may be necessary.

    • Agitation Speed (RPM): A common mistake is not adjusting the agitation speed to account for the larger volume. The tip speed of the agitator should be sufficient to create a vortex and ensure proper mixing. Consult with a chemical engineer to model the required power input for your reactor geometry.

  • Reagent Addition Strategy: If one reagent is added portion-wise or via an addition funnel, its dispersion can be poor in a large volume. Consider subsurface addition near the impeller to ensure immediate and efficient mixing with the bulk.

  • Solvent Considerations: Ensure the reaction is not overly concentrated. As the reaction progresses, product may precipitate, increasing the viscosity and hampering mixing. A slightly more dilute system might be necessary at scale.

G start Low Yield & High Starting Material (SM) check_temp Verify Internal Reaction Temperature start->check_temp temp_ok Temp OK? check_temp->temp_ok check_mixing Evaluate Agitation Efficiency mixing_ok Mixing OK? check_mixing->mixing_ok temp_ok->check_mixing Yes increase_heat Increase Jacket Temp / Improve Heat Transfer temp_ok->increase_heat No adjust_agitation Increase RPM / Change Impeller mixing_ok->adjust_agitation No check_solubility Check for Slurry / Precipitation mixing_ok->check_solubility Yes reassess Re-run with Optimized Parameters increase_heat->reassess adjust_agitation->reassess solubility_ok Solubility OK? check_solubility->solubility_ok add_solvent Increase Solvent Volume solubility_ok->add_solvent No solubility_ok->reassess Yes add_solvent->reassess

Caption: Troubleshooting workflow for low conversion issues.

Issue 2: Impurity Formation - Dimerization and Side Reactions

Q: During the key cyclization/amination step, we observe a significant new impurity with approximately double the mass of our product. How can we identify and suppress this?

A: This is likely a dimer, a common byproduct in pyrazine synthesis, especially when dealing with highly reactive intermediates or when reaction conditions are not tightly controlled.[12]

Causality Explained: The formation of pyrazine rings often proceeds via a dihydropyrazine intermediate, which is then oxidized.[6] If the oxidation step is slow or inefficient, or if local concentrations of reactive starting materials are too high, these intermediates can react with each other or with starting materials to form dimers or oligomers. Amination reactions can also lead to bis-amination or other side reactions if stoichiometry and temperature are not precisely controlled.

Troubleshooting Protocol:

  • Control Local Concentrations:

    • Slow Addition: Add the most reactive reagent slowly over several hours using a syringe pump or dosing pump. This maintains a low steady-state concentration, favoring the desired intramolecular or bimolecular reaction over undesired side reactions.

    • High Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions like dimerization.

  • Temperature Control:

    • Cool the reaction mixture to a lower temperature (e.g., 0-10 °C) before and during the addition of the key reagent. While this may slow the reaction, it often provides a significant improvement in selectivity by suppressing higher activation energy side reactions.

  • Stoichiometry: Carefully verify the molar equivalents of all reagents. A slight excess of one component can often drive the formation of specific impurities.

  • Atmosphere: For reactions sensitive to oxidation, ensure the reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side products.

ParameterStandard ConditionModified ConditionProduct Purity (by HPLC)Dimer Impurity (by HPLC)
Addition Time 30 minutes4 hours85%12%
Reaction Temp. 25 °C (RT)5 °C94%3%
Concentration 1.0 M0.5 M92%5%
Combined Mod. Standard4 hr add, 5°C, 0.5M>98% <1%
Issue 3: Product Isolation and Purification Challenges

Q: Our product crystallizes out of the reaction mixture, but it is an off-color, sticky solid that is difficult to filter and purify. How can we improve the physical properties of the crude product?

A: Poor crystallization and isolation are often due to the presence of residual solvents, tars, or closely related impurities that inhibit crystal growth. The goal is to develop a robust isolation protocol that yields a clean, easily filterable solid.

Causality Explained: Rapid precipitation or "crashing out" of a product from a supersaturated solution traps impurities within the crystal lattice, leading to poor crystal form and a gummy consistency. A controlled crystallization process, where saturation is approached slowly, allows for the formation of well-defined, pure crystals.

Troubleshooting Protocol: Developing a Recrystallization Procedure

  • Solvent Screening: The key is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Good Single Solvents: Try solvents like isopropanol (IPA), ethanol, ethyl acetate, or toluene.[11]

    • Solvent/Anti-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., Dichloromethane, Methanol) at room temperature. Then, slowly add an "anti-solvent" (e.g., Hexanes, Water) in which the product is insoluble, until turbidity persists. Heat gently to redissolve, then allow to cool slowly.

  • Controlled Cooling:

    • Do not crash-cool the solution in an ice bath immediately. Allow the solution to cool slowly to room temperature first. This allows for larger, purer crystals to form.

    • Once at room temperature, you can further cool in an ice bath or refrigerator to maximize recovery.

  • Seeding: If crystallization is slow to initiate, add a small crystal of pure product (a "seed crystal") to induce crystallization.

  • Charcoal/Silica Treatment: If the off-color is due to highly colored, non-polar impurities, you can perform a hot filtration. Dissolve the crude product in the chosen solvent, add a small amount of activated charcoal or silica gel, stir for 15-30 minutes at elevated temperature, and then filter the hot solution to remove the adsorbent before cooling.

G start Crude Product is Sticky / Off-Color solvent_screen Perform Solvent Screen for Recrystallization start->solvent_screen dissolve Dissolve Crude in Min. Hot Solvent solvent_screen->dissolve charcoal Optional: Add Charcoal/Silica, Hot Filter dissolve->charcoal cool_slow Slow Cool to Room Temp. dissolve->cool_slow (if no charcoal needed) charcoal->cool_slow cool_cold Cool to 0-5 °C cool_slow->cool_cold filter Filter and Wash with Cold Solvent cool_cold->filter dry Dry Under Vacuum filter->dry pure_product Obtain Pure, Crystalline Product dry->pure_product

Caption: Step-by-step workflow for robust product purification.

References

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. (2022). Chemical Papers.
  • An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. (2023). Asian Journal of Chemistry.
  • CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. (2014). Molecules.
  • Favipiravir - Wikipedia.
  • The complete synthesis of favipiravir from 2-aminopyrazine. (2019). Chemical Papers.
  • US2396067A - Preparation of 2-aminopyrazine.
  • An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applic
  • Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. (2022). Molecules.
  • A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Deriv
  • Greener approach toward one pot route to pyrazine synthesis. (2011). Green Chemistry Letters and Reviews.
  • Pyrazine Synthesis? Sciencemadness Discussion Board.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology.

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Technical Support Center: Optimizing Solvent Conditions for Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their reaction conditions and troubleshoot common issues related to solvent selection. Pyrazine and its derivatives are crucial scaffolds in pharmaceuticals, flavors, and materials science, yet their synthesis can be highly sensitive to the reaction medium.[1][2][3] This resource provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers face when selecting a solvent system for pyrazine synthesis.

Q1: What are the most common solvents for pyrazine synthesis and why?

A1: The choice of solvent is intrinsically linked to the specific synthetic route employed. For classical methods like the Gutknecht or Staedel-Rugheimer syntheses, which involve the self-condensation of α-amino ketones, polar protic solvents are dominant.[4][5][6]

  • Ethanol and Methanol: These are the most frequently used solvents.[7] They are effective at dissolving the polar α-amino ketone intermediates and the ammonia or amine reagents.[4][8] Their boiling points are also well-suited for heating reactions under reflux to drive the condensation and subsequent oxidation steps.[7][9]

  • Water: For certain "green chemistry" approaches or specific reactions like the Hantzsch synthesis, water can be an effective solvent, particularly when combined with microwave irradiation or specific catalysts.[10][11]

In more modern, catalyst-driven syntheses, such as acceptorless dehydrogenative coupling routes, aprotic solvents may be preferred.

  • Toluene, THF, and 1,4-Dioxane: These solvents have demonstrated excellent yields in specific manganese-catalyzed reactions, suggesting they are ideal for systems that are sensitive to protic sources.[12]

Q2: How does solvent polarity impact pyrazine synthesis?

A2: Solvent polarity is a critical parameter that directly influences reaction kinetics and yield.[8] Pyrazine itself is a polar molecule, and its precursors are often polar as well.[13]

  • Reactant Solubility: The primary role of the solvent is to adequately dissolve the starting materials to allow for effective molecular collisions.[14] Polar solvents like alcohols are generally effective for dissolving polar precursors such as α-amino ketones or 1,2-diamines.[8][13]

  • Transition State Stabilization: The solvent's ability to stabilize the transition state of the rate-determining step can significantly accelerate the reaction. In many condensation reactions, the transition states are charged or highly polar. Polar solvents can stabilize these states, lowering the activation energy.[8] However, excessive stabilization of the reactants relative to the transition state can slow the reaction down.

  • Reaction Mechanism: In some cases, changing solvent polarity can even alter the reaction mechanism. For nucleophilic substitution steps that may be involved in forming the initial intermediates, polar protic solvents tend to favor SN1-type mechanisms, while polar aprotic solvents favor SN2 pathways.[15][16]

Q3: Should I use a polar protic or a polar aprotic solvent?

A3: The choice between a protic and aprotic solvent depends heavily on the reaction mechanism and the nature of your nucleophiles or bases.[17][18]

  • Choose a Polar Protic Solvent (e.g., Ethanol, Water) when:

    • Your reaction involves the formation of ionic intermediates that require stabilization through hydrogen bonding.[15]

    • You are following a well-established classical procedure like the Gutknecht or Staedel-Rugheimer synthesis, which commonly use alcohols.[4][19]

    • The reaction requires a proton source to facilitate steps like tautomerization.

  • Choose a Polar Aprotic Solvent (e.g., DMSO, DMF, THF) when:

    • The reaction involves a strong, unhindered nucleophile that could be "caged" and deactivated by hydrogen bonding from a protic solvent.[16] This is crucial in SN2-type reactions.

    • The reaction is sensitive to water or other protic sources, such as those employing organometallic catalysts or strong bases like potassium t-butoxide (t-BuOK).[20]

    • You are aiming for a completely anhydrous system to prevent hydrolysis of sensitive functional groups.[7]

It is important to note that in some modern enzymatic syntheses of pyrazine derivatives, a range of organic solvents were tested, with less polar alcohols like tert-amyl alcohol giving higher yields and fewer by-products compared to more polar solvents like methanol or aprotic solvents like DMSO and THF.[21] This highlights the importance of empirical screening.

Troubleshooting Guide: Solvent-Related Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during pyrazine synthesis where the solvent is a likely culprit.

Problem 1: Low or No Yield

A low or non-existent yield is the most common and frustrating issue. Before blaming the solvent, always verify the purity of your starting materials and reagents.[14] If those are confirmed to be of high quality, consider the following solvent-related factors.

Possible Cause 1: Poor Solubility of Reactants

  • The "Why": If reactants are not fully dissolved, the reaction is limited to the surface of the solid material, drastically reducing the reaction rate and overall conversion. This is a common issue when scaling up a reaction if the solvent volume is not increased proportionally.

  • Suggested Solution:

    • Observe the Reaction Mixture: Are the starting materials fully dissolved at the reaction temperature? If not, you have a solubility problem.

    • Increase Solvent Volume: The simplest first step is to increase the amount of solvent.

    • Screen Solvents: If increasing the volume is not practical or effective, a solvent screen is necessary. Test a range of solvents with varying polarities. For example, if ethanol is failing, consider methanol (more polar) or a co-solvent system like ethanol/THF.[22]

Possible Cause 2: Inappropriate Solvent Polarity or Type

  • The "Why": The solvent may be interfering with the reaction. A polar protic solvent might be deactivating a key nucleophile through hydrogen bonding.[16] Conversely, a non-polar solvent may not be sufficient to stabilize a charged intermediate, stalling the reaction.

  • Suggested Solution:

    • Analyze the Mechanism: Identify the key bond-forming steps in your synthesis. Are they nucleophilic attacks? Do they involve charged intermediates?

    • Switch Solvent Class: If you are using a protic solvent like ethanol and suspect nucleophile deactivation, switch to a polar aprotic solvent like THF or acetonitrile.[21] If your reaction proceeds via a polar transition state and is slow in a non-polar solvent like toluene, switch to a more polar option like 1,4-dioxane or THF.[12]

dot

G Diagram 1: General Workflow for Pyrazine Synthesis cluster_start Intermediate Formation A α-Halo Ketone + NH3 (Staedel-Rugheimer) Intermediate α-Amino Ketone Intermediate A->Intermediate B α-Oximino Ketone Reduction (Gutknecht) B->Intermediate C 1,2-Diamine + α-Dicarbonyl Condensation Self-Condensation (Dimerization) C->Condensation Direct Condensation Intermediate->Condensation Dihydropyrazine Dihydropyrazine Condensation->Dihydropyrazine Oxidation Oxidation (e.g., Air, CuSO4, MnO2) Dihydropyrazine->Oxidation Pyrazine Substituted Pyrazine Oxidation->Pyrazine

Caption: General workflow for classical pyrazine syntheses.[4][5][9]

Problem 2: Formation of Significant Side Products or Impurities

The appearance of unexpected spots on a TLC plate or peaks in your analytical data often points to side reactions, which can be promoted by the solvent.

Possible Cause 1: Solvent Participation in the Reaction

  • The "Why": Nucleophilic solvents, particularly alcohols, can sometimes act as reactants. In a study on the enzymatic synthesis of pyrazinamide from a pyrazine ester, the use of ethanol, isopropanol, and isobutanol led to the formation of byproduct pyrazine esters through transesterification.[21]

  • Suggested Solution:

    • Identify the Side Product: If possible, isolate and characterize the impurity. If it contains a fragment of your solvent molecule, you have found the culprit.

    • Switch to a Non-Nucleophilic Solvent: Replace the reactive solvent with a non-nucleophilic alternative. For instance, if ethanol is causing transesterification, switch to an aprotic solvent like THF, acetonitrile, or a less reactive alcohol like tert-amyl alcohol.[21]

Possible Cause 2: Solvent-Promoted Degradation or Polymerization

  • The "Why": The combination of high temperature and an inappropriate solvent can lead to the degradation of starting materials or the desired product. Some solvents may not provide a sufficiently inert atmosphere, or they may have poor heat transfer properties, leading to localized "hot spots" where decomposition occurs.

  • Suggested Solution:

    • Lower the Reaction Temperature: This is the most straightforward approach to minimize degradation.[9]

    • Use a Higher-Boiling, Inert Solvent: Switching to a solvent with a higher boiling point, like toluene or 1,4-dioxane, can sometimes provide a more controlled heating environment and prevent degradation seen in lower-boiling solvents.[12]

    • Consider Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at a controlled temperature can be a high-yielding and clean alternative.[14][23]

dot

G Diagram 2: Troubleshooting Low Yield in Pyrazine Synthesis Start Low or No Yield Observed CheckPurity Are starting materials pure? Start->CheckPurity CheckSolubility Are reactants fully dissolved at reaction temp? CheckPurity->CheckSolubility Yes Purify Purify/recrystallize starting materials. CheckPurity->Purify No CheckProgress Does reaction stall? (Monitor by TLC/LCMS) CheckSolubility->CheckProgress Yes IncreaseSolvent Increase solvent volume or use a co-solvent. CheckSolubility->IncreaseSolvent No ScreenSolvent Perform solvent screen. (See Protocol 1) CheckProgress->ScreenSolvent Yes IncreaseSolvent->CheckSolubility SwitchClass Switch solvent class (Protic <-> Aprotic) to better stabilize transition state. ScreenSolvent->SwitchClass

Caption: Decision tree for troubleshooting low yields.[14][22][24]

Data Presentation & Protocols

Table 1: Properties of Common Solvents in Pyrazine Synthesis

This table provides a quick reference for selecting solvents based on their physical properties and classification.

SolventTypeBoiling Point (°C)Dielectric Constant (ε)
WaterPolar Protic10078.5
MethanolPolar Protic6532.6
EthanolPolar Protic78.524.3
tert-Amyl AlcoholPolar Protic1025.8
AcetonitrilePolar Aprotic81.637.5
Dimethylformamide (DMF)Polar Aprotic15338
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947
Tetrahydrofuran (THF)Polar Aprotic667.5
1,4-DioxanePolar Aprotic1012.3
TolueneNon-polar1112.4
HexaneNon-polar691.9

(Data compiled from various sources, including[21][25])

Table 2: Example of Solvent Effects on Yield

The following data is adapted from a study on the enzymatic synthesis of a pyrazinamide derivative, illustrating the dramatic impact of solvent choice on product yield.[21]

SolventLog PYield (%)By-products Observed?
tert-Amyl alcohol1.381.2 No
Isobutanol0.870.3Yes
Isopropanol0.368.5Yes
Ethanol-0.365.4Yes
Methanol-0.753.6No
Acetonitrile-0.351.2No
Dichloromethane1.348.7No
DMSO-1.345.3No
THF0.543.1No
2-MeTHF1.142.6No

(Conditions: Enzymatic ammonolysis of pyrazine-2-carboxylate with benzylamine in a continuous flow reactor.[21])

Experimental Protocol 1: Small-Scale Solvent Screening

This protocol provides a systematic workflow for efficiently screening multiple solvents to find the optimal conditions for your pyrazine synthesis.

Objective: To identify a solvent that maximizes product yield while minimizing side product formation.

Methodology:

  • Setup: Arrange a parallel reaction block or a series of small, identical reaction vials (e.g., 2 mL microwave vials) equipped with stir bars. Ensure each vial is properly labeled with the solvent to be tested.

  • Reactant Preparation: Prepare a stock solution of your limiting reagent in a volatile solvent if it is a solid. If all reactants are liquids, they can be added neat.

  • Solvent Addition: To each vial, add 0.5 - 1.0 mL of the solvent to be tested. A good starting list includes: Ethanol, Methanol, Acetonitrile, THF, Toluene, and a 1:1 mixture of Toluene/Ethanol.

  • Reactant Addition: Add your reactants to each vial in the same order and quantity. Ensure the molar ratios are kept constant across all experiments.

  • Reaction Conditions: Seal the vials and place them in the reaction block. Heat to the desired temperature (e.g., 80 °C) and stir for a set amount of time (e.g., 12 hours). It is critical that all vials experience identical conditions.

  • Monitoring and Analysis:

    • After the set time, cool the reactions to room temperature.

    • Take a small, identical aliquot from each reaction mixture.

    • Dilute each aliquot with a suitable solvent (e.g., ethyl acetate) to the same final volume.

    • Analyze each sample by TLC or LCMS. For TLC, spot each sample on the same plate for direct comparison. For LCMS, inject each sample and compare the peak area of the desired product versus starting materials and impurities.

  • Evaluation: Identify the solvent that shows the highest conversion of starting material and the cleanest product profile. This solvent is your lead candidate for scaling up the reaction.

References

  • BenchChem. (n.d.). Optimizing reaction conditions for Pyrazine-2-amidoxime metal complex formation.
  • BenchChem. (n.d.). A Comparative Guide to Pyrazine Synthesis Methodologies for Researchers.
  • PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • BIOSYNCE. (2025). What are the solvation effects of pyrazine?.
  • BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • National Institutes of Health (NIH). (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Wikipedia. (n.d.). Pyrazine.
  • NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • BenchChem. (n.d.). Troubleshooting low yields in the Maillard reaction for pyrazine formation.
  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent.
  • Solubility of Things. (n.d.). Pyrazine.
  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Royal Society Publishing. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction.
  • chemeurope.com. (n.d.). Hantzsch pyridine synthesis.
  • Wikipedia. (n.d.). Gutknecht-Pyrazinsynthese.
  • Wiley Online Library. (n.d.). Gutknecht Pyrazine Synthesis.
  • ResearchGate. (2025). Greener approach toward one pot route to pyrazine synthesis.
  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
  • Taylor & Francis Online. (2011). Greener approach toward one pot route to pyrazine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine-2-amidoxime.

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Technical Support Center: Catalyst Selection for Efficient Pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the efficient synthesis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazine synthesis. Here, you will find in-depth troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower your experimental success. Our focus is not just on the "how," but the critical "why" behind catalyst and reagent selection, ensuring a foundational understanding for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles

This section addresses the most common questions and challenges encountered during pyrazine synthesis.

Q1: My pyrazine synthesis is suffering from consistently low yields. What are the primary factors I should investigate?

A1: Low yields in pyrazine synthesis are a frequent challenge, often stemming from a few key areas. Classical synthesis methods, while foundational, are known for sometimes harsh conditions and modest yields.[1] A systematic approach to troubleshooting is crucial.

  • Reaction Temperature: This is a critical parameter. For gas-phase dehydrogenation reactions, temperatures below 300°C may lead to incomplete conversion, resulting in piperazine byproducts. Conversely, exceeding 450°C can lead to the degradation of the pyrazine ring itself.[1]

  • Catalyst and Base Selection: The choice of catalyst and base, along with their respective loadings, is paramount. For instance, in certain dehydrogenative coupling reactions, potassium hydride (KH) has demonstrated superior efficacy compared to other bases like sodium ethoxide (NaOEt), potassium tert-butoxide (tBuOK), or sodium methoxide (NaOMe).[1][2] Catalyst loading must also be optimized; for some manganese-catalyzed reactions, a 2 mol% loading is optimal.[1]

  • Purity of Starting Materials: Impurities in your starting materials can have a significant impact on your reaction's success. For example, aldol condensation products in denatured ethanol can lead to a cascade of unwanted side reactions, drastically reducing your yield.[1] Always ensure the purity of your α-dicarbonyl compounds and 1,2-diamines.

  • Work-up and Purification: A significant portion of your product can be lost during extraction and purification. Multiple extractions with an appropriate solvent may be necessary to ensure complete recovery of the desired pyrazine derivative from the reaction mixture.[1]

Q2: I'm observing significant byproduct formation. What are the common culprits and how can I mitigate them?

A2: Byproduct formation is a common issue that can complicate purification and reduce yields. Understanding the potential side reactions is the first step toward prevention.

  • Incomplete Oxidation: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation to the final aromatic product.[3] Incomplete oxidation will result in a mixture of the desired pyrazine and the dihydropyrazine intermediate. Ensure your oxidizing agent and reaction conditions are suitable for complete conversion.

  • Aldol Condensation: If your starting materials or solvent contain aldehydes or ketones with α-hydrogens, you may observe byproducts resulting from aldol condensation.[1] This can often be identified by the formation of colored impurities.

  • Structurally Similar Byproducts: The formation of regioisomers or other structurally similar byproducts can make purification challenging.[1] If this is a persistent issue, you may need to reconsider your synthetic strategy to employ a more regioselective method.

  • Solvent-Induced Byproducts: In some cases, the solvent used during extraction can contribute to byproduct formation. For example, when using methyl-t-butyl ether (MTBE) or ethyl acetate, the formation of 4-methyl imidazole has been observed as a byproduct.[3] Switching to a less polar solvent like hexane for extraction can help minimize the co-extraction of such polar byproducts.[3]

Q3: How do I choose the right catalyst for my specific pyrazine synthesis?

A3: Catalyst selection is highly dependent on the synthetic route you are employing.

  • Classical Methods (Gutknecht & Staedel-Rugheimer): These methods often don't rely on a metal catalyst for the core condensation but use oxidizing agents like copper(II) sulfate or mercury(I) oxide to aromatize the dihydropyrazine intermediate.[1][4]

  • Dehydrogenative Coupling Reactions: For the synthesis of pyrazines from β-amino alcohols, manganese pincer complexes have emerged as highly effective catalysts.[2][5] These reactions are advantageous as they produce only water and hydrogen gas as byproducts, making them atom-economical and environmentally benign.[2][5]

  • Cross-Coupling Reactions: For the synthesis of functionalized pyrazines, transition metal-catalyzed cross-coupling reactions are invaluable. Palladium catalysts are widely used for Suzuki, Sonogashira, Heck, and Stille reactions on halopyrazines.[6] Nickel catalysts have also been shown to be effective for Kumada-Corriu cross-coupling reactions.[7][8]

  • Enzymatic Synthesis: For a greener approach, immobilized lipases such as Lipozyme® TL IM can be used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and amines.[9] This method offers mild reaction conditions and can be performed in continuous-flow systems.[9]

Section 2: Troubleshooting Guides

This section provides a structured approach to resolving common experimental issues.

Troubleshooting Low Pyrazine Yield

If you are experiencing low yields, follow this decision tree to diagnose and resolve the issue.

G start Low Pyrazine Yield Detected check_purity Are starting materials pure? start->check_purity purify Purify starting materials (distillation, recrystallization) check_purity->purify No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify->check_conditions optimize_temp Optimize temperature check_conditions->optimize_temp No optimize_base Screen different bases (e.g., KH, NaOEt, tBuOK) check_conditions->optimize_base No optimize_catalyst Optimize catalyst loading check_conditions->optimize_catalyst No check_workup Is work-up efficient? check_conditions->check_workup Yes optimize_temp->check_workup optimize_base->check_workup optimize_catalyst->check_workup multiple_extractions Perform multiple extractions check_workup->multiple_extractions No check_oxidation Is oxidation of dihydropyrazine complete? check_workup->check_oxidation Yes multiple_extractions->check_oxidation optimize_oxidation Adjust oxidizing agent/conditions check_oxidation->optimize_oxidation No end_node Yield Improved check_oxidation->end_node Yes optimize_oxidation->end_node

Caption: Troubleshooting decision tree for low pyrazine yields.

Common Issues and Recommended Actions
Issue Potential Cause Recommended Action
No desired product detected by TLC/GC-MS Incorrect reaction conditions (temperature, pressure).Verify the optimal temperature and pressure for your specific reaction. For some dehydrogenation reactions, temperatures of 300-375°C are required.[1]
Inactive catalyst or incorrect catalyst loading.Ensure the catalyst is active and use the optimized loading. For some manganese-catalyzed reactions, a 2 mol% catalyst loading is optimal.[1]
Poor quality of starting materials.Use purified starting materials. Check for decomposition or impurities in your α-dicarbonyl compounds or 1,2-diamines.[1]
Low yield of the desired pyrazine Suboptimal choice of base.Screen different bases. For instance, in certain dehydrogenative coupling reactions, KH has been shown to give significantly higher yields than NaOEt, tBuOK, or NaOMe.[1][2]
Inefficient work-up leading to product loss.Perform multiple extractions with a suitable solvent. Consider distillation or column chromatography for efficient isolation.[1]
Formation of multiple products Side reactions (e.g., aldol condensation, polymerization).Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere if intermediates are air-sensitive.[1]
Formation of regioisomers.Modify the synthetic strategy to a more regioselective method.
Difficulty in purification Co-eluting impurities with the product on silica gel.Adjust the polarity of the eluent system for better separation.
Product is unstable on silica gel.Consider alternative purification methods such as recrystallization or distillation.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key pyrazine synthesis reactions.

Protocol 1: Gutknecht Pyrazine Synthesis of a Substituted Pyrazine

The Gutknecht synthesis involves the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones, to form dihydropyrazines that are subsequently oxidized.[1][4][10][11]

Sources

Technical Support Center: Stabilizing Aminopyrazine Compounds During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazine compounds. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of these valuable heterocyclic scaffolds during common workup and purification procedures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your synthesized molecules.

Introduction: The Challenge of Aminopyrazine Stability

Aminopyrazines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. However, their electron-rich nature, stemming from the interplay between the pyrazine ring and the amino substituent, makes them susceptible to various degradation pathways. Researchers frequently encounter issues with discoloration, low yields, and the appearance of unidentifiable impurities during the workup phase. This guide provides a structured approach to diagnosing and solving these stability challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my aminopyrazine compound turning dark brown or black during my aqueous workup?

A: This is a classic sign of oxidative decomposition. The electron-rich aminopyrazine ring is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under certain conditions.[1] The degradation process often involves the formation of highly colored, polymeric byproducts.

Several factors can accelerate this process:

  • pH: The stability of many organic molecules is pH-dependent.[2][3] For aminopyrazines, highly acidic or basic conditions can alter the electronic properties of the ring and the amino group, potentially lowering the oxidation potential and making the compound more prone to degradation.[3]

  • Presence of Metal Ions: Trace metal impurities (e.g., iron, copper) in your reagents or from glassware can act as catalysts for oxidation reactions.[4][5]

  • Elevated Temperatures: Heating during a workup, such as concentrating a solution at high temperatures, can provide the activation energy needed to initiate decomposition.

Q2: My yield is consistently low after extraction, and I can't find my product in either the aqueous or organic layer. What is happening?

A: This frustrating scenario often points to two culprits: pH-related solubility issues or decomposition at the interface of the two layers.

  • pH and Solubility: Aminopyrazines are basic compounds. In an acidic aqueous solution (e.g., during an acid wash), the amino group becomes protonated, forming a salt. This salt is often highly water-soluble and will not partition into a nonpolar organic solvent like ethyl acetate or dichloromethane. Conversely, in a basic aqueous solution, the aminopyrazine is in its neutral, more organic-soluble form. If the pH of your aqueous layer is not carefully controlled, you may be inadvertently discarding your product. It is crucial to adjust the pH of the aqueous layer to a basic value (typically pH 8-10) before extracting with an organic solvent.

  • Interfacial Decomposition: The interface between the aqueous and organic layers can be a hotbed of reactivity, especially if the extraction is vigorous or prolonged. This can enhance exposure to dissolved oxygen, leading to oxidative degradation.

Q3: I successfully purified my aminopyrazine, but it decomposes in the vial after a few days, even as a solid. How can I store it properly?

A: The stability of a purified compound depends on its inherent structure and the storage conditions. Some aminopyrazines are intrinsically prone to slow decomposition upon exposure to air and light.

  • Air Oxidation: As with workup, atmospheric oxygen can cause degradation over time.

  • Photodecomposition: The aromatic pyrazine ring can absorb UV light, which can promote decomposition pathways.

  • Recommended Storage: For optimal long-term stability, store your purified aminopyrazine compounds as solids under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial or wrapped in foil), and at low temperatures (-20 °C is recommended).

Troubleshooting Guides & Protocols

Guide 1: Managing pH-Sensitive Decompositions

The pH of the aqueous phase during workup is the single most critical parameter to control.[2] Incorrect pH can lead to product loss through incomplete extraction or catalyze decomposition reactions.[6][7]

Decision Workflow for pH Adjustment

This workflow helps in selecting the appropriate pH conditions for the workup of your aminopyrazine compound.

ph_workflow start Reaction Mixture Containing Aminopyrazine is_acid_sensitive Is the compound known to be acid-sensitive (e.g., contains acid-labile groups like acetals)? start->is_acid_sensitive avoid_acid Avoid strong acid. Use saturated aq. NH4Cl for quenching. is_acid_sensitive->avoid_acid Yes use_mild_acid Quench with a mild acid wash (e.g., 1M citric acid or dilute HCl) to remove basic impurities. is_acid_sensitive->use_mild_acid No adjust_ph CRITICAL STEP: Adjust aqueous layer to pH 8-10 with NaHCO3, Na2CO3, or dilute NaOH. avoid_acid->adjust_ph use_mild_acid->adjust_ph extract Extract with an appropriate organic solvent (e.g., EtOAc, DCM). adjust_ph->extract end Proceed to Drying and Concentration extract->end

Caption: Decision tree for pH management during aminopyrazine workup.

Protocol 1: pH-Controlled Extractive Workup
  • Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a mild acid like ammonium chloride (NH₄Cl) to neutralize the reaction. Check the pH with test strips.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was in a water-miscible solvent (e.g., THF, acetone), add water and a suitable extraction solvent (e.g., ethyl acetate).

  • pH Adjustment (Crucial Step): Before the first extraction, ensure the aqueous layer is basic (pH 8-10). This keeps the aminopyrazine in its neutral, organic-soluble form. Add a saturated solution of NaHCO₃ or Na₂CO₃ dropwise while monitoring the pH. Avoid strong bases like NaOH unless necessary, as they can catalyze other reactions.

  • Extraction: Extract the aqueous layer 2-3 times with your chosen organic solvent. Vigorous shaking can introduce excessive oxygen; gentle inversions are often sufficient.

  • Washing: Combine the organic layers and wash with brine (saturated aq. NaCl) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Parameter Recommendation Rationale
Quenching pH Neutral (pH ~7)Minimizes harsh conditions before extraction.
Extraction pH Basic (pH 8-10)Ensures aminopyrazine is in its neutral, organic-soluble form for efficient extraction.
Washing Agent Brine (Saturated NaCl)Removes bulk water and helps break up emulsions.

Table 1. Recommended pH and Reagents for Extractive Workup.

Guide 2: Preventing Oxidative Decomposition

If your compound is particularly sensitive to air, a standard workup will result in significant degradation. The following protocol minimizes exposure to oxygen.

Experimental Workflow for an Oxygen-Free Workup

oxygen_free_workflow cluster_prep Preparation cluster_workup Workup Under Inert Atmosphere cluster_final Final Steps prep1 Degas all solvents (Water, Organic Solvent, Brine) via N2/Ar sparging for 30 min. prep2 Prepare sat. aq. NaHCO3 and brine with degassed water. prep1->prep2 workup1 Quench reaction under a blanket of N2 or Ar. workup2 Transfer to separatory funnel using a cannula or purged funnel. workup1->workup2 workup3 Perform extractions with degassed solvents. workup2->workup3 workup4 Dry organic layer with Na2SO4 under N2/Ar. workup3->workup4 final1 Filter and concentrate using a rotary evaporator with N2/Ar inlet. final2 Store final product under inert atmosphere at -20 °C. final1->final2 cluster_prep cluster_prep cluster_workup cluster_workup cluster_final cluster_final

Caption: Step-by-step workflow for an oxygen-free workup procedure.

Protocol 2: Workup with Antioxidants

For moderately sensitive compounds where a full inert-atmosphere setup is not feasible, adding an antioxidant can be effective.

  • Choose an Antioxidant: Select an antioxidant that is soluble in your solvent system and easily removed during purification.

  • Procedure: Before starting the workup, add a small amount (0.1-1 mol%) of the chosen antioxidant to the reaction mixture. Proceed with the standard workup (Guide 1). The antioxidant will preferentially react with dissolved oxygen, protecting your aminopyrazine.

Antioxidant Typical Use Case Removal
Butylated Hydroxytoluene (BHT) Non-polar organic solventsEasily removed by silica gel chromatography or sublimation.
Ascorbic Acid (Vitamin C) Aqueous solutionsRemains in the aqueous layer during extraction.
Sodium Sulfite (Na₂SO₃) Aqueous solutionsWater-soluble; acts as an oxygen scavenger.

Table 2. Common Antioxidants for Stabilizing Aminopyrazines.

Guide 3: Using Protective Groups for Highly Unstable Compounds

For exceptionally unstable aminopyrazines, the amino group itself can be the site of decomposition. Temporarily "protecting" this group can dramatically increase stability, allowing for harsh purification conditions.[8][9] The most common strategy is to convert the amine into a carbamate, which is much less nucleophilic and less prone to oxidation.[10][11]

Protect-Purify-Deprotect Strategy

protection_strategy start Crude Aminopyrazine (Unstable) protect Protect Amino Group (e.g., with Boc2O) Result: Boc-protected Aminopyrazine start->protect purify Purify Protected Compound (e.g., Chromatography) Compound is now stable. protect->purify deprotect Deprotect (e.g., with TFA or HCl) under controlled conditions. purify->deprotect finish Pure Aminopyrazine (Stable for storage) deprotect->finish

Caption: Workflow for the protect-purify-deprotect strategy.

Protocol 3: Boc Protection of an Aminopyrazine
  • Protection: Dissolve the crude aminopyrazine in a suitable solvent (e.g., THF, Dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base like triethylamine (TEA, 1.2 eq.) or 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir at room temperature until the reaction is complete (monitor by TLC or LCMS).

  • Workup and Purification: Perform a standard extractive workup (Guide 1). The Boc-protected aminopyrazine is typically much more stable and less polar, making it easy to purify by silica gel chromatography.

  • Deprotection: Dissolve the purified, Boc-protected compound in dichloromethane. Add an excess of an acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-3 hours.

  • Final Steps: Carefully neutralize the acid and extract the pure aminopyrazine product as described in Guide 1.

References

  • Current time inform
  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Deriv
  • An outstanding cyclocondensation of 2-aminopyrazine | Request PDF.
  • Protective Groups. Organic Chemistry Portal.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Protecting group - Wikipedia.
  • Effect of water pH on the stability of pesticides. MSU Extension.
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Protecting Groups for Amines. YouTube.
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  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
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  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde.
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  • Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II) | Request PDF.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Effect of pH on Structure, Function, and Stability of Mitochondrial Carbonic Anhydrase VA.
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  • Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks.
  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube.
  • Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube.

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Validation & Comparative

Comparative Analysis of 5-Amino-6-methylpyrazine-2-carbonitrile Derivatives and Established Anti-Tubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the urgent discovery of novel therapeutics with unique mechanisms of action. This guide provides a comparative analysis of a promising new class of compounds, 5-Amino-6-methylpyrazine-2-carbonitrile derivatives, against established Mtb inhibitors, offering a data-driven perspective for researchers in the field.

Introduction to a Novel Scaffold: this compound

Recent research has highlighted this compound derivatives as potent inhibitors of Mtb. These compounds have demonstrated significant in vitro activity against both drug-susceptible and drug-resistant Mtb strains. Their novelty lies in their potential to engage novel molecular targets, thereby circumventing existing resistance mechanisms.

Mechanism of Action: A Departure from Convention

While the precise mechanism for all derivatives is under active investigation, a leading compound from this class, designated as SN31626 , has been shown to target the mycobacterial membrane potential. Studies have indicated that these compounds act as protonophores, disrupting the transmembrane electrochemical gradient that is essential for cellular processes like ATP synthesis and nutrient transport. This disruption leads to a rapid bactericidal effect. This mechanism is distinct from conventional anti-TB drugs that typically inhibit cell wall synthesis, protein synthesis, or DNA replication.

cluster_membrane Mycobacterial Cell Membrane PMF Proton Motive Force (PMF) ATP_Synthase ATP Synthase PMF->ATP_Synthase Drives Nutrient_Transport Nutrient Transport PMF->Nutrient_Transport Drives ATP ATP ATP_Synthase->ATP Synthesizes Compound 5-Amino-6-methylpyrazine -2-carbonitrile Derivative Compound->PMF Acts as Protonophore (Dissipates ΔpH and ΔΨ)

Figure 1. Proposed mechanism of action for this compound derivatives as protonophores, disrupting the proton motive force (PMF) across the mycobacterial membrane.

Comparative Efficacy: In Vitro Activity

The most direct measure of a compound's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration required to inhibit visible bacterial growth. Below is a comparative summary of MIC values for a representative this compound derivative against standard anti-TB drugs.

Compound/Drug ClassTarget/Mechanism of ActionTypical MIC Range (μg/mL) against Mtb H37Rv
This compound Disruption of Membrane Potential (Protonophore) 0.05 - 1.5
IsoniazidMycolic Acid Synthesis (InhA)0.02 - 0.06
RifampicinRNA Synthesis (RpoB)0.05 - 0.2
EthambutolArabinogalactan Synthesis (EmbB)0.5 - 2.0
PyrazinamideDisruption of Membrane Energy (mechanism debated)20 - 100 (at pH 5.5)
Moxifloxacin (Fluoroquinolone)DNA Replication (DNA Gyrase)0.06 - 0.25

Data compiled from various published studies. The specific MIC can vary based on experimental conditions.

This data indicates that the pyrazine derivatives exhibit potency comparable to first-line agents like rifampicin and moxifloxacin, and are significantly more potent than pyrazinamide under standard laboratory conditions. Crucially, their novel mechanism suggests they will likely retain activity against strains resistant to these conventional drugs.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A robust and widely adopted method for determining the MIC of novel compounds against Mtb is the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a reliable and high-throughput means of assessing anti-mycobacterial activity.

Step-by-Step MABA Protocol
  • Preparation of Mtb Inoculum:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:20 in 7H9 broth to prepare the final inoculum.

  • Compound Preparation and Plating:

    • Perform a serial two-fold dilution of the test compounds (e.g., this compound derivatives) in a 96-well microplate using 7H9 broth. Typically, 100 µL of broth is added to each well, followed by the compound stock, and then serially diluted.

    • Include positive control wells (Mtb with no drug) and negative control wells (broth only).

  • Inoculation:

    • Add 100 µL of the prepared Mtb inoculum to each well, except for the negative control wells. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a breathable sealant or place them in a secondary container (e.g., a zip-lock bag) to prevent evaporation.

    • Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • Prepare a fresh solution of Alamar Blue (resazurin) and Tween 80.

    • Add 30 µL of the Alamar Blue solution to each well.

  • Final Incubation and Reading:

    • Re-incubate the plates at 37°C for 16-24 hours.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Figure 2. Workflow for the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.

Overcoming Resistance

A significant advantage of compounds with novel mechanisms of action is their potential to bypass existing drug resistance. Resistance to isoniazid and rifampicin is primarily linked to mutations in the katG and rpoB genes, respectively. As this compound derivatives do not target the products of these genes, they are expected to remain effective against MDR-TB strains. This presents a critical opportunity for developing new regimens capable of treating these difficult infections.

Conclusion and Future Directions

This compound derivatives represent a promising class of anti-tubercular agents with a distinct mechanism of action that circumvents known resistance pathways. Their high in vitro potency against M. tuberculosis positions them as valuable lead compounds for further development. Future research should focus on optimizing their pharmacokinetic and pharmacodynamic properties, evaluating their in vivo efficacy in animal models of TB, and further elucidating their specific molecular interactions within the mycobacterial cell. The continued exploration of such novel scaffolds is paramount in the global fight against tuberculosis.

References

  • Title: Discovery of a new class of potent anti-tubercular agents: 5-amino-6-methylpyrazine-2-carbonitriles Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Resazurin microtiter assay plate method for determination of drug susceptibility of Mycobacterium tuberculosis Source: World Health Organization URL: [Link]

  • Title: The Art and Science of Tuberculosis Drug Discovery Source: Cold Spring Harbor Perspectives in Medicine URL: [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Substituted 5-Aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-Aminopyrazine Scaffold in Modern Drug Discovery

The pyrazine ring, a six-membered heteroaromatic system with two nitrogen atoms in a 1,4-orientation, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in biologically active compounds and marketed drugs.[3][4] Pyrazine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][3]

Within this class, the 5-aminopyrazine motif has emerged as a particularly potent pharmacophore, especially in the realm of kinase inhibition. Its strategic placement of nitrogen atoms allows it to act as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of a kinase's ATP-binding site, a foundational interaction for many kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted 5-aminopyrazines, focusing primarily on their role as kinase inhibitors, and delves into the experimental rationale and methodologies that underpin these findings.

Core Directive: Decoding the Impact of the N-Substituent

The activity and selectivity of 5-aminopyrazine-based inhibitors are profoundly dictated by the nature of the substituent attached to the 5-amino group. This "N-substituent" explores the solvent-exposed region of the ATP-binding pocket, and its modification allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Our analysis will center on comparing different classes of N-substituents and their impact on biological activity, drawing from key studies in the field.

Kinase Inhibition: A Primary Application

The 5-aminopyrazine core is a versatile anchor for targeting various kinases. We will compare its SAR against two distinct kinase targets: Nek2, a mitotic kinase involved in cell cycle regulation, and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), a key enzyme in the inflammatory response pathway.[5][6]

Comparative SAR Analysis at the Nek2 Kinase

Pioneering work on Nek2 inhibitors provides a rich dataset for understanding the SAR of N-substituted 5-aminopyrazines.[6][7][8] Starting from an initial high-throughput screening (HTS) hit, researchers systematically explored modifications to the N-substituent.

Table 1: SAR of N-Substituted 5-Aminopyrazines against Nek2 Kinase (Data synthesized from J. Med. Chem. 2010, 53, 21, 7682–7698)[6][8]

Compound IDN-Substituent GroupNek2 IC₅₀ (µM)Key SAR Insight
Hit 2 4-(3,4,5-Trimethoxyphenyl)piperidine0.25Potent starting point. Trimethoxyphenyl group engages a key hydrophobic pocket.[6]
Analog A 4-(Phenyl)piperidine1.8Removal of methoxy groups significantly reduces potency, highlighting their importance for binding.
Analog B 4-(4-Fluorophenyl)piperidine1.1Addition of a single electron-withdrawing group offers a modest potency improvement over the unsubstituted phenyl ring.
Analog C 4-(Cyclohexyl)piperidine>50Replacement of the aromatic ring with an aliphatic ring abolishes activity, indicating a requirement for a planar, aromatic system.
Analog D 3-(Benzoic acid)piperidine0.09Introduction of a carboxylic acid group at the meta-position of the piperidine ring dramatically increases potency, likely through new polar interactions.
Analog E 4-(Benzoic acid)piperidine0.38Moving the carboxylic acid to the para-position reduces the potency gain, showing positional sensitivity.

Expertise & Causality: The data in Table 1 reveals a clear SAR trend. The potency of these compounds is not merely a function of the N-substituent's presence but is exquisitely sensitive to its electronic and steric properties. The initial hit (Compound 2) owes its potency to the 3,4,5-trimethoxyphenyl group, which fits snugly into a hydrophobic pocket formed by residues Ile14 and Gly92 at the entrance of the ATP site.[6] Removing the electron-donating methoxy groups (Analog A) weakens this interaction, leading to a nearly 8-fold loss in activity. The dramatic potency increase with a meta-benzoic acid substituent (Analog D) suggests the inhibitor is accessing a new hydrogen bonding opportunity with a nearby residue or ordered water molecule, an observation critical for guiding further optimization.

Logical Relationship: Key SAR Trends for Nek2 Inhibitors

The following diagram illustrates the key relationships between the N-substituent and inhibitory activity against Nek2.

SAR_Nek2 cluster_core 5-Aminopyrazine Core cluster_substituents N-Substituent Modifications cluster_activity Resulting Potency Core Scaffold Trimethoxy 3,4,5-Trimethoxyphenyl (Hydrophobic Interaction) Core->Trimethoxy leads to MetaCOOH meta-Carboxylic Acid (Polar Interaction) Core->MetaCOOH leads to UnsubPhenyl Unsubstituted Phenyl Core->UnsubPhenyl leads to Aliphatic Aliphatic (e.g., Cyclohexyl) Core->Aliphatic leads to Moderate Moderate Potency (IC₅₀ ~ 0.25 µM) Trimethoxy->Moderate High High Potency (IC₅₀ < 0.1 µM) MetaCOOH->High Low Low Potency (IC₅₀ > 1.0 µM) UnsubPhenyl->Low Aliphatic->Low (Activity Abolished)

Caption: SAR summary for N-substituted 5-aminopyrazine Nek2 inhibitors.

Comparative SAR Analysis at the MK-2 Kinase

A different SAR profile emerges when targeting MK-2. Here, researchers designed novel aminopyrazine derivatives to replace a problematic thiourea moiety found in earlier inhibitors.[5]

Table 2: SAR of N-Substituted 5-Aminopyrazines against MK-2 Kinase (Data synthesized from Bioorg. Med. Chem. Lett. 2015, 25, 22, 5402-8)[5]

Compound IDN-Substituent GroupMK-2 IC₅₀ (µM)Cellular TNFα IC₅₀ (µM)Key SAR Insight
Lead A N'-(2,6-dichlorobenzyl)guanidine0.180.25Potent enzymatic and cellular activity. Dichloro substitution is favorable.
Analog F N'-(benzyl)guanidine1.22.5Removal of chloro groups leads to a significant drop in potency.
Analog G N'-(2-chlorobenzyl)guanidine0.450.60A single chloro group is less effective than two.
Analog H N'-(2,6-dimethylbenzyl)guanidine0.951.5Replacing chloro with methyl groups reduces activity, suggesting an electronic or specific steric effect of the halogens.

Expertise & Causality: For MK-2 inhibitors, the key to high potency lies in the electronic and steric profile of the N-benzylguanidine substituent. The 2,6-dichloro substitution pattern (Lead A) is optimal. The electron-withdrawing nature and size of the chlorine atoms likely orient the benzyl ring in a conformation that maximizes favorable interactions within the binding site. Replacing them with less electronegative and smaller methyl groups (Analog H) or removing them entirely (Analog F) is detrimental to activity. The strong correlation between enzymatic (MK-2 IC₅₀) and cellular (TNFα inhibition) activity demonstrates that these compounds effectively engage their target in a complex biological system, a crucial validation step in drug discovery.

Experimental Protocols & Self-Validating Systems

Trustworthiness in SAR studies is built on robust and reproducible experimental design. The overall workflow ensures that synthetic chemistry is directly and reliably linked to biological outcomes.

Experimental Workflow Diagram

This diagram outlines the logical flow from chemical synthesis to final SAR analysis.

Workflow cluster_chem Chemistry cluster_bio Biology & Analysis Synthesis 1. Synthesis (e.g., SNAr Reaction) Purify 2. Purification (Chromatography/Recrystallization) Synthesis->Purify Characterize 3. Characterization (NMR, MS, Purity) Purify->Characterize EnzymeAssay 4. In Vitro Screening (Kinase IC₅₀ Determination) Characterize->EnzymeAssay CellAssay 5. Cellular Assay (e.g., TNFα Inhibition) EnzymeAssay->CellAssay SAR 6. SAR Analysis (Relate Structure to Activity) CellAssay->SAR

Caption: General workflow for SAR studies of 5-aminopyrazine analogs.

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a common method for synthesizing N-substituted 5-aminopyrazines. The choice of a halogenated pyrazine starting material and an amine-containing substituent allows for a direct and often high-yielding coupling reaction.

Objective: To synthesize an N-substituted 5-aminopyrazine by reacting a chloropyrazine with a desired amine.

Materials:

  • 5-amino-2-chloropyrazine

  • Desired amine (e.g., 4-(3,4,5-trimethoxyphenyl)piperidine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane)

Step-by-Step Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-2-chloropyrazine (1.0 eq), the desired amine (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to reflux (typically 100-110 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield the desired N-substituted 5-aminopyrazine.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro MK-2 Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of a synthesized compound against a target kinase.

Objective: To measure the concentration of an inhibitor required to reduce the activity of the MK-2 enzyme by 50%.

Materials:

  • Recombinant human MK-2 enzyme

  • Substrate peptide (e.g., HSP27-derived peptide)

  • ATP (with γ-³²P-ATP for radiometric assay or unlabeled for fluorescence-based assays)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells (final DMSO concentration should be ≤1%). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the MK-2 enzyme and substrate peptide to the wells and briefly incubate to allow the inhibitor to bind.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or phosphoric acid).

  • Quantify the reaction product. For a radiometric assay, this involves capturing the radiolabeled peptide on a filter membrane and measuring radioactivity with a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The N-substituted 5-aminopyrazine scaffold is a remarkably versatile and potent platform for inhibitor design. As demonstrated through comparative analysis of Nek2 and MK-2 inhibitors, the biological activity is highly dependent on the specific N-substituent and its interactions with the target protein. For Nek2, a combination of hydrophobic and polar interactions driven by aromatic and carboxylic acid-containing substituents enhances potency.[6] For MK-2, di-halogenated benzyl groups provide the optimal electronic and steric profile for strong inhibition.[5]

The systematic, iterative process of synthesis and biological testing, guided by mechanistic and structural insights, is paramount to exploiting this scaffold. Future research will undoubtedly focus on attaching novel, perhaps more complex, N-substituents to modulate selectivity across the kinome, improve pharmacokinetic properties, and ultimately develop next-generation therapeutics targeting a wide range of human diseases.

References

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  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Research Square.[Link]

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A Senior Application Scientist's Guide to the Structural Validation of 5-Amino-6-methylpyrazine-2-carbonitrile by ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, pyrazine derivatives represent a class of heterocyclic compounds with immense potential. Their scaffold is a cornerstone in numerous biologically active molecules, making them attractive for drug discovery.[1] 5-Amino-6-methylpyrazine-2-carbonitrile is one such molecule, and its unambiguous structural confirmation is a critical first step in any research and development pipeline. This guide provides an in-depth, experience-driven approach to validating its structure using the synergistic power of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against other common analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier tool for the structural elucidation of organic molecules in solution.[2][3] It offers an unparalleled window into the molecular architecture, revealing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2] This guide moves beyond a simple recitation of data, explaining the causality behind experimental choices and presenting a self-validating analytical workflow.

Part 1: The Core of the Analysis: ¹H and ¹³C NMR

The foundational step in structural analysis is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. ¹H NMR provides a map of the proton environments within the molecule, while ¹³C NMR outlines its carbon skeleton.[2] For a molecule like this compound, these two techniques are highly complementary and, when used together, provide a robust validation of the proposed structure.

The pyrazine ring is an electron-deficient system, which influences the chemical shifts of its attached nuclei, generally causing them to appear further downfield.[2] The specific substituents—amino, methyl, and carbonitrile groups—each exert a distinct electronic effect, resulting in a unique spectral fingerprint.

Predicted ¹H NMR Spectral Data

Based on the structure and analysis of similar pyrazine derivatives, the following ¹H NMR signals are anticipated. The electron-withdrawing nature of the pyrazine nitrogens and the nitrile group, along with the electron-donating effects of the amino and methyl groups, create a distinct pattern.

Assignment Predicted Chemical Shift (δ) ppm *Predicted Multiplicity Integration Rationale
H-3 (Aromatic)~8.0 - 8.5Singlet (s)1HThis sole aromatic proton is on the electron-deficient pyrazine ring, adjacent to a nitrogen and the carbonitrile group, leading to a significant downfield shift.
-NH₂ (Amino)~6.0 - 7.5Broad Singlet (br s)2HAmine protons are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and solvent.
-CH₃ (Methyl)~2.4 - 2.7Singlet (s)3HThe methyl group protons are equivalent and appear as a singlet. Their position is influenced by the adjacent pyrazine ring.

*Predicted shifts are based on typical values for pyrazine derivatives in a solvent like DMSO-d₆. Actual values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule.

Assignment Predicted Chemical Shift (δ) ppm *Rationale
C-2 (-CN)~115 - 120The carbon of the nitrile group typically appears in this region.
C-3~145 - 155Aromatic carbon adjacent to a ring nitrogen and bonded to a proton.
C-5~150 - 160Aromatic carbon attached to the amino group. Its shift is strongly influenced by the nitrogen.
C-6~140 - 150Aromatic carbon bonded to the methyl group.
Pyrazine Quaternary Carbons~120 - 140The two quaternary carbons within the pyrazine ring, one attached to the nitrile and the other between the nitrogens.
-CH₃ (Methyl)~20 - 25The aliphatic carbon of the methyl group appears significantly upfield.

*Predicted shifts are based on typical values for substituted pyrazines.[4]

Part 2: A Validated Experimental Protocol

Achieving high-quality, reproducible NMR data hinges on a meticulous experimental approach. The following protocol is designed as a self-validating system.

Experimental Workflow for NMR Analysis

Caption: Workflow from sample preparation to structure validation.

Causality Behind Choices:

  • Solvent: DMSO-d₆ is an excellent choice as it dissolves a wide range of organic compounds and its residual proton quintet at ~2.50 ppm and carbon septet at ~39.52 ppm provide convenient internal references. Crucially, it allows for the observation of exchangeable protons like those of the -NH₂ group.

  • Number of Scans: The natural abundance of ¹³C is only 1.1%, necessitating a significantly larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A sufficient delay (e.g., 1-5 seconds) is vital to allow nuclei to return to their equilibrium state before the next pulse, ensuring accurate signal integration, especially for quantitative analysis.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is paramount, a multi-faceted approach provides the highest degree of confidence, a cornerstone of regulatory submissions and foundational research. Other techniques offer complementary, not competing, information.

Comparative Analysis of Structural Elucidation Techniques
Technique Information Provided Strengths Limitations Role in Validation
NMR Spectroscopy Complete covalent structure, atom connectivity, stereochemistry.Unambiguous structural detail in solution; non-destructive.Relatively low sensitivity; requires soluble sample (~mg).Primary: The gold standard for determining the complete bonding framework.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (µg-ng); confirms molecular formula.Does not provide atom connectivity; isomers can be indistinguishable.Confirmatory: Validates molecular weight and elemental composition predicted by the structure.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, requires minimal sample.Provides no information on the overall molecular skeleton.Supportive: Confirms the presence of key functional groups (-NH₂, -C≡N).
X-ray Crystallography Definitive 3D structure in the solid state.Provides absolute, unambiguous structural proof.Requires a suitable single crystal, which can be difficult or impossible to grow.Definitive: The ultimate proof of structure if a crystal is obtained.
A Complementary Analytical Workflow

For comprehensive characterization, these techniques are best used in concert.

Complementary_Workflow Start Synthesized Compound MS Mass Spectrometry (Confirm MW & Formula) Start->MS IR IR Spectroscopy (Identify Functional Groups) Start->IR NMR 1H & 13C NMR (Determine Connectivity) Start->NMR Validation Structure Proposed MS->Validation IR->Validation NMR->Validation XRay X-ray Crystallography (Optional Definitive Proof) Validation->XRay if crystal available Final Structure Confirmed Validation->Final XRay->Final

Caption: Integrated workflow for comprehensive characterization.

Conclusion

The structural validation of this compound is most effectively and comprehensively achieved through the primary application of ¹H and ¹³C NMR spectroscopy. This powerful combination allows for a detailed mapping of the proton and carbon frameworks, providing irrefutable evidence of the molecule's covalent structure. By following a robust experimental protocol and interpreting the resulting spectra in the context of established chemical shift principles for heterocyclic systems, researchers can proceed with confidence.[5][6] For the highest standard of scientific integrity, especially in drug development, complementing NMR data with mass spectrometry to confirm the molecular formula and IR spectroscopy to verify functional groups creates a self-validating dataset that is essential for authoritative research.

References

  • Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives. Benchchem.
  • Chemical Transformation of Pyrazine Derivatives. Mor. J. Chem.
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  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. ResearchGate.
  • Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • An In-Depth Technical Guide to 2-Hydroxy-5-methylpyrazine: Discovery, Identification, and Characterization. Benchchem.

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A Senior Application Scientist's Guide to Pyrazine Derivative Synthesis: A Comparative Analysis of One-Pot vs. Multi-Step Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pyrazine derivatives are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and flavorants.[1][2] Their synthesis is a critical task for researchers in drug development and materials science. Historically, the construction of the pyrazine ring has been dominated by classical multi-step approaches. However, the increasing demand for efficiency, sustainability, and rapid library generation has popularized streamlined one-pot methodologies.

This guide provides an in-depth comparison of these two synthetic philosophies. We will dissect representative experimental protocols for both multi-step and one-pot syntheses, present a data-driven comparison of their key performance metrics, and offer expert insights into the mechanistic principles that govern each choice. This document is intended to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific objectives.

The Classical Paradigm: Multi-Step Synthesis

The traditional approach to pyrazine synthesis is a sequential, "stop-and-go" process.[3][4] This methodology involves the discrete synthesis, isolation, and purification of intermediates before proceeding to the next step. A classic and illustrative example is the Gutknecht pyrazine synthesis, which relies on the self-condensation of an α-amino ketone.[5][6]

The primary advantage of this approach is control. By isolating intermediates, each step can be individually optimized and characterized, often leading to a final product of very high purity. However, this control comes at the cost of time, resources, and overall yield, as material is inevitably lost at each purification stage.[7]

Representative Multi-Step Protocol: Synthesis of 2,5-Diphenylpyrazine

This protocol is based on the Staedel–Rugheimer synthesis, a variation of the Gutknecht method.[5][6]

Step 1: Synthesis of the α-Amino Ketone Intermediate (2-Amino-1-phenylethan-1-one)

  • Dissolve 2-chloroacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add a concentrated aqueous solution of ammonia (excess, ~10 eq) to the solution.

  • Stir the mixture vigorously at room temperature for 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol and excess ammonia under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude α-amino ketone.

  • Purify the intermediate via column chromatography (silica gel) to obtain pure 2-amino-1-phenylethan-1-one.

Step 2: Self-Condensation and Oxidation to 2,5-Diphenylpyrazine

  • Dissolve the purified 2-amino-1-phenylethan-1-one (1.0 eq) in ethanol.

  • Heat the solution to reflux. The α-amino ketones will begin to self-condense, forming a dihydropyrazine intermediate.[6]

  • Allow air to bubble gently through the refluxing solution. The atmospheric oxygen serves as the oxidant to convert the dihydropyrazine to the aromatic pyrazine.[6]

  • Continue refluxing for 12-24 hours, monitoring by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The 2,5-diphenylpyrazine product will often precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to yield the final, high-purity 2,5-diphenylpyrazine.

Workflow: Multi-Step Pyrazine Synthesis

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Pyrazine Formation A 2-Chloroacetophenone + Ammonia B Reaction (Room Temp, 24h) A->B C Workup & Purification B->C D Isolated Intermediate (α-Amino Ketone) C->D E Self-Condensation (Reflux) D->E Transfer to New Reaction F Air Oxidation E->F G Isolation & Purification F->G H Final Product (2,5-Diphenylpyrazine) G->H cluster_0 Single Reaction Vessel A 1,2-Diketone (Benzil) D Reaction at Room Temp (Condensation & Oxidation) A->D B 1,2-Diamine (Ethylene Diamine) B->D C Catalyst (t-BuOK) C->D E Workup & Purification D->E F Final Product (2,3-Diphenylpyrazine) E->F

Sources

A Comparative Analysis of the Biological Activities of 5-Aminopyrazoles and 5-Aminopyrazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic compounds, 5-aminopyrazoles and 5-aminopyrazines have emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth, objective comparison of these two scaffolds, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the chemical space of these promising compound classes.

Introduction: Two Heterocycles of Therapeutic Significance

5-Aminopyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, have been extensively explored and have given rise to a multitude of bioactive molecules. Their synthetic tractability and ability to form key interactions with biological targets have cemented their role in drug discovery.[1][2][3][4] On the other hand, 5-aminopyrazines, six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 4, are also gaining significant traction, particularly as kinase inhibitors. While structurally distinct, both scaffolds share the common feature of a strategically positioned amino group that can be pivotal for target engagement. This guide will dissect the nuances of their biological profiles, highlighting both their shared therapeutic arenas and their unique pharmacological fingerprints.

The Biological Versatility of the 5-Aminopyrazole Scaffold

The 5-aminopyrazole core is a versatile template that has been successfully exploited to develop a wide array of therapeutic agents. Its derivatives have demonstrated potent activities across multiple domains, including oncology, infectious diseases, and inflammatory conditions.[1]

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has focused on the development of 5-aminopyrazole derivatives as anticancer agents.[1][5][6] A primary mechanism through which these compounds exert their effects is the inhibition of various protein kinases, which are critical regulators of cell growth, differentiation, and survival.

Kinase Inhibition:

  • p38 MAP Kinase Inhibitors: 5-Aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[6] This kinase is a key player in inflammatory cytokine production, and its inhibition is a therapeutic strategy for various inflammatory diseases and cancers.

  • Cyclin-Dependent Kinase (CDK) Inhibitors: The aminopyrazole scaffold is a known hinge-binding motif for CDKs. By inhibiting CDKs, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as covalent inhibitors of FGFRs, which are often dysregulated in various cancers.

The anticancer activity of 5-aminopyrazole derivatives is typically evaluated using cell-based cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines.

Antimicrobial Activity: A Broad Spectrum of Action

5-Aminopyrazole derivatives have also shown considerable promise as antimicrobial agents, with activity against both bacteria and fungi.[1] Fused pyrazole systems derived from 5-aminopyrazoles, such as pyrazolo[1,5-a]pyrimidines, have demonstrated potent antimicrobial effects.[1] The antimicrobial efficacy of these compounds is determined by assessing their minimum inhibitory concentration (MIC) against various microbial strains.

The Emerging Potential of the 5-Aminopyrazine Scaffold

While not as extensively studied as their pyrazole counterparts, 5-aminopyrazines are rapidly gaining recognition as a valuable scaffold in drug discovery, particularly in the realm of kinase inhibition.

Kinase Inhibition: A Prominent Therapeutic Avenue

The pyrazine ring is a key component of several clinically approved and investigational kinase inhibitors.[7] The 2-aminopyrazine motif, in particular, has been identified as a potent hinge-binding fragment in numerous kinase inhibitor discovery programs.[7][8]

  • Nek2 Kinase Inhibitors: Aminopyrazine derivatives have been identified as inhibitors of the mitotic kinase Nek2, which plays a crucial role in cell division. These inhibitors bind to an unusual, inactive conformation of the kinase.[9][10]

  • Checkpoint Kinase 1 (CHK1) Inhibitors: Novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as potent and orally bioavailable CHK1 inhibitors, which are of interest as potential anticancer agents.

  • Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2) Inhibitors: Non-thiourea-containing aminopyrazine derivatives have been designed and evaluated for their inhibitory activity against MK-2, a key enzyme in the inflammatory response.

Anticancer and Antimicrobial Activities

The exploration of 5-aminopyrazines as anticancer and antimicrobial agents is an active area of research. Pyrazine derivatives have shown cytotoxic effects against various cancer cell lines and antimicrobial activity against a range of pathogens.[11][12][13] However, more extensive studies are needed to fully elucidate their potential in these areas compared to the well-established 5-aminopyrazoles.

Head-to-Head Comparison: 5-Aminopyrazoles vs. 5-Aminopyrazines

Feature5-Aminopyrazoles5-Aminopyrazines
Core Structure Five-membered aromatic ring with two adjacent nitrogen atomsSix-membered aromatic ring with two nitrogen atoms at positions 1 and 4
Primary Biological Activities Anticancer, antimicrobial, anti-inflammatory, kinase inhibitionKinase inhibition, emerging anticancer and antimicrobial activities
Key Kinase Targets p38 MAPK, CDKs, FGFRsNek2, CHK1, MK-2
Anticancer Mechanism Primarily through kinase inhibition leading to cell cycle arrest and apoptosisPrimarily through kinase inhibition
Antimicrobial Spectrum Broad-spectrum antibacterial and antifungal activity reportedAntibacterial activity reported, spectrum less defined
Volume of Research ExtensiveGrowing, but less extensive than 5-aminopyrazoles

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of 5-aminopyrazole and 5-aminopyrazine derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 5-aminopyrazole or 5-aminopyrazine derivatives) and include appropriate vehicle and positive controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Principle of a luminescence-based kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. [19][20][21][22][23] Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

  • MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate and incubate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Broth_Microdilution_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_results Results plate Well 1 Well 2 Well 3 ... Growth Ctrl Sterility Ctrl Incubate Plate Incubate Plate plate->Incubate Plate Serial Dilutions Serial Dilutions Serial Dilutions->plate Standard Inoculum Standard Inoculum Standard Inoculum->plate Read MIC Read MIC Incubate Plate->Read MIC Determine MBC Determine MBC Read MIC->Determine MBC

Caption: Workflow for determining MIC and MBC using broth microdilution.

Conclusion and Future Perspectives

Both 5-aminopyrazoles and 5-aminopyrazines represent rich sources of biologically active compounds with significant therapeutic potential. 5-Aminopyrazoles are a well-established and versatile scaffold, with a proven track record in generating potent anticancer and antimicrobial agents, largely through kinase inhibition. The breadth of research on this scaffold provides a solid foundation for further optimization and development.

5-Aminopyrazines, while having a more recent surge in interest, have rapidly demonstrated their prowess as kinase inhibitors. The chemical space around this scaffold is less explored, offering exciting opportunities for the discovery of novel inhibitors with unique selectivity profiles.

For researchers in drug development, the choice between these scaffolds will depend on the specific therapeutic target and desired biological activity. The established structure-activity relationships of 5-aminopyrazoles may offer a more direct path for lead optimization in certain areas. Conversely, the novelty of 5-aminopyrazine scaffolds may provide an advantage in circumventing existing intellectual property and discovering first-in-class inhibitors.

Future research should focus on expanding the biological characterization of 5-aminopyrazine derivatives beyond kinase inhibition to fully understand their therapeutic potential. Comparative head-to-head studies employing standardized assays will be crucial for making informed decisions in the selection of scaffolds for further development. The continued exploration of both these remarkable heterocycles will undoubtedly contribute to the arsenal of therapeutics for a wide range of human diseases.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

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A Senior Application Scientist's Guide to Evaluating Pyrimidine-5-Carbonitrile Compounds as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive evaluation of pyrimidine-5-carbonitrile derivatives, an emerging and promising class of small molecules designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). In the landscape of oncology drug discovery, targeting angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis—remains a cornerstone of modern therapeutic strategy.[1] VEGFR-2 is a principal mediator of this process, making it a highly validated target for anti-cancer therapies.[2][3]

This guide is structured to provide fellow researchers, drug development professionals, and scientists with an in-depth, field-proven perspective on evaluating this specific class of compounds. We will move beyond simple data reporting to explore the causality behind experimental design, the nuances of structure-activity relationships (SAR), and the practical methodologies required for a robust assessment.

The Rationale: Why Target VEGFR-2?

VEGFR-2, a receptor tyrosine kinase (RTK), is a critical transducer of the VEGF signaling pathway.[4] Upon binding its ligand, VEGF-A, the receptor dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This event triggers a cascade of downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, culminating in endothelial cell proliferation, migration, survival, and increased vascular permeability—the hallmarks of angiogenesis.[4] The dysregulation of this pathway is a key feature in numerous cancers, which exploit angiogenesis to secure the blood supply needed for their growth and dissemination.[4]

Pyrimidine-5-carbonitrile compounds have emerged as potent ATP-competitive inhibitors. They are designed to occupy the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and blocking the entire downstream signaling cascade.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Transcription Gene Transcription AKT->Transcription Activates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Activates Responses Angiogenesis (Proliferation, Migration, Permeability, Survival) Transcription->Responses VEGF VEGF-A Ligand VEGF->VEGFR2 Binds Inhibitor Pyrimidine-5-carbonitrile Inhibitor Inhibitor->VEGFR2 Blocks ATP Site

Figure 1: VEGFR-2 signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) of Pyrimidine-5-Carbonitrile Inhibitors

The effectiveness of this compound class is rooted in a specific pharmacophoric architecture that optimizes interaction with the VEGFR-2 active site. Analysis of multiple successful derivatives reveals four key features, mirroring those of established inhibitors like Sorafenib.[5]

  • Heterocyclic Head (Pyrimidine Core) : The pyrimidine ring itself is crucial for occupying the large ATP-binding region. The nitrogen atoms can act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase.[5]

  • Spacer/Linker : This component connects the pyrimidine head to the hydrogen-bonding moiety, correctly positioning the molecule within the gatekeeper region of the active site.[5]

  • Hydrogen Bonding Moiety : Groups like urea or hydrazone are critical for forming essential hydrogen bonds with key amino acid residues in the DFG (Asp-Phe-Gly) motif, specifically with Asp1044 and Glu883.[5][6]

  • Hydrophobic Tail : An aromatic or substituted aryl group typically fills a hydrophobic allosteric pocket, enhancing binding affinity and overall potency.[5]

Varying the substituents at these positions allows for the fine-tuning of inhibitory activity. For instance, studies have shown that the placement and nature of substituents on the hydrophobic tail can significantly impact IC50 values.[5][7]

Performance Benchmark: A Comparative Data Analysis

A critical step in evaluating any new inhibitor class is to benchmark its performance against both established drugs and other derivatives within the same family. The tables below synthesize data from multiple studies to provide a clear comparison.

Table 1: Comparative In Vitro VEGFR-2 Kinase Inhibitory Activity

Compound IDVEGFR-2 IC50 (µM)Reference CompoundVEGFR-2 IC50 (µM)Source(s)
Series 1 (El-Adl et al.) Sorafenib0.19[5][7]
Compound 11e 0.61[5][7]
Compound 12b 0.53[5][7]
Compound 12c 0.74[5]
Series 2 (Abdelgawad et al.) Cabozantinib0.045[6]
Compound SP2 6.82[6]
Series 3 (Thienopyrimidines) --[8]
Compound 21b 0.0334[8]
Compound 21e 0.021[8]

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundCell LineIC50 (µM)Source(s)
Compound 11e HCT-1161.14Sorafenib->10[5][7]
MCF-71.54[5][7]
Compound 12b HCT-1163.44[5]
MCF-74.61[5]
Compound SP2 HT-294.07CabozantinibHT-299.10[6]
COLO-2054.98COLO-20510.66[6]
Compound 7d A5499.19PazopanibA54921.18[2]
HepG211.94HepG236.66[2]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of your findings, it is imperative to follow robust, self-validating experimental protocols. Here, we detail the core in vitro and in vivo assays necessary for a thorough evaluation.

A. In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain by measuring the amount of ATP consumed.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis p1 1. Prepare serial dilutions of test compound in DMSO. r1 3. Add enzyme, buffer, & test compound to microplate wells. p1->r1 p2 2. Prepare Kinase Buffer, VEGFR-2 enzyme, and Substrate/ATP mix. p2->r1 r2 4. Initiate reaction by adding Substrate/ATP mix. r1->r2 r3 5. Incubate at 30°C for 60 minutes. r2->r3 d1 6. Add detection reagent (e.g., ADP-Glo™). r3->d1 d2 7. Incubate at RT for 40 minutes. d1->d2 d3 8. Read luminescence on a microplate reader. d2->d3 d4 9. Calculate % inhibition and determine IC50. d3->d4

Figure 2: Workflow for a luminescence-based VEGFR-2 kinase assay.

Detailed Methodology: [4][9]

  • Reagent Preparation :

    • Prepare serial dilutions of the pyrimidine-5-carbonitrile test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.

    • Prepare a working solution of recombinant human VEGFR-2 kinase domain in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare a solution containing the specific peptide substrate and ATP at a concentration near its Km value for VEGFR-2.

  • Reaction Setup (384-well plate) :

    • To each well, add the VEGFR-2 enzyme and the test compound at various concentrations (or DMSO for control wells).

    • Allow a brief pre-incubation period (10-15 minutes) at room temperature to permit compound binding to the enzyme.

  • Initiation and Incubation :

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection :

    • Stop the reaction and detect kinase activity. For a luminescence-based assay like ADP-Glo™, add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Next, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. The amount of light generated is directly proportional to the ADP produced and thus to the kinase activity.

  • Data Analysis :

    • Read the luminescence signal using a compatible microplate reader.

    • The signal in control wells (DMSO only) represents 100% kinase activity. The signal in wells with a known broad-spectrum kinase inhibitor (e.g., staurosporine) represents 0% activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines that overexpress VEGFR-2.

Detailed Methodology: [5]

  • Cell Culture and Seeding :

    • Culture a relevant human cancer cell line (e.g., HCT-116, MCF-7) under standard conditions.[5]

    • Harvest cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Sorafenib) wells.

  • Incubation :

    • Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition and Solubilization :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability versus log[concentration] and fit the data to determine the IC50 value.

C. In Vivo Tumor Xenograft Efficacy Study

This is the gold standard for evaluating the anti-tumor activity of a compound in a living organism. It provides crucial data on efficacy and potential toxicity.

Xenograft_Workflow cluster_setup Setup cluster_monitoring Tumor Growth & Treatment cluster_endpoint Endpoint & Analysis s1 1. Culture cancer cells (e.g., HCT-116). s2 2. Subcutaneously inject cells into flank of immunocompromised mice. s1->s2 m1 3. Monitor tumor growth (2-3 times/week). s2->m1 m2 4. When tumors reach ~100-150 mm³, randomize mice into groups (Vehicle, Test Compound). m1->m2 m3 5. Administer drug daily (e.g., oral gavage). m2->m3 e1 6. Continue monitoring tumor volume and body weight. m3->e1 e2 7. At study endpoint, euthanize mice, excise and weigh tumors. e1->e2 e3 8. Analyze tumor growth inhibition (TGI) and assess toxicity. e2->e3

Figure 3: Workflow for an in vivo tumor xenograft study.

General Protocol Framework: [8][10]

  • Animal Model and Cell Implantation :

    • Use immunocompromised mice (e.g., Nude or SCID) to prevent rejection of the human tumor graft.

    • Culture the chosen cancer cell line and implant cells (e.g., 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.[10]

  • Tumor Growth and Group Randomization :

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[10]

    • Once tumors reach a mean size of 100-150 mm³, randomize the animals into treatment and control groups (typically 5-10 animals per group).[10]

  • Drug Formulation and Administration :

    • Formulate the pyrimidine-5-carbonitrile compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) for the chosen route of administration, commonly oral gavage.

    • Administer the compound at predetermined dose levels (e.g., 10, 30, 100 mg/kg) on a set schedule (e.g., once daily) for a defined period (e.g., 14-21 days). The vehicle is administered to the control group.

  • Monitoring and Endpoint Analysis :

    • Throughout the study, monitor tumor volume, animal body weight (as a measure of toxicity), and general animal health.

    • At the end of the study, euthanize the animals, and excise, weigh, and photograph the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion and Future Directions

The pyrimidine-5-carbonitrile scaffold represents a highly tractable and potent platform for the development of novel VEGFR-2 inhibitors. The data clearly demonstrates that derivatives of this class can achieve nanomolar to low-micromolar inhibitory activity against the VEGFR-2 kinase and exhibit significant anti-proliferative effects in various cancer cell lines, often superior to established therapies like Pazopanib.[2][5][7]

The well-defined structure-activity relationship provides a logical roadmap for further optimization. Future efforts should focus on enhancing potency against VEGFR-2 while simultaneously improving the selectivity profile against other kinases to minimize off-target effects. Furthermore, optimizing pharmacokinetic properties (e.g., solubility, bioavailability) will be critical for translating potent in vitro activity into successful in vivo efficacy and, ultimately, clinical viability.

References

  • El-Adl, K., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. PubMed. [Link]

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  • El-Adl, K., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. ResearchGate. [Link]

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  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [Link]

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Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Pyrazole-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole-Carbonitriles

In the landscape of modern medicinal chemistry and agrochemicals, the pyrazole nucleus is a privileged scaffold, forming the core of numerous blockbuster drugs and high-value compounds.[1][2] The addition of a carbonitrile (-CN) group to this heterocyclic core dramatically enhances its utility. The nitrile moiety is not merely a functional handle; it's a versatile precursor for amines, amides, carboxylic acids, and tetrazoles, and its strong electron-withdrawing nature can significantly modulate the physicochemical properties of the parent molecule.[3] Consequently, the efficient synthesis of pyrazole-carbonitriles is a critical endeavor for researchers in drug development.

The challenge, however, lies in the method of cyanation. Traditional routes often involve harsh conditions or highly toxic reagents like copper(I) cyanide.[4] Modern synthetic chemistry has pivoted towards catalytic methods, which offer milder conditions, greater functional group tolerance, and improved safety profiles. This guide provides a comparative analysis of the leading catalytic systems—Palladium, Copper, Nickel, and Metal-Free approaches—for the synthesis of pyrazole-carbonitriles. We will dissect their performance based on mechanistic rationale, reaction efficiency, and operational practicality, providing the data-driven insights necessary for informed catalyst selection in your research.

Pillar 1: Palladium-Catalyzed Cyanation - The Workhorse of Cross-Coupling

Palladium catalysis is arguably the most established and versatile method for C-CN bond formation, particularly for aryl and heteroaryl halides.[5] The initial breakthroughs by Takagi nearly four decades ago laid the groundwork, but issues with catalyst poisoning by the cyanide source were a persistent challenge.[4] Modern systems have largely overcome these hurdles through the use of advanced ligands and non-toxic cyanide sources.

Mechanistic Rationale & Key Advantages

The efficacy of palladium catalysts hinges on the classic cross-coupling catalytic cycle. The active Pd(0) species undergoes oxidative addition into the pyrazole-halide bond, followed by cyanation (transmetalation) from a cyanide source, and concludes with reductive elimination to yield the pyrazole-carbonitrile and regenerate the Pd(0) catalyst.

A significant advancement has been the adoption of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic and easy-to-handle cyanide source.[4][5] This has transformed the safety and practicality of palladium-catalyzed cyanation. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like XPhos and t-BuXPhos are often employed to facilitate the reductive elimination step and stabilize the palladium catalyst, preventing deactivation.[5]

Key Strengths:

  • Broad Substrate Scope: Highly effective for a wide range of (hetero)aryl chlorides, bromides, and triflates.[5][6]

  • High Functional Group Tolerance: Tolerates sensitive functional groups like esters, ketones, amines, and even free N-H groups on heterocycles like indoles and pyrazoles.[5][7]

  • Milder Conditions: Modern protocols often operate at temperatures from room temperature to 100 °C, a significant improvement over older methods.[4][6]

Performance Data & Comparison
Catalyst SystemCyanide SourceTemp. (°C)Time (h)Yield (%)Key Features & Substrate ScopeReference
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]1001up to 99%Broad scope including pyrazoles, indoles, pyridines. Low catalyst loading (0.2-4 mol%).[5][7]
Pd₂ (dba)₃ / LigandZn(CN)₂rt - 401-1288-95%Extremely mild conditions. Effective for late-stage cyanation of complex molecules like lersivirine.[6]
Pd-NPs / ZnOK₄[Fe(CN)₆]13012-17GoodLigand-free and base-free conditions. Catalyst is recyclable.[5]
Experimental Protocol: General Procedure for Pd-Catalyzed Cyanation
  • To an oven-dried reaction vessel, add the pyrazole halide (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 equiv.), palladium precatalyst (e.g., P1, 0.2–4 mol%), and ligand (0.2–4 mol%).[7]

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add degassed solvent (e.g., dioxane/water 1:1 mixture).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 1 hour).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrazole-carbonitrile.

Visualizing the Catalytic Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (Pyrazole-Halide) PdII Ar-Pd(II)-X (L_n) OxAdd->PdII Cyanation Cyanation (e.g., from [Fe(CN)6]4-) PdII->Cyanation M-CN PdCN Ar-Pd(II)-CN (L_n) Cyanation->PdCN RedElim Reductive Elimination PdCN->RedElim RedElim->Pd0 Ar-CN (Product)

Caption: Palladium-catalyzed cyanation cycle.

Pillar 2: Copper-Catalyzed Synthesis - The Economical Alternative

Copper catalysts present a more economical and earth-abundant alternative to palladium.[5] While historically requiring high temperatures in the Rosenmund-von Braun reaction, modern copper catalysis, especially with nano-catalysts, has enabled highly efficient syntheses under much greener conditions.[8][9]

Mechanistic Rationale & Key Advantages

Copper-catalyzed reactions are particularly effective in multicomponent reactions (MCRs) for synthesizing highly substituted pyrazole-carbonitriles. For instance, in a one-pot, three-component reaction of a benzaldehyde, malononitrile, and phenylhydrazine, the copper catalyst can activate the reactants and facilitate the cyclization process.[8] The use of nano-copper catalysts supported on materials like layered double hydroxides (LDHs) provides a large surface area and high catalytic activity, often allowing the reaction to proceed in environmentally benign solvents like water/ethanol mixtures.[8]

Key Strengths:

  • Cost-Effectiveness: Copper is significantly cheaper and more abundant than palladium.

  • Green Chemistry: Modern protocols often utilize green solvents (water/ethanol) and allow for easy catalyst recovery and reuse, especially with heterogeneous nanocatalysts.[8][9]

  • Efficiency in MCRs: Excellently suited for one-pot syntheses of complex 5-amino-1H-pyrazole-4-carbonitriles.[8][10]

Performance Data & Comparison
Catalyst SystemReactantsTemp. (°C)Time (min)Yield (%)Key Features & ReusabilityReference
LDH@DCMBA@CuIBenzaldehydes, Malononitrile, Phenylhydrazine5515-2785-93%Novel nano-catalyst, green H₂O/EtOH solvent. Reusable for at least 4 cycles.[8]
CuO NPsAldehydes, Malononitrile, Hydrazine, Ethyl AcetoacetateReflux10-2590-98%Heterogeneous nanocatalyst in water. Reusable for at least 7 cycles.[9]
Cu(I) salts (e.g., CuOTf)β,γ-Unsaturated Hydrazones10012hup to 86%Aerobic oxidative cyclization using O₂ as the terminal oxidant.[11]
Experimental Protocol: Three-Component Synthesis using a Heterogeneous Copper Catalyst
  • In a reaction tube, add phenyl hydrazine (1 mmol), the benzaldehyde derivative (1 mmol), malononitrile (1 mmol), and the heterogeneous copper catalyst (e.g., LDH@DCMBA@CuI, 0.05 g).[8]

  • Add the solvent system (e.g., 1 mL of H₂O/EtOH 1:1).

  • Stir the mixture at the specified temperature (e.g., 55 °C) for the required time (15-30 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, separate the catalyst by filtration (if heterogeneous).

  • Wash the catalyst with ethanol and dry for reuse.

  • Evaporate the solvent from the filtrate and recrystallize the crude product from ethanol to obtain the pure 5-amino-pyrazole-4-carbonitrile.

Pillar 3: Nickel-Catalyzed Cyanation - The Emerging Powerhouse

Nickel catalysis has recently emerged as a powerful and cost-effective strategy for cyanation, capable of activating challenging C-H and C-Cl bonds that are often less reactive in palladium systems.[12][13] The use of inexpensive nickel salts makes this an attractive option for large-scale synthesis.

Mechanistic Rationale & Key Advantages

Nickel-catalyzed cyanations can proceed through various mechanisms, including pathways involving Ni(0)/Ni(II) or radical-based pathways.[14] This versatility allows for the cyanation of a broad range of substrates, including aryl halides and via direct C-H activation.[14][15] A key advantage is the ability to use diverse and often less toxic cyanide sources, such as dimethylmalononitrile or even cyanogen bromide under reductive conditions.[3][15]

Key Strengths:

  • High Reactivity: Capable of activating inert bonds like aryl chlorides and C-H bonds.[12][14]

  • Cost-Effective: Utilizes inexpensive and earth-abundant nickel catalysts (e.g., NiCl₂).[14]

  • Versatile Cyanide Sources: Compatible with a wide array of metal-based and organic cyanating agents.[13]

Performance Data & Comparison

| Catalyst System | Substrate | Cyanide Source | Temp. (°C) | Time (h) | Yield (%) | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NiCl₂ / Ligand | Aryl Chlorides | Zn(CN)₂ | 100 | 24 | up to 99% | Effective for heteroaryl chlorides including pyrazoles and indoles. |[12] | | NiCl₂·6H₂O | Arylthianthrenium Salts | Zn(CN)₂ | 120 | 12 | up to 99% | Selective C-H cyanation via a radical mechanism. |[14] | | Ni(COD)₂ / Ligand | Aryl Halides | Dimethylmalononitrile | 80 | 24 | up to 92% | Utilizes C-CN bond cleavage and cyano transfer from an organic source. |[15] |

Pillar 4: Metal-Free Synthesis - The Green Chemistry Frontier

Eliminating transition metals entirely represents a significant step towards truly green and sustainable synthesis. Metal-free methods for preparing pyrazole-carbonitriles often rely on multicomponent reactions or classical named reactions under optimized, environmentally benign conditions.[16][17]

Mechanistic Rationale & Key Advantages

A prominent metal-free strategy is the three-component condensation of an aldehyde, malononitrile, and a hydrazine derivative.[10][17] The reaction often proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration. Catalysis can be achieved with simple, green promoters like sodium chloride in water or deep eutectic solvents (DESs), which act as both solvent and catalyst.[17][18] Another powerful approach involves the reaction of N-tosylhydrazones, which can be converted to intermediates that cyclize to form the pyrazole ring.[19]

Key Strengths:

  • Sustainability: Avoids transition metal catalysts, eliminating concerns about metal contamination in the final product—a critical factor in pharmaceutical manufacturing.

  • Simplicity & Cost: Often uses cheap, readily available reagents and catalysts under simple reaction conditions.[17]

  • Atom Economy: Multicomponent reactions are inherently atom-economical, minimizing waste.[20]

Performance Data & Comparison

| Catalyst/Promoter | Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | NaCl | Aldehyde, Malononitrile, Phenylhydrazine | Water | Room Temp. | 3-4 h | 85-94% | Simple, eco-friendly protocol using a cheap, benign catalyst. |[17][21] | | None (Base mediated) | N-Tosylhydrazone, Malononitrile | CH₃CN | 80 | 12 h | up to 98% | Efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles. Used in a palladium-free synthesis of Ibrutinib. |[19] | | Glucose-Urea (DES) | Aldehyde, Hydrazine, Malononitrile | DES | Room Temp. | 10-30 min | 83-96% | Catalyst-free, uses a biocompatible and recyclable deep eutectic solvent. |[18] |

Visualizing a Multicomponent Reaction Workflow

MCR_Workflow Aldehyde Aldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 Malononitrile Malononitrile Malononitrile->Step1 Hydrazine Hydrazine Derivative Step2 Michael Addition Hydrazine->Step2 Intermediate1 Arylidenemalononitrile Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Adduct Step2->Intermediate2 Step3 Cyclization & Tautomerization Intermediate2->Step3 Product 5-Amino-pyrazole- 4-carbonitrile Step3->Product

Caption: Generalized metal-free 3-component synthesis.

Conclusion: Selecting the Optimal Catalyst

The choice of catalyst for pyrazole-carbonitrile synthesis is not a one-size-fits-all decision. It is a strategic choice dictated by substrate scope, cost, scalability, and green chemistry considerations.

  • For broad applicability and high functional group tolerance, especially in late-stage functionalization, modern Palladium systems are the undisputed workhorse. Their reliability and mild conditions often justify the cost.

  • For cost-effective, large-scale production, particularly of highly substituted aminopyrazoles via MCRs, heterogeneous Copper nanocatalysts offer an excellent balance of high yield, reusability, and green credentials.

  • When dealing with challenging substrates, such as unactivated aryl chlorides or when direct C-H functionalization is desired, Nickel catalysis provides a powerful and economical solution.

  • For processes where metal contamination is a critical concern and sustainability is paramount, Metal-Free multicomponent reactions provide the simplest, greenest, and often most atom-economical route.

By understanding the distinct advantages and operational parameters of each catalytic system, researchers and drug development professionals can select the most efficient and effective pathway to synthesize these vital chemical building blocks.

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  • Nickel-Catalyzed Selective C–H Cyanation via Aromatic Thianthrenium Salts. (2023). The Journal of Organic Chemistry. [Link]

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  • Thorpe reaction. (2020). L.S.College, Muzaffarpur. [Link]

  • Synthesis and Properties of Pyrazoles. (n.d.). Encyclopedia.pub. [Link]

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Safety Operating Guide

Proper Disposal of 5-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-6-methylpyrazine-2-carbonitrile (CAS No. 1374652-05-7), a heterocyclic organic compound. Adherence to these procedures is crucial for mitigating potential hazards and maintaining regulatory compliance.

Hazard Identification and Immediate Safety Precautions

Before initiating any disposal procedures, it is critical to understand the potential hazards associated with this compound. The chemical structure, containing an aromatic amine and a nitrile group, necessitates careful handling. Aromatic amines can be toxic, and nitrile compounds may release toxic hydrogen cyanide gas under specific conditions, such as in the presence of strong acids.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, all handling and disposal operations must be conducted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Table 1: Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile rubber gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from splashes and dust, preventing serious irritation.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors that may cause respiratory irritation.

Step-by-Step Disposal Protocol

The required method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[2][3]

Step 1: Waste Identification and Segregation

Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. This waste must be classified as hazardous chemical waste.[2][4] Due to its chemical nature, it should be segregated with other solid organic chemical waste containing nitrogen. Avoid mixing with incompatible waste streams, particularly strong acids or strong oxidizing agents, to prevent dangerous reactions.

Step 2: Container Selection and Labeling

Transfer the waste into a designated, chemically compatible container with a secure, leak-proof lid.[2][3] The container must be in good condition and free from leaks.[3]

The waste container must be clearly and accurately labeled as per EPA and OSHA regulations.[4][5] The label should include:

  • The words "Hazardous Waste ".[4]

  • The full chemical name: "This compound " and the CAS Number 1374652-05-7 .

  • The primary hazards associated with the compound (e.g., "Toxic ," "Irritant ").

  • The date the waste was first added to the container.[6]

Step 3: Storage of Hazardous Waste

Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][7] Ensure the storage area is well-ventilated, and that incompatible wastes are segregated to prevent dangerous reactions.[2]

Step 4: Arranging for Disposal

Once the container is full or has been in storage for the maximum allowed time (typically six to twelve months for academic labs), arrange for its collection by a licensed hazardous waste disposal company.[2] Do not move hazardous waste between different SAAs.[4] The waste will be tracked from its point of generation to its final disposal, which may involve incineration or another approved method.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Wear Full PPE : Before addressing the spill, don all the required PPE as listed in Table 1.

  • Containment and Cleanup :

    • For solid spills : Carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.

    • For liquid spills (if dissolved) : Absorb the material with an inert absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled container for disposal as solid hazardous waste.[6]

  • Decontamination : Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.

  • Reporting : Report the spill to the laboratory supervisor or the institution's Environmental Health & Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generated (this compound & contaminated materials) B Don Appropriate PPE (Nitrile Gloves, Goggles, Lab Coat) A->B C Isolate as Hazardous Waste B->C D Select Compatible, Leak-Proof Container C->D Yes E Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & CAS - Hazard Pictograms - Accumulation Start Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is container full or storage time limit reached? F->G H Contact Licensed Hazardous Waste Disposal Company G->H Yes J Continue Accumulating Waste in SAA G->J No I Waste Manifested and Transported for Final Disposal H->I J->G

Caption: Disposal workflow for this compound.

References

  • OSHA. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Rules for Hazardous Chemicals. DuraLabel. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • SUNBELT. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary - 2-Dimethylaminoacetonitrile. Retrieved from [Link]

  • PubMed. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. Retrieved from [Link]

  • Axxence Aromatic GmbH. (n.d.). Safety Data Sheet - Natural Pyrazines 18. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling and Disposal of 5-Amino-6-methylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is fundamental to both laboratory safety and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe management of 5-Amino-6-methylpyrazine-2-carbonitrile, a heterocyclic organic compound. Adherence to these protocols is critical for mitigating risks and ensuring regulatory compliance. This document will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.

Hazard Assessment and Required Personal Protective Equipment (PPE)

The primary hazards associated with aminopyrazine and pyrazinecarbonitrile derivatives include acute toxicity if swallowed, inhaled, or in contact with skin, as well as the potential for serious skin, eye, and respiratory irritation[2][3][4][5]. Consequently, a comprehensive PPE strategy is non-negotiable.

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[6][7]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3] Contact lenses should not be worn as they can absorb and concentrate irritants[6].
Gloves Chemical-resistant gloves (e.g., Nitrile rubber).[1]Prevents skin contact, which can lead to irritation and absorption of the harmful substance[4][5]. Gloves must be inspected before use[7].
Body Protection Laboratory coat.[1][7]Shields skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][6]Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation[2][3][8].

Procedural Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware & Surfaces handle_transfer->cleanup_decon Proceed to cleanup cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Approved Facility cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Protocol

Handling Protocol
  • Preparation : Before handling the compound, ensure you are in a well-ventilated laboratory and have donned all the required PPE as detailed in Table 1. Prepare your workspace by ensuring it is clean and uncluttered.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a certified chemical fume hood to prevent the inhalation of any airborne particles or fumes.

  • Spill Management : In the event of a spill, evacuate non-essential personnel from the area. For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal[1].

  • Personal Hygiene : After handling, wash your hands and any exposed skin thoroughly with soap and water[7][9]. Do not eat, drink, or smoke in the laboratory[6][10].

Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste[1].

  • Waste Identification and Segregation : Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers. This waste must be classified as hazardous chemical waste. Due to its nitrogen-containing structure, it should be segregated with other solid organic chemical waste[1].

  • Containerization : Place the segregated waste in a clearly labeled, sealed, and leak-proof container[1].

  • Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container[1].

  • Storage and Disposal : Store the labeled waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents[1][3][8]. Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.

By adhering to these detailed procedures, laboratory professionals can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant research environment.

References

  • Pyrazinecarbonitrile - Synerzine. (2018, June 22). Retrieved from [Link]

  • Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • 5-Methylpyrazine-2-carbonitrile | C6H5N3 | CID 2760047 - PubChem. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Advanced Biotech. (2025, January 25). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.